molecular formula C9H10Cl2N2O2 B175695 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one CAS No. 173206-13-8

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Cat. No.: B175695
CAS No.: 173206-13-8
M. Wt: 249.09 g/mol
InChI Key: OEDZWNISULPNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a sophisticated pyridazinone derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its multifunctional structure, featuring reactive dichloro substituents and a tetrahydro-2H-pyran-2-yl (THP) protecting group. The dichloro motif on the pyridazinone core is a key handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid generation of diverse compound libraries (source) . The THP group is a widely employed protecting group for alcohols and other functional groups in organic synthesis, designed to be stable under a range of reaction conditions but readily removed under mild acidic conditions when needed (source) . This makes the compound a versatile building block for the synthesis of more complex pyridazinone-based molecules. Pyridazinones are a privileged scaffold in pharmaceutical research, known to confer bioactivity across various target classes. Researchers utilize this intermediate to develop novel analogs targeting a range of enzymes and receptors, including potential applications in the discovery of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and other therapeutically relevant targets (source) . The specific substitution pattern of this compound provides a strategic starting point for constructing molecules with tailored physicochemical and pharmacological properties.

Properties

IUPAC Name

4,5-dichloro-2-(oxan-2-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c10-6-5-12-13(9(14)8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDZWNISULPNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of a Protected Pyridazinone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

In the landscape of modern medicinal chemistry and drug development, the pyridazinone scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2][3] The compound 4,5-dichloro-2H-pyridazin-3-one, in particular, serves as a highly versatile building block. Its two chlorine atoms at the C4 and C5 positions are amenable to nucleophilic substitution, allowing for the systematic elaboration of the core structure to generate libraries of potential therapeutic agents.[4][5]

However, the acidic N-H proton of the pyridazinone ring can interfere with many synthetic transformations, such as those involving organometallics or strongly basic conditions. To unlock the full synthetic potential of this scaffold, a robust protecting group strategy is essential. This guide provides a detailed examination of the synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, a key intermediate where the reactive nitrogen is masked by a tetrahydropyranyl (THP) group.

The selection of the THP group is strategic. It is introduced under mild acidic conditions and forms an acetal that is stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and hydrides.[6][7] Crucially, it can be cleanly removed under mild acidic hydrolysis, regenerating the parent pyridazinone when desired.[8][9] This guide, intended for researchers and drug development professionals, will detail the reaction mechanism, provide a field-proven experimental protocol, and discuss the analytical characterization and safe handling of this important synthetic intermediate.

Core Synthesis: Mechanism and Protocol

The synthesis involves the acid-catalyzed addition of the pyridazinone nitrogen to the double bond of 3,4-dihydro-2H-pyran (DHP).

Visualization of the Synthetic Workflow

The overall transformation from the starting material to the protected product is a straightforward, single-step procedure.

G cluster_2 Final Product SM 4,5-Dichloro-2H-pyridazin-3-one Product 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one SM->Product DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Product Catalyst Acid Catalyst (e.g., TsOH) Catalyst->Product Catalyzes Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product G cluster_mech Mechanism of THP Protection DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium 1. Protonation (Activation) H_plus H⁺ Intermediate Protonated Intermediate Oxocarbenium->Intermediate 2. Nucleophilic Attack Pyridazinone Pyridazinone (Nu-H) Pyridazinone->Intermediate Product THP-Protected Product Intermediate->Product 3. Deprotonation Catalyst_regen H⁺ (regenerated) Product->Catalyst_regen

Caption: Mechanism of acid-catalyzed THP protection.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Each step's rationale is implicitly tied to the reaction's requirements for an anhydrous, acid-catalyzed environment and subsequent purification.

Materials and Equipment:

  • Reagents: 4,5-Dichloro-2H-pyridazin-3-one, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid monohydrate (TsOH·H₂O), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4,5-dichloro-2H-pyridazin-3-one (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, approx. 0.05-0.1 eq). Stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Presentation and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Key Reaction and Product Parameters
ParameterValueSource/Note
Starting Material 4,5-Dichloro-2H-pyridazin-3-oneCAS: 932-22-9 [5]
Molecular Formula C₉H₁₀Cl₂N₂O₂[10]
Molecular Weight 249.09 g/mol Calculated from formula [10]
Typical Yield > 85%Dependent on purification
Appearance White to off-white solidExpected physical state
Solvent Dichloromethane (DCM)Anhydrous
Catalyst p-Toluenesulfonic acid (TsOH)0.05 - 0.1 equivalents
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic multiplets for the diastereotopic protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. A distinct signal for the anomeric proton (O-CH-N) will appear further downfield, around 5.5-6.0 ppm. The pyridazinone ring proton will also be present in the aromatic region.

    • ¹³C NMR: The spectrum will show signals corresponding to the carbons of the pyridazinone ring and the five distinct carbons of the THP group. The anomeric carbon will be a key signal, typically around 85-95 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 250.0, exhibiting the characteristic isotopic pattern for two chlorine atoms.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretch from the starting material (around 3100-3300 cm⁻¹) and the presence of strong C-O-C stretching bands (around 1000-1150 cm⁻¹) from the THP ether are indicative of a successful reaction. The pyridazinone carbonyl (C=O) stretch will remain, typically around 1650-1680 cm⁻¹.

Safety, Handling, and Deprotection

Safety Precautions

Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. [11]* Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [11]* Disposal: Dispose of chemical waste according to local institutional and governmental regulations. Do not let the product enter drains or waterways. [11]

The Strategic Reversibility: THP Deprotection

The utility of the THP group lies in its facile removal to unmask the N-H functionality for subsequent reactions. This is typically achieved via acid-catalyzed hydrolysis. [8][12]

Caption: General workflow for THP group deprotection.

A common procedure involves stirring the THP-protected compound in an alcohol solvent like methanol or ethanol with a catalytic amount of a strong acid (e.g., HCl, TsOH) at room temperature until the reaction is complete, liberating the desired N-H pyridazinone. [12]

Conclusion and Future Outlook

The synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a fundamental and enabling transformation for chemists working with pyridazinone scaffolds. The protocol described herein is robust, high-yielding, and relies on common laboratory reagents. The resulting THP-protected intermediate is a stable, versatile platform for further synthetic diversification. By masking the reactive N-H site, this strategy opens the door to selective modifications at the C4 and C5 positions, paving the way for the development of novel compounds with potential applications in pharmacology and materials science. [5][13]The logical application of this protecting group strategy is a cornerstone of efficient and controlled synthesis in modern organic chemistry.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). 3,5-Dichloropyridazine. AK Scientific, Inc. [URL: https://www.aksci.com/sds/2493.pdf]
  • Benchchem. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone. Benchchem. [URL: https://www.benchchem.com/synthesis-route/B026424]
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/thp-protecting-group-thp-protection-deprotection-mechanism/]
  • Alonso, J., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5345579/]
  • Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [URL: https://www.researchgate.net/publication/228383236_Regiochemistry_in_Reaction_of_45-Dichloro-2-cyanopyridazin-32H-one_with_Nucleophiles]
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/thp-protecting-group-thp-protection-deprotection-mechanism/]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protection/O-THP.shtm]
  • Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists. Google Patents. [URL: https://patents.google.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. [URL: https://www.highfine.com/blogs/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i]
  • PubChem. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10729262]
  • MDPI. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. [URL: https://www.mdpi.com/1422-8599/29/1/29]
  • ChemicalBook. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6465074.htm]
  • MDPI. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/783]
  • Chem-Impex. 4,5-Dichloro-3(2H)-pyridazinone. Chem-Impex. [URL: https://www.chemimpex.com/products/06424]
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [URL: https://www.mdpi.com/1420-3049/15/3/1726]
  • Molecules. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. [URL: https://www.mdpi.com/1420-3049/15/3/1726/pdf]
  • NIH. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345716/]
  • ResearchGate. Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-bioactive-compounds-containing-the-3-4-dihydro-2H-pyran-and_fig1_273138865]
  • PubMed. (2017). Synthesis of Hybrids of Dihydropyrimidine and Pyridazinone as potential Anti-Breast Cancer Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28486908/]
  • Beilstein Journals. (2020). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/16/226]
  • RSC Publishing. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00155a]
  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Dihydropyran. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/103/305/d106404-technical-bulletin-2.pdf]
  • PubMed Central. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10593467/]
  • MDPI. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6890]

Sources

Spectroscopic Elucidation of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, pyridazinone derivatives represent a privileged scaffold, demonstrating a wide array of biological activities. Among these, 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one serves as a key synthetic intermediate. The introduction of the tetrahydropyran (THP) group at the N-2 position is a common strategy to protect the pyridazinone nitrogen, enabling selective functionalization at other positions of the heterocyclic core. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide will leverage a predictive and comparative approach, drawing upon established spectroscopic principles and data from analogous structures to provide a robust and scientifically-grounded characterization. This methodology not only offers a comprehensive spectroscopic profile but also illustrates the logic of spectral interpretation for complex heterocyclic systems.

Molecular Structure and Key Spectroscopic Regions

The structure of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one combines the electron-deficient 4,5-dichloropyridazinone ring with the flexible, saturated tetrahydropyran moiety. This combination gives rise to distinct spectroscopic signatures.

Figure 1: Key structural features of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one influencing its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen and carbon environments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for both the pyridazinone and THP moieties. The anomeric proton of the THP ring, being adjacent to both the ring oxygen and the pyridazinone nitrogen, will be the most downfield signal of the saturated portion of the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale and Comparative Insights
~ 8.0 - 8.2s1HH-6 (pyridazinone)The single proton on the dichloropyridazinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and nitrogen atoms. Its chemical shift will be downfield compared to the unsubstituted pyridazinone.
~ 5.8 - 6.0dd1HH-2' (anomeric)This proton is in a hemiaminal-like environment, deshielded by both the ring oxygen and the pyridazinone nitrogen. The coupling pattern will be a doublet of doublets due to axial and equatorial couplings to the adjacent methylene protons (H-3').
~ 3.9 - 4.1m1HH-6' (axial)One of the protons of the methylene group adjacent to the THP oxygen, typically the axial proton, appears at a lower field.
~ 3.5 - 3.7m1HH-6' (equatorial)The corresponding equatorial proton of the C-6' methylene group.
~ 1.5 - 2.0m6HH-3', H-4', H-5'The remaining methylene protons of the THP ring will appear as a complex multiplet in the aliphatic region.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 158 - 160C=O (C-3)The carbonyl carbon of the pyridazinone ring is expected in this region, typical for amide-like carbonyls.
~ 145 - 147C-Cl (C-4/C-5)The two carbon atoms bearing chlorine atoms will be downfield due to the electronegativity of the halogen. They may have very similar chemical shifts.
~ 135 - 137C-H (C-6)The sole methine carbon on the pyridazinone ring.
~ 85 - 87C-H (C-2', anomeric)The anomeric carbon of the THP ring is significantly downfield due to its attachment to two heteroatoms (N and O).
~ 67 - 69C-H₂ (C-6')The methylene carbon adjacent to the THP oxygen.
~ 30 - 32C-H₂ (C-3')Methylene carbon of the THP ring.
~ 25 - 27C-H₂ (C-5')Methylene carbon of the THP ring.
~ 22 - 24C-H₂ (C-4')Methylene carbon of the THP ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped for carbon detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the FID, apply a Fourier transform, and perform phasing and baseline correction.

G cluster_workflow NMR Workflow Sample Prep Sample Prep 1H NMR Acq 1H NMR Acq Sample Prep->1H NMR Acq 13C NMR Acq 13C NMR Acq 1H NMR Acq->13C NMR Acq 2D NMR (optional) 2D NMR (optional) 13C NMR Acq->2D NMR (optional) Data Processing Data Processing 2D NMR (optional)->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Figure 2: A generalized workflow for the NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 2950 - 2850MediumC-H stretch (aliphatic)Corresponds to the C-H stretching vibrations of the methylene groups in the THP ring.
~ 1670 - 1690StrongC=O stretch (amide)A strong absorption band characteristic of the carbonyl group in the pyridazinone ring. The exact position can be influenced by the electronic effects of the substituents.
~ 1600 - 1580MediumC=N stretchStretching vibration of the carbon-nitrogen double bond within the pyridazinone ring.
~ 1100 - 1050StrongC-O stretch (ether)Characteristic strong absorption for the C-O-C ether linkage within the THP ring.
~ 800 - 750StrongC-Cl stretchStretching vibrations of the carbon-chlorine bonds.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization)
m/z ValueIonRationale for Fragmentation
248/250/252[M]⁺The molecular ion peak. The isotopic pattern (approximately 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms.
164/166[M - C₅H₈O]⁺Loss of the tetrahydropyran moiety as a neutral molecule.
85[C₅H₉O]⁺Fragmentation of the THP ring, a common fragment for this group.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

G Molecular Ion [M]+ [M]+ (m/z 248/250/252) Fragment 1 Loss of THP [M - C5H8O]+ (m/z 164/166) Molecular Ion [M]+->Fragment 1 Fragment 2 THP Cation [C5H9O]+ (m/z 85) Molecular Ion [M]+->Fragment 2 Further Fragments ... Fragment 1->Further Fragments

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. By integrating fundamental principles of NMR, IR, and MS with comparative data from structurally related compounds, we have constructed a comprehensive spectral profile that can guide researchers in the synthesis, purification, and further derivatization of this important heterocyclic building block. The provided experimental protocols offer a standardized approach to obtaining high-quality data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable reference for those undertaking the empirical study of this and similar pyridazinone derivatives.

References

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Studies on new substituted pyridazinones: synthesis and biological evaluation - SciELO. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Studies on new substituted pyridazinones: Synthesis and biological evaluation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2010). Bulletin of the Korean Chemical Society, 31(3), 733-736.
  • Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. (n.d.). Retrieved January 22, 2026, from [Link]

  • Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Structural determination of -lactams by 1 H and 13 C NMR - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents - American Chemical Society. (n.d.). Retrieved January 22, 2026, from [Link]

  • Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 22, 2026, from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - Jetir.Org. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved January 22, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 22, 2026, from [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. (2017, March 8). Retrieved January 22, 2026, from [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). International Journal of Biosciences and Research, 3(5), 271-280.
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC - PubMed Central. (2017, July 19). Retrieved January 22, 2026, from [Link]

An In-Depth Technical Guide to the Physical Characteristics of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-(tetrahydropyran-2-yl)-2H-pyridazin-3-one, a derivative of the biologically significant pyridazinone core, is a compound of interest in medicinal and agricultural chemistry.[1][2] The introduction of the tetrahydropyranyl (THP) protecting group at the N2 position modifies the physicochemical properties of the parent 4,5-dichloropyridazin-3-one molecule, influencing its solubility, stability, and interaction with biological systems. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination, offering a framework for its application in research and development. The pyridazin-3(2H)-one scaffold itself is a key feature in a variety of biologically active compounds with applications ranging from cardiovascular to anti-cancer agents.[3]

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological environments. Here, we delineate the fundamental properties of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one.

Molecular_Structure Molecular Structure of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one cluster_pyridazinone Pyridazinone Core cluster_thp THP Group N1 N1 C6 C6 N1->C6 N2 N2 N2->N1 C2_thp C2' N2->C2_thp N-C Glycosidic Bond C3 C3=O C3->N2 C4 C4-Cl C4->C3 C5 C5-Cl C5->C4 C6->C5 O_thp O O_thp->C2_thp C3_thp C3' C2_thp->C3_thp C4_thp C4' C3_thp->C4_thp C5_thp C5' C4_thp->C5_thp C6_thp C6' C5_thp->C6_thp C6_thp->O_thp

Caption: Molecular graph of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one.

A summary of the core physical and chemical identifiers for 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one is presented in the table below.

PropertyValueSource
CAS Number 173206-13-8[4]
Molecular Formula C₉H₁₀Cl₂N₂O₂[5]
Molecular Weight 249.09 g/mol [5]
Appearance Light yellow to yellow solid[4]
Storage Conditions Inert atmosphere, 2-8°C[5]

Thermal Properties

The thermal behavior of a compound is critical for its handling, purification, and formulation.

Melting Point

The melting point of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one has been reported to be in the range of 75-77 °C .[4] This is significantly lower than its unprotected precursor, 4,5-dichloro-3(2H)-pyridazinone, which melts at 201-206 °C.[6] The addition of the bulky, non-polar THP group disrupts the intermolecular hydrogen bonding and packing that is present in the parent compound, leading to a reduction in the energy required to transition from a solid to a liquid state.

Boiling Point

The predicted boiling point for this compound is approximately 318.7 °C .[4] It is important to note that this is a computed value and experimental verification is required. Given the compound's complexity, it is likely to decompose at or before its boiling point under atmospheric pressure.

Solubility Profile

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific spectra for 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridazinone ring, as well as a complex set of signals for the protons of the THP ring. The anomeric proton of the THP group, adjacent to both the ring oxygen and the pyridazinone nitrogen, would likely appear as a distinct downfield signal.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the two chlorinated carbons of the pyridazinone ring, and the carbons of the THP group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-Cl, C-N, and C-O stretching vibrations. The absence of a broad N-H stretching band (around 3200-3400 cm⁻¹) would confirm the substitution at the N2 position.[8]

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's molecular weight (249.09 g/mol ). The isotopic pattern of this peak would be characteristic for a molecule containing two chlorine atoms.

Experimental Protocols

To ensure the scientific integrity of research, it is crucial to employ validated methods for characterizing compounds. The following are standard protocols for determining the key physical properties of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one.

Experimental_Workflow Workflow for Physical Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical & Spectroscopic Analysis Synthesis Synthesis of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Melting Point Determination
  • Apparatus: Calibrated melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Solubility Assessment
  • Solvents: A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) should be tested.

  • Procedure: To a small, known amount of the compound (e.g., 1-5 mg) in a vial, the solvent is added dropwise with agitation until the solid dissolves completely. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solvent required.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • IR Spectroscopy:

    • Sample Preparation: The spectrum can be obtained using a KBr pellet of the solid sample or as a thin film from a solution evaporated on a salt plate.

    • Acquisition: Record the spectrum using an FTIR spectrometer.

  • Mass Spectrometry:

    • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

    • Analysis: Obtain a high-resolution mass spectrum to confirm the elemental composition.

Conclusion

This technical guide has synthesized the available and predicted physical characteristics of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one. The addition of the THP group significantly alters the properties of the parent pyridazinone, most notably by lowering its melting point and increasing its lipophilicity. While some key physical data has been reported, further experimental validation, particularly for solubility and spectroscopic characteristics, is necessary for a complete profile of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain this critical data, thereby facilitating the advancement of its potential applications in drug discovery and development.

References

  • Banerjee, S., et al. (2009). Crystal Structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055.
  • El-Gazzar, A. R. B. A., et al. (2015). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Medicinal Chemistry Research, 24(1), 233–247.[2][9]

  • LookChem. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from [Link][7]

  • MDPI. (2019). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 24(23), 4279.[1]

  • MDPI. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(8), 1275.[8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73247, 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782225, 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one. Retrieved from [Link][11]

  • Ottokemi. (n.d.). 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, 95%. Retrieved from [Link][12]

Sources

A Technical Guide to the Solubility of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a thorough understanding and empirical determination of the compound's solubility in various organic solvents. While direct, quantitative solubility data for this specific molecule is not extensively published, this guide leverages established principles of physical chemistry and data from structurally analogous compounds to provide a robust predictive framework and a detailed experimental protocol for its determination.

Introduction: The Significance of Solubility in Drug Development

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties[1][2]. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle. It influences everything from the ease of synthesis and purification to the feasibility of formulation and the drug's ultimate bioavailability. A comprehensive understanding of a compound's solubility profile is therefore a prerequisite for its successful development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. The structure of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, as indexed in chemical databases, provides several clues to its likely solubility behavior[3][4].

PropertyValue/ObservationImplication for Solubility
Molecular Formula C₉H₁₀Cl₂N₂O₂The presence of heteroatoms (N, O) and a carbonyl group suggests the potential for polar interactions and hydrogen bonding.
Molecular Weight 253.09 g/mol A moderate molecular weight that does not inherently limit solubility.
Functional Groups Pyridazinone ring, Dichloro substitution, Tetrahydropyran moietyThe dichlorinated pyridazinone core is relatively nonpolar, while the tetrahydropyran ring and the carbonyl group introduce polarity and potential hydrogen bond acceptor sites.
Polarity The molecule possesses both polar and nonpolar regions.Expected to be soluble in a range of organic solvents, with higher solubility in those that can engage in dipole-dipole interactions and hydrogen bonding.

Based on these properties, the expected solubility of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one in different classes of organic solvents is as follows:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High solubility is anticipated in these solvents. The polar nature of the solvent can effectively solvate the polar regions of the molecule. For instance, studies on similar pyridazinone derivatives have shown high solubility in DMSO[5].

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): Good to moderate solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting with the heteroatoms in the compound.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Lower solubility is predicted in these solvents. While the dichlorinated ring system has some nonpolar character, the overall polarity of the molecule will likely limit its solubility in highly nonpolar media. The parent pyridazine ring is known to be practically insoluble in very apolar solvents like cyclohexane[6].

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected due to the presence of chlorine atoms in both the solute and the solvent, leading to favorable dipole-dipole interactions.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The experimental workflow for determining the equilibrium solubility of the target compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Centrifuge to pellet undissolved solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 sample4 Analyze by HPLC sample3->sample4 end Determine Solubility sample4->end Quantify concentration

Sources

Reactivity of the C-Cl bonds in dichloropyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of C-Cl Bonds in Dichloropyridazinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropyridazinones are privileged scaffolds in medicinal chemistry, serving as versatile building blocks for a wide array of biologically active molecules.[1][2] Their utility stems from the differential reactivity of their two carbon-chlorine (C-Cl) bonds, which allows for selective, stepwise functionalization. This guide provides a comprehensive analysis of the factors governing this reactivity, with a primary focus on achieving regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will delve into the electronic underpinnings of the pyridazinone core, explore the influence of nucleophiles and reaction conditions, and present practical, field-proven protocols to empower researchers in the synthesis of complex molecular architectures.

The Electronic Architecture of Dichloropyridazinones

The reactivity of any heteroaromatic system is dictated by the distribution of electron density within the ring.[3] The pyridazinone nucleus is characterized by two adjacent, electron-withdrawing nitrogen atoms and a carbonyl group, which collectively render the ring electron-deficient. This intrinsic electronic property is the primary driver for the susceptibility of the chlorinated carbon atoms to nucleophilic attack.

The two most common isomers, 3,6-dichloropyridazine and 4,5-dichloropyridazin-3-one, present distinct electronic landscapes:

  • 3,6-Dichloropyridazine : In this symmetrical molecule, the C3 and C6 positions are electronically equivalent. The electron-withdrawing effect of the two nitrogen atoms significantly polarizes the C-Cl bonds, making both carbons highly electrophilic.[4]

  • 4,5-Dichloropyridazin-3-one : This isomer lacks symmetry. The C5 carbon is adjacent to a nitrogen atom, while the C4 carbon is flanked by the carbonyl group and a C=C double bond. This arrangement leads to a non-uniform distribution of electron density, making one position inherently more reactive than the other. Typically, the carbon atom most activated by electron-withdrawing groups is the preferred site for initial nucleophilic attack.[5]

The following diagram illustrates the key positions and their general susceptibility to nucleophilic attack, driven by the inductive effects of the nitrogen and oxygen atoms.

Caption: Electronic profiles of common dichloropyridazinone isomers.

Mastering Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The most common transformation of dichloropyridazinones is the SNAr reaction. This two-step addition-elimination mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is the key to understanding and controlling regioselectivity. Factors that stabilize this complex, such as strong electron-withdrawing groups, will accelerate the reaction.[5]

The Decisive Role of the Nucleophile

Selective monosubstitution of a single chlorine atom can often be achieved by careful selection of the nucleophile.[6] The inherent properties of the nucleophile, such as its hardness/softness and steric bulk, can dictate the site of attack.

  • Hard vs. Soft Nucleophiles : Hard nucleophiles (e.g., alkoxides, primary amines) often react faster at the most electronically deficient carbon. In contrast, softer nucleophiles (e.g., thiols) can exhibit different selectivity profiles, sometimes favoring the alternative position due to orbital overlap considerations.[7]

  • Steric Hindrance : Bulky nucleophiles will preferentially attack the less sterically hindered C-Cl bond. This principle can be exploited to override inherent electronic preferences. For instance, if the C4 position is electronically favored but sterically encumbered by an adjacent substituent, a bulky nucleophile may be directed to C5.

The Influence of Reaction Conditions

Solvent, temperature, and the choice of base are critical levers for controlling the outcome of SNAr reactions.

  • Solvent : Polar aprotic solvents like DMF, DMSO, or NMP are commonly used as they can solvate the cation of the base and the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Temperature : Reactions are often run at elevated temperatures to overcome the activation energy. However, lower temperatures can enhance selectivity by favoring the pathway with the lower activation barrier, often leading to the thermodynamically more stable product. Careful temperature control is crucial for achieving high regioselectivity.

  • Base : A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is required to neutralize the HCl generated during the substitution. The strength and solubility of the base can significantly impact the reaction rate and outcome.[7]

The following workflow outlines the key decision points for designing a selective SNAr reaction.

G start Start: Dichloropyridazinone substrate_analysis Analyze Substrate (Symmetry, Sterics, Electronics) start->substrate_analysis nucleophile Select Nucleophile (Hard/Soft, Steric Bulk) substrate_analysis->nucleophile conditions Optimize Conditions (Solvent, Temp, Base) nucleophile->conditions reaction Run Reaction & Monitor conditions->reaction analysis Analyze Product Mixture (LCMS, NMR) reaction->analysis mono_product Desired Monosubstituted Product analysis->mono_product High Regioselectivity di_product Disubstituted/Isomeric Products analysis->di_product Low Selectivity di_product->conditions Re-optimize

Caption: Workflow for optimizing regioselective SNAr reactions.

Quantitative Data on SNAr Reactions

The table below summarizes representative conditions for achieving regioselective monosubstitution on dichloropyridazinone scaffolds.

SubstrateNucleophileConditionsProduct PositionYield (%)RegioselectivityReference
3,6-Dichloropyridazine4-MethoxyphenolK₂CO₃, DMF, 100 °CC3/C6>85N/A (Symmetrical)[6]
3,6-DichloropyridazineThiosemicarbazideEthanol, refluxC3/C6GoodN/A (Symmetrical)[6]
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-oneSubstituted PhenolsBase, solventC5ModerateSelective for C5[8]
4,5,6-Trifluoropyridazin-3-oneButylamineN/AC4GoodMajor Isomer[9]
2,4-DichloropyrimidineSecondary AminesN/AC4High>95:5[10][11]
2,4-DichloropyrimidineThiophenolsWeakly acidicC4HighHigh[11]

*Data from analogous dichloropyrimidine systems are included to illustrate general principles of regioselectivity in dihalo-diazines.

Experimental Protocol: Selective Synthesis of 4,5-Dichloro-3-pyridazinone

Trustworthy protocols are the foundation of reproducible science. The following procedure for the synthesis of a key dichloropyridazinone intermediate is based on established literature.[12]

Objective: To synthesize 4,5-dichloro-3-pyridazinone from mucochloric acid and hydrazine sulfate.

Materials:

  • Mucochloric acid (3.9 g)

  • Hydrazine sulfate (3.1 g)

  • Sodium acetate (3.0 g)

  • Deionized water

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3.9 g of mucochloric acid in 50 mL of water.

  • Heating: Warm the stirred solution to 80-100 °C using a heating mantle.

  • Addition of Reagents: In a separate beaker, prepare a mixture of 3.1 g of hydrazine sulfate and 3.0 g of sodium acetate. Add this mixture portion-wise to the hot mucochloric acid solution over 5 minutes.

  • Reaction: Maintain the reaction mixture at 90-100 °C with vigorous stirring for 2 hours. A precipitate will begin to form.

  • Cooling & Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold water (10 mL each).

  • Drying & Recrystallization: Dry the crude solid in a vacuum oven at 50 °C. The product can be further purified by recrystallization from water to yield approximately 3.0 g of 4,5-dichloro-3-pyridazone as a solid.[12]

Expanding the Toolkit: Palladium-Catalyzed Cross-Coupling

While SNAr is powerful, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) offer a complementary strategy for forming C-C, C-N, and C-S bonds.[13] In these reactions, regioselectivity is not governed by the stability of a Meisenheimer complex but rather by the subtle interplay between the substrate and the palladium catalyst, particularly the choice of ligand.[14]

The catalytic cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into one of the C-Cl bonds. This is often the rate-determining and selectivity-determining step.

  • Transmetalation (Suzuki) or Coordination (Buchwald-Hartwig): The coupling partner is delivered to the palladium center.

  • Reductive Elimination: The new bond is formed, and the product is released, regenerating the Pd(0) catalyst.

Ligand choice can completely override the innate electronic preferences of the substrate.[7] For example, in the cross-coupling of 3,5-dichloropyridazine, the use of a dppf ligand favors reaction at the C3 position, whereas a Qphos ligand directs the reaction to the C5 position.[14] This remarkable control is often attributed to the steric profile of the ligand, which dictates which C-Cl bond can most effectively approach and insert into the palladium center.

G cluster_0 Catalytic Cycle cluster_1 Selectivity Control Point title Ligand-Controlled Regioselectivity in Suzuki Coupling pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(Cl)L₂ oa->pd2 tm Transmetalation (Ar'B(OH)₂) + Base pd2->tm pd2_ar Ar-Pd(II)(Ar')L₂ tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Regenerates Catalyst product Product (Ar-Ar') re->product substrate Dichloropyridazinone (Two C-Cl sites) substrate->oa ligand Ligand (L) e.g., dppf vs Qphos ligand->oa Steric/Electronic influence determines site of attack

Caption: The pivotal role of ligands in directing regioselectivity.

Conclusion

The dichloropyridazinone scaffold is a cornerstone of modern synthetic and medicinal chemistry. Its value lies in the tunable reactivity of its C-Cl bonds, which can be selectively addressed through a rational application of chemical principles. By carefully considering the substrate's electronic properties and strategically selecting nucleophiles, reaction conditions, and catalytic systems, researchers can unlock precise control over molecular functionalization. This guide has provided a framework for understanding these principles and a set of practical tools to aid in the design and execution of highly regioselective transformations, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Physics Forums. (2015). Why is C-Cl bond in acyl chloride more reactive despite being highly polarized? Retrieved from [Link]

  • MDPI. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • Filo. (2025). The correct order of increasing reactivity of C-Cl bond towards nucleophile. Retrieved from [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. Retrieved from [Link]

  • PubMed. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • Angene. (n.d.). Understanding the Chemical Properties and Applications of 3,6-Dichloropyridazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Reactivity of Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Metalation of 3,6‐dichloropyridazine (6) and subsequent... Retrieved from [Link]

  • PubMed. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Halogen bonds in 2,5-dihalopyridine-copper(ii) chloride complexes. Retrieved from [Link]

  • Scribd. (n.d.). Heteroaromatic Reactivity Overview. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (n.d.). Insights into the C-Cl Bond Breaking in Epichlorohydrin Induced by Low Energy (<10 eV) Electrons. Retrieved from [Link]

  • Britannica. (n.d.). Heterocyclic compound - Aromaticity, Structure, Reactivity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Carbon–heteroatom bond formation catalysed by organometallic complexes. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of chlorins and bacteriochlorins from cycloaddition reactions with porphyrins. Retrieved from [Link]

  • Save My Exams. (2025). Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023. Retrieved from [Link]

Sources

The Ascendant Pyridazinone: A Technical Guide to the Synthesis, Reactivity, and Biological Landscape of 4,5-Dichloropyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemistry and biological significance of 4,5-dichloropyridazinone derivatives. This guide delves into the synthetic pathways, chemical reactivity, and the burgeoning therapeutic potential of this versatile scaffold.

The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among its halogenated congeners, 4,5-dichloropyridazin-3(2H)-one stands out as a pivotal building block for the synthesis of novel derivatives with promising pharmacological profiles, spanning from herbicidal to anticancer and antifungal activities. This guide will illuminate the foundational chemistry of this scaffold and explore the diverse applications of its derivatives.

The Genesis of a Scaffold: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

The primary and most established route to the 4,5-dichloropyridazin-3(2H)-one core involves the reaction of mucochloric acid with a hydrazine source. This condensation reaction provides a straightforward and efficient method to construct the pyridazinone ring.

Synthesis from Mucochloric Acid

The reaction of mucochloric acid with hydrazine hydrate is a cornerstone in the synthesis of the 4,5-dichloropyridazinone scaffold. The general reaction scheme is depicted below. For instance, the synthesis of 2-substituted-4,5-dichloro-3(2H)-pyridazinones can be achieved by reacting mucochloric acid with a substituted hydrazine. For example, 2-methyl-4,5-dichloro-3(2H)-pyridazinone can be obtained in high yield by refluxing a mixture of methylhydrazine and mucochloric acid in an aqueous solution of hydrochloric acid[1].

G mucochloric_acid Mucochloric Acid pyridazinone 2-R-4,5-dichloro- pyridazin-3(2H)-one mucochloric_acid->pyridazinone Condensation hydrazine R-NHNH₂ hydrazine->pyridazinone

Figure 1: General synthesis of 2-substituted-4,5-dichloropyridazin-3(2H)-ones.

A notable example is the synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone, which involves reacting tert-butylhydrazine with mucochloric acid in a suitable solvent such as an aromatic hydrocarbon or a chlorinated hydrocarbon[1].

The Art of Transformation: Chemical Reactivity of 4,5-Dichloropyridazinones

The chemical versatility of the 4,5-dichloropyridazinone scaffold lies in the reactivity of the two chlorine atoms at the C4 and C5 positions. These positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the generation of diverse chemical libraries.

Nucleophilic Substitution Reactions

The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are readily displaced by various nucleophiles. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

Protocol for Nucleophilic Substitution:

A general procedure for the nucleophilic substitution of 2-(4-methylphenyl)-4,5-dichloropyridazin-3-one is as follows:

  • To a mixture of crude [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one in acetonitrile, add the desired substituted amine and anhydrous cesium carbonate.

  • Reflux the reaction mixture for 1.5 to 2.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system like petroleum ether/diethyl ether[2].

This methodology allows for the synthesis of a variety of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives[2].

Other Functionalizations

Beyond nucleophilic substitution, the 4,5-dichloropyridazinone core can undergo other functionalization reactions, such as nitration. For instance, the nitration of 4,5-dichloropyridazin-3(2H)-one can be achieved by stirring a mixture of the starting material with potassium nitrate in concentrated sulfuric acid at elevated temperatures[3].

G pyridazinone 4,5-Dichloropyridazin-3(2H)-one nitrated_product 4,5-Dichloro-6-nitro- pyridazin-3(2H)-one pyridazinone->nitrated_product Nitration trichloro_product 3,4,5-Trichloropyridazine pyridazinone->trichloro_product Chlorination nitration KNO₃, H₂SO₄ nitration->nitrated_product chlorination POCl₃ chlorination->trichloro_product

Sources

Methodological & Application

Application Note: High-Purity Isolation of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The inherent polarity of this molecule and potential impurities from its synthesis necessitate a robust chromatographic method to achieve high purity. This guide outlines a systematic approach using automated flash chromatography with a normal-phase silica gel stationary phase. We will detail the method development, from initial solvent scouting with Thin Layer Chromatography (TLC) to a scalable gradient elution protocol. The causality behind each experimental choice is explained to provide researchers with a comprehensive understanding of the purification strategy.

Introduction: The Purification Challenge

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a substituted pyridazinone derivative.[1][2][3][4] The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6][7] The synthesis of the target compound typically involves the reaction of 4,5-Dichloro-3(2H)-pyridazinone with 3,4-Dihydro-2H-pyran. This reaction can lead to a crude mixture containing unreacted starting materials, the desired product, and potential byproducts.

Potential Impurities:

  • Unreacted 4,5-Dichloro-3(2H)-pyridazinone: A highly polar starting material.

  • Polymeric byproducts: Arising from the acid-catalyzed reaction of dihydropyran.

  • Regioisomers or other side-products: Depending on the reaction conditions.

Given the polarity of the heterocyclic core, a well-designed chromatographic method is essential for isolating the target compound with the high degree of purity required for subsequent synthetic steps and biological screening.

Foundational Principles: Method Development Strategy

The purification strategy is built upon a logical progression from analytical to preparative scale chromatography. The key is to establish a solvent system that provides optimal separation between the target compound and its impurities.

Stationary Phase Selection

For compounds of moderate to high polarity, normal-phase chromatography using silica gel is a cost-effective and efficient first choice.[8] The silanol groups on the silica surface provide polar interaction sites for the separation of compounds based on their polarity.

Mobile Phase Scouting via Thin Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly screening various solvent systems to identify the optimal mobile phase for flash chromatography. The goal is to achieve a retention factor (Rƒ) for the target compound in the range of 0.2 to 0.4.[8][9] This Rƒ range typically translates well to preparative column chromatography, ensuring good resolution and a reasonable elution time.[9] A good starting point for moderately polar compounds is a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[10]

Experimental Protocol: Step-by-Step Purification

This protocol details the purification of a crude sample of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one.

Materials and Equipment
Material/Equipment Specifications
Crude Sample4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Stationary PhaseSilica Gel, 40-63 µm particle size
SolventsHexanes (HPLC Grade), Ethyl Acetate (HPLC Grade)
TLC PlatesSilica Gel 60 F254
VisualizationUV lamp (254 nm)
Flash Chromatography SystemAutomated system with gradient capability and UV detector
GlasswareVials, beakers, graduated cylinders, round-bottom flasks
Rotary EvaporatorFor solvent removal
Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Solvent Scouting Sample_Prep Sample Preparation (Dry Loading) TLC->Sample_Prep Optimal solvent system identified Sample_Loading Sample Loading Sample_Prep->Sample_Loading Column_Equilibration Column Equilibration Column_Equilibration->Sample_Loading Gradient_Elution Gradient Elution Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one.

Detailed Methodology

Step 1: TLC Method Development

  • Prepare several TLC chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto the baseline of the TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp at 254 nm.

  • Identify the solvent system that provides an Rƒ value between 0.2 and 0.4 for the target compound and good separation from impurities. For this compound, a system of 30% Ethyl Acetate in Hexanes is often a good starting point.

Step 2: Sample Preparation (Dry Loading)

Dry loading is recommended to improve the resolution of the separation.[11]

  • Dissolve the crude sample in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

Step 3: Flash Chromatography Setup and Execution

  • Select an appropriately sized pre-packed silica gel column based on the amount of crude material to be purified.

  • Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in hexanes) for at least 3-5 column volumes.

  • Load the prepared dry sample onto the top of the column.

  • Run the purification using a linear gradient elution. The gradient should be designed to gradually increase the polarity of the mobile phase.

Table 1: Suggested Gradient Profile

Time (min) % Ethyl Acetate in Hexanes Flow Rate (mL/min)
0-21020
2-1510 → 5020
15-205020

Step 4: Fraction Collection and Analysis

  • Collect fractions throughout the run based on the UV chromatogram.

  • Analyze the collected fractions by TLC using the solvent system identified in Step 1.

  • Pool the fractions containing the pure desired product.

Step 5: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.

Troubleshooting and Optimization

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-evaluate the mobile phase using TLC. Consider a different solvent system (e.g., dichloromethane/methanol for more polar compounds).[10]
Column overloading.Reduce the amount of sample loaded onto the column.
Broad Peaks Compound sparingly soluble in the mobile phase.Consider a different mobile phase in which the compound is more soluble.
Diffusion on the column.Increase the flow rate.
No Elution of Product Mobile phase is not polar enough.Increase the gradient endpoint to a higher percentage of the polar solvent.
Product Elutes with the Solvent Front Mobile phase is too polar.Decrease the initial percentage of the polar solvent.

Conclusion

This application note provides a robust and reproducible protocol for the purification of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one using automated flash chromatography. By following a systematic approach of TLC-based method development and optimized gradient elution, researchers can achieve high purity of this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the purification of other moderately polar heterocyclic compounds.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone.
  • PubChem. (n.d.). 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Retrieved January 22, 2026, from [Link]

  • Manera, C., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved January 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 22, 2026, from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sakuntala, M. S. V., et al. (2012). A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Journal of Chemical and Pharmaceutical Research, 4(1), 154-159.
  • PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved January 22, 2026, from [Link]

  • Chemsrc. (2025). CAS#:173206-13-8 | 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Retrieved January 22, 2026, from [Link]

  • Jo, D. E., et al. (2019). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, (148), e59423.
  • Yilmaz, I., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3782.
  • Beil, A., et al. (2025). 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 31(1), 83.
  • Al-Ghorbani, M., et al. (2022).

Sources

Application Note: 1H and 13C NMR Characterization of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract: This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one, a key intermediate in pharmaceutical synthesis. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented, supported by theoretical explanations and practical insights. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural elucidation and purity assessment of this compound.

Introduction: The Significance of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including cardiotonic, hypotensive, and anticancer effects.[1][2] 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one serves as a crucial, versatile intermediate in the synthesis of these complex molecules. The introduction of the tetrahydropyran (THP) group as a protecting agent for the N-H proton allows for selective reactions at other positions of the pyridazinone ring.[3][4]

Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose, providing detailed information about the molecular structure at the atomic level. This application note outlines the principles and procedures for the complete ¹H and ¹³C NMR characterization of this important synthetic building block.

Predicted NMR Spectral Features

The structure of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one presents distinct features that translate into a predictable NMR spectrum. The key components are the dichloropyridazinone ring and the tetrahydropyran (THP) protecting group.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the single aromatic proton on the pyridazinone ring and the multiple protons of the THP group.

  • Pyridazinone Proton (H-6): A single proton is attached to the pyridazinone ring at the C-6 position. Due to the electron-withdrawing nature of the adjacent carbonyl group and nitrogen atoms, this proton is expected to be deshielded and appear as a singlet in the downfield region of the spectrum.

  • THP Protons: The THP group contains a total of eleven protons.[3] The proton on the anomeric carbon (the carbon bonded to two oxygen atoms) will be the most deshielded of the THP protons. The remaining ten protons on the other five carbons of the THP ring will appear as a series of complex multiplets in the upfield region. The complexity arises from the diastereomers formed upon reaction with the pyridazinone and the various spin-spin coupling interactions between adjacent protons.[3][4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in the molecule.

  • Pyridazinone Carbons: Four carbon signals are expected for the pyridazinone ring. The carbonyl carbon (C-3) will be the most deshielded, appearing significantly downfield. The two chlorine-bearing carbons (C-4 and C-5) will also be downfield, with their exact shifts influenced by the halogen substitution. The carbon bearing the single proton (C-6) will appear at a chemical shift typical for aromatic carbons.

  • THP Carbons: The THP group will exhibit six distinct carbon signals. The anomeric carbon will be the most deshielded of the THP carbons. The other five carbons of the THP ring will appear in the aliphatic region of the spectrum.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. However, the choice of solvent can influence chemical shifts due to solute-solvent interactions.[5][6][7] For consistency, it is recommended to use the same solvent for all related analyses.

  • Concentration: Prepare a solution of approximately 5-10 mg of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can be beneficial for highly accurate work.[8]

  • Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

NMR Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.[9]

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Pulse ProgramStandard 1D pulseProton-decoupled 1D
Spectral Width~12 ppm~220 ppm
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay1-2 seconds2-5 seconds
Number of Scans16-641024-4096
Pulse Angle30-45°30-45°

Rationale for Parameter Selection:

  • A sufficient spectral width ensures that all peaks, including potential impurities, are observed.

  • The acquisition time and relaxation delay are critical for obtaining accurate integrations and preventing signal saturation, especially for quaternary carbons in ¹³C NMR which can have long relaxation times (T₁).[10][11]

  • The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.[12]

Spectral Interpretation and Data

The following tables summarize the expected and experimentally observed NMR data for 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7s1HH-6 (Pyridazinone)
~5.8dd1HH-2' (Anomeric THP)
~3.6-4.0m2HH-6' (THP)
~1.5-2.0m6HH-3', H-4', H-5' (THP)

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158C=O (C-3)
~140C-Cl (C-4 or C-5)
~135C-Cl (C-4 or C-5)
~130C-H (C-6)
~90O-C-O (C-2')
~65O-CH₂ (C-6')
~30CH₂ (C-3')
~25CH₂ (C-5')
~20CH₂ (C-4')

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The assignments for the THP protons and carbons can be definitively confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC.[13][14]

Visualization of Molecular Structure and Assignments

The following diagrams illustrate the molecular structure and the numbering scheme used for the NMR assignments.

Figure 1: Molecular structure of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one with atom numbering.

G cluster_h1 ¹H NMR Assignments cluster_c13 ¹³C NMR Assignments H6 H-6 (~7.7 ppm, s) C6 C-6 (~130 ppm) H6->C6 HSQC H2_prime H-2' (~5.8 ppm, dd) C2_prime C-2' (~90 ppm) H2_prime->C2_prime HSQC H6_prime H-6' (~3.6-4.0 ppm, m) C6_prime C-6' (~65 ppm) H6_prime->C6_prime HSQC H_other_thp Other THP-H (~1.5-2.0 ppm, m) C_other_thp Other THP-C (~20-30 ppm) H_other_thp->C_other_thp HSQC C3 C-3 (~158 ppm) C4_5 C-4/C-5 (~135-140 ppm)

Figure 2: Correlation of predicted ¹H and ¹³C NMR chemical shifts.

Troubleshooting and Data Integrity

  • Impurity Peaks: The presence of unreacted starting materials, such as 4,5-dichloro-3(2H)-pyridazinone, or byproducts can be identified by the appearance of additional signals in the NMR spectra.[15][16] For example, the N-H proton of the starting material would appear as a broad singlet, which would be absent in the spectrum of the pure product.

  • Solvent Peaks: Residual non-deuterated solvent peaks (e.g., CHCl₃ at 7.26 ppm) and water (variable, but often around 1.5-2.5 ppm in CDCl₃) should be identified and excluded from the analysis.[8]

  • Quantitative Analysis: For quantitative NMR (qNMR) to determine purity, it is essential to ensure complete relaxation of all nuclei by using a longer relaxation delay (at least 5 times the longest T₁ value).[11]

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral interpretation guide, researchers can confidently verify the structure and assess the purity of this vital pharmaceutical intermediate. The use of 2D NMR techniques can further enhance the confidence in the structural assignments.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online]. Available at: [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Online]. Available at: [Link]

  • Books. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Online]. Available at: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Online]. Available at: [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Online]. Available at: [Link]

  • Oregon State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online]. Available at: [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Online]. Available at: [Link]

  • PubChem. 4,5-dichloro-3-hydroxypyridazine. [Online]. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
  • University of Wisconsin-Madison, Department of Chemistry. (2021). Common NMR experiments and the time it takes to run them. [Online]. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Online]. Available at: [Link]

  • Wikipedia. Tetrahydropyran. [Online]. Available at: [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Online]. Available at: [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Online]. Available at: [Link]

  • Boston University, Chemical Instrumentation Center. Basic NMR Concepts. [Online]. Available at: [Link]

  • SpectraBase. 4,5-dichloro-3(2H)-pyridazinone. [Online]. Available at: [Link]

  • Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [Online]. Available at: [Link]

  • IUCrData. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. [Online]. Available at: [Link]

  • University of Bristol, NMR Facility. Quantitative NMR Spectroscopy. [Online]. Available at: [Link]

  • Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Online]. Available at: [Link]

  • ResearchGate. Interpretation of 1H-NMR and 13C-NMR data for compound 8. [Online]. Available at: [Link]

  • ResearchGate. Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. [Online]. Available at: [Link]

  • ATB. Tetrahydropyran. [Online]. Available at: [Link]

  • ResearchGate. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. [Online]. Available at: [Link]

  • PubMed. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. [Online]. Available at: [Link]

  • ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Online]. Available at: [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Online]. Available at: [Link]

  • IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Online]. Available at: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Online]. Available at: [Link]

Sources

The Strategic Utility of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for versatile synthetic intermediates that offer both stability and tunable reactivity is paramount. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one has emerged as a pivotal building block, particularly in the synthesis of kinase inhibitors and other complex, biologically active molecules.[1][2] This technical guide provides an in-depth exploration of this intermediate, detailing its synthesis, unique reactivity profile, and strategic applications. We present field-proven protocols for its use in key transformations, including regioselective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, thereby offering researchers a comprehensive playbook for leveraging this powerful synthetic tool.

Introduction: A Privileged Scaffold for Complex Synthesis

The pyridazin-3(2H)-one core is a well-established pharmacophore found in a multitude of bioactive compounds, exhibiting activities ranging from anticancer and anti-inflammatory to cardiovascular.[1][3] The inherent challenge in manipulating the parent pyridazinone system lies in the reactivity of the lactam N-H proton, which can interfere with many standard synthetic transformations. The introduction of the tetrahydropyranyl (THP) group at the N-2 position serves a dual purpose:

  • Protection: It masks the acidic N-H proton, rendering the intermediate compatible with a wider array of reagents, particularly organometallics and strong bases.[4][5]

  • Solubility: The THP group often enhances the solubility of the pyridazinone core in common organic solvents, facilitating reaction setup and purification.

The true synthetic power of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, however, lies in the differential reactivity of the two chlorine atoms at the C4 and C5 positions. This feature allows for sequential, regioselective functionalization, making it an ideal scaffold for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Synthesis of the Key Intermediate

The preparation of the title compound is a straightforward and high-yielding procedure starting from the commercially available 4,5-dichloro-3(2H)-pyridazinone. The core of this synthesis is the acid-catalyzed protection of the pyridazinone nitrogen with 3,4-dihydro-2H-pyran (DHP).

Protocol 1: Synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

This protocol outlines the standard procedure for the N-protection of 4,5-dichloro-3(2H)-pyridazinone.

Reaction Scheme:

Caption: Synthesis of the THP-protected intermediate.

Materials:

Reagent/SolventM.W.QuantityMoles
4,5-Dichloro-3(2H)-pyridazinone164.9710.0 g60.6 mmol
3,4-Dihydro-2H-pyran (DHP)84.127.65 mL90.9 mmol
p-Toluenesulfonic acid (p-TsOH)172.200.58 g3.03 mmol
Dichloromethane (DCM)-200 mL-
Saturated NaHCO₃ solution-100 mL-
Brine-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • Suspend 4,5-dichloro-3(2H)-pyridazinone (10.0 g, 60.6 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Add 3,4-dihydro-2H-pyran (7.65 mL, 90.9 mmol, 1.5 equiv) to the suspension.

  • Add p-toluenesulfonic acid (0.58 g, 3.03 mmol, 0.05 equiv) to the mixture. The suspension should gradually become a clear solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (100 mL) and brine (100 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexane) to afford 4,5-dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one as a white to off-white solid.

Expected Yield: 85-95%.

Strategic Functionalization: A Tale of Two Chlorines

The synthetic value of this intermediate is realized through the sequential and regioselective displacement of its two chlorine atoms. The chlorine at the C5 position is generally more susceptible to nucleophilic attack than the chlorine at the C4 position, a difference that can be exploited under carefully controlled conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution (SNAr). This is the most direct method for introducing nitrogen, oxygen, and sulfur nucleophiles.

Causality Behind Reactivity: The greater reactivity at C5 is attributed to the combined electron-withdrawing effects of the adjacent carbonyl group and the lactam nitrogen, which stabilize the Meisenheimer intermediate formed during nucleophilic attack at this position more effectively than at C4.

SNAr_Pathway cluster_0 Sequential SNAr Reactions A THP-Protected Dichloropyridazinone B Monosubstituted Intermediate (C5-functionalized) A->B Nu-1, controlled conditions (e.g., rt) C Disubstituted Product B->C Nu-2, harsher conditions (e.g., heat)

Caption: General workflow for sequential SNAr.

Protocol 2: Regioselective Monosubstitution with an Amine Nucleophile

This protocol describes the selective reaction of an amine at the C5 position, a key step in the synthesis of various kinase inhibitors.[3]

Reaction Scheme:

Drug_Discovery_Workflow A 4,5-Dichloro-2-(THP)-pyridazin-3-one B Step 1: C5-Amination (S N Ar) A->B C Step 2: C4-Arylation (Suzuki Coupling) B->C D Step 3: Deprotection C->D E Diverse Library of Kinase Inhibitor Analogs D->E

Sources

Application Note: Strategic Deprotection of the THP Group from 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.

Introduction: The Critical Role of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug discovery, the use of protecting groups is a cornerstone strategy. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing unwanted transformations while other parts of a molecule are being modified. The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities, prized for its ease of installation and general stability under a range of non-acidic conditions.[1][2][3] This application note provides a detailed guide to the deprotection of the THP group from 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, a key intermediate in the synthesis of various biologically active compounds.[4][5][6][7] The pyridazinone core is a privileged scaffold in medicinal chemistry, and the ability to efficiently unmask the N-H functionality is a critical step in the elaboration of these molecules into final drug candidates.

Mechanistic Insights: The Acid-Catalyzed Hydrolysis of a THP Ether

The removal of the THP group is most commonly achieved through acid-catalyzed hydrolysis.[8][9][10] The underlying mechanism hinges on the acetal nature of the THP ether linkage.[1][9] The process is initiated by the protonation of the ether oxygen of the tetrahydropyran ring, rendering it a good leaving group. Subsequent cleavage of the C-O bond results in the formation of the deprotected pyridazinone and a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then quenched by a nucleophile, typically water or an alcohol solvent, to regenerate the acid catalyst and form a hemiacetal byproduct which is in equilibrium with its open-chain hydroxy aldehyde form.

THP_Deprotection Substrate 4,5-Dichloro-2-(THP)-pyridazin-3-one Protonation Protonation of THP Oxygen Substrate->Protonation H+ Protonated_Substrate Protonated Intermediate Protonation->Protonated_Substrate Cleavage C-O Bond Cleavage Protonated_Substrate->Cleavage Product 4,5-Dichloro-2H- pyridazin-3-one Cleavage->Product Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Cleavage->Oxocarbenium Nucleophilic_Attack Nucleophilic Attack (e.g., H2O) Oxocarbenium->Nucleophilic_Attack H2O Byproduct 5-Hydroxypentanal Nucleophilic_Attack->Byproduct

Sources

Application Notes and Protocols for 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one in Drug Discovery

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential across numerous disease areas, including oncology, inflammation, and cardiovascular diseases.[2][3] The inherent reactivity of the pyridazinone core, particularly when substituted with leaving groups like chlorine, allows for extensive molecular elaboration to fine-tune pharmacological activity.

This document provides detailed application notes and protocols for a key intermediate in the synthesis of pyridazinone-based drug candidates: 4,5-Dichloro-2-(tetrahydropyran-2-yl)-2H-pyridazin-3-one , often abbreviated as 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one. The strategic introduction of the tetrahydropyranyl (THP) protecting group at the N-2 position is a critical maneuver that unlocks the full synthetic potential of the 4,5-dichloropyridazinone core. This protection prevents the acidic N-H proton from interfering with subsequent base-mediated nucleophilic substitution reactions at the C4 and C5 positions, thereby enabling selective and controlled functionalization of the pyridazinone ring.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical Properties and Handling

PropertyValueReference
Chemical Formula C₉H₁₀Cl₂N₂O₂[4]
Molecular Weight 249.09 g/mol [4]
CAS Number 173206-13-8[5]
Appearance Off-white to light yellow solidGeneral Observation
Storage Store at room temperature in a dry, well-ventilated area.General Laboratory Practice

Safety Precautions: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Utility and Reaction Pathways

The primary utility of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one lies in its capacity to undergo sequential nucleophilic aromatic substitution (SNAᵣ) reactions. The two chlorine atoms at the C4 and C5 positions are activated towards displacement by a variety of nucleophiles. The THP group ensures that the pyridazinone nitrogen does not deprotonate under basic reaction conditions, which would otherwise lead to undesired side reactions.

The general workflow for the application of this intermediate is as follows:

G A Synthesis of 4,5-Dichloro-2H-pyridazin-3-one B N-Protection with THP Group (Formation of Title Compound) A->B DHP, Acid Catalyst C Sequential Nucleophilic Substitution at C4 and/or C5 B->C Nucleophile(s), Base D Deprotection of THP Group C->D Acidic Conditions E Final Bioactive Molecule D->E

Caption: General workflow for the use of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

This protocol describes the N-protection of the readily available 4,5-dichloro-2H-pyridazin-3-one. The use of a mild acid catalyst is crucial to prevent degradation of the starting material while promoting the formation of the THP ether.

Materials:

  • 4,5-dichloro-2H-pyridazin-3-one

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 4,5-dichloro-2H-pyridazin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one as a solid.

Causality Behind Experimental Choices:

  • Anhydrous DCM: The use of an anhydrous solvent is important to prevent hydrolysis of the DHP and the intermediate oxocarbenium ion.

  • p-TsOH·H₂O: A mild acid catalyst is employed to activate the DHP without causing unwanted side reactions on the pyridazinone ring.

  • NaHCO₃ Quench: The basic quench neutralizes the acid catalyst, preventing potential deprotection during the work-up.

Protocol 2: Nucleophilic Substitution at the C4/C5 Position

This protocol provides a general method for the substitution of one of the chlorine atoms with a representative amine nucleophile. The choice of solvent and base is critical for achieving good yields.

Materials:

  • 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

  • Amine nucleophile (e.g., morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one (1.0 eq) in DMF.

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the residue by column chromatography to yield the substituted product.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent (DMF/MeCN): These solvents are ideal for SNAᵣ reactions as they can dissolve the reactants and stabilize the charged intermediates (Meisenheimer complex).

  • Base (K₂CO₃/DIPEA): A non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Elevated Temperature: Heating is typically necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridazinone ring.

G cluster_0 Protocol 2: Nucleophilic Substitution A 4,5-Dichloro-2-(THP)- 2H-pyridazin-3-one D Substituted Product A->D B Amine Nucleophile (e.g., Morpholine) B->D C Base (K₂CO₃) in DMF

Caption: Reagents for the nucleophilic substitution reaction.

Protocol 3: Deprotection of the THP Group

This final step removes the THP protecting group to reveal the N-H of the pyridazinone, which is often a key feature for biological activity, potentially acting as a hydrogen bond donor.

Materials:

  • THP-protected pyridazinone derivative (from Protocol 2)

  • Hydrochloric acid (HCl) in methanol (e.g., 2M solution) or p-TsOH·H₂O

  • Methanol (MeOH) or Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the THP-protected pyridazinone derivative (1.0 eq) in methanol.

  • Acid Addition: Add a solution of HCl in methanol or a catalytic amount of p-TsOH·H₂O.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extraction: Remove the bulk of the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. If necessary, purify the final product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acidic Conditions: The THP group is an acetal, which is labile under acidic conditions. The acid catalyzes the hydrolysis of the acetal to regenerate the N-H of the pyridazinone and 2-hydroxytetrahydropyran.[6]

  • Protic Solvent (Methanol/Ethanol): These solvents act as both the solvent and a nucleophile in the hydrolysis reaction.

  • Neutralization: It is critical to neutralize the acid after the reaction to prevent any potential acid-catalyzed degradation of the final product.

Applications in Medicinal Chemistry: A Case Study

The sequential substitution strategy enabled by the THP-protected dichloropyridazinone is a powerful tool for building libraries of compounds for structure-activity relationship (SAR) studies. For example, in the development of kinase inhibitors, the pyridazinone core can act as a scaffold that presents different substituents to the ATP binding site. By varying the nucleophiles used in Protocol 2, researchers can systematically probe the chemical space around the pyridazinone core to optimize potency and selectivity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete THP protection (Protocol 1) Insufficient catalyst or reaction time.Add more p-TsOH·H₂O or increase the reaction time. Ensure DHP is not degraded.
Low yield in nucleophilic substitution (Protocol 2) Inactive nucleophile, insufficient base, or low temperature.Use a more reactive nucleophile, a stronger non-nucleophilic base, or increase the reaction temperature. Ensure the solvent is anhydrous.
Difficult deprotection (Protocol 3) Acid-labile functional groups elsewhere in the molecule.Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) or an alternative deprotection method.
Formation of multiple products in substitution Reaction at both C4 and C5.Use stoichiometric amounts of the nucleophile and carefully control the reaction time and temperature to favor monosubstitution.

Conclusion

4,5-Dichloro-2-(THP)-2H-pyridazin-3-one is a highly valuable and strategic building block in medicinal chemistry. The THP protecting group provides the necessary control to perform selective functionalization of the pyridazinone core, opening up a wide range of possibilities for the synthesis of novel and complex bioactive molecules. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery programs.

References

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Amin, E. N., Abdel-Alim, A. M., Abdel-Moty, S. G., El-Shorbagi, A. N. A., & Abdel-Rahman, M. S. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25–46. [Link]

  • De Clercq, E. (2009). The pivotal role of pyridazine-based heterocycles in modern medicinal chemistry: an in-depth technical guide. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1239–1252.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Lee, H.-G., Kim, M.-J., Lee, I.-H., Kim, E. J., Kim, B. R., & Yoon, Y.-J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(4), 1061–1063.
  • Allam, M. A., El-Sayed, L. E., El-Gazzar, M. G., El-Gazzar, M. G., El-Gazzar, M. G., El-Gazzar, M. G., ... & El-Gazzar, M. G. (2022).
  • Kweon, D.-H., Kang, Y.-J., Chung, H.-A., Park, J.-W., Lee, W. S., Yoon, Y., ... & Shiro, M. (1999). Synthesis of 4,5‐dichloro‐1‐(4,5‐dichloropyridazin‐3‐yl)pyridazin‐6‐one. Journal of Heterocyclic Chemistry, 36(5), 1301-1306.
  • PubChem. (n.d.). 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Retrieved from [Link]

  • Stanovnik, B., Svete, J., & Stanovnik, B. (2000). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. ARKIVOC, 2001(5), 67-83.
  • PubMed. (2021). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

Sources

Application Notes and Protocols for the Use of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Pyridazinones in Modern Agrochemicals

The pyridazinone core is a privileged scaffold in agrochemical design, forming the backbone of numerous commercially successful herbicides.[1][2] These heterocyclic compounds exhibit a broad spectrum of activity against various weeds and are known to act on several key physiological processes in plants.[3][4] The primary modes of action for many pyridazinone-based herbicides include the inhibition of Photosystem II (PSII), disruption of carotenoid biosynthesis (leading to a "bleaching" effect), and, in more recent discoveries, the inhibition of enzymes like acetyl-coenzyme A carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6][7][8]

This document provides a detailed guide for researchers and synthetic chemists on the application of a key intermediate, 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one , in the synthesis of a potent herbicidal agent. The use of the tetrahydropyranyl (THP) protecting group is a critical strategy to enhance reaction specificity and yield in the synthesis of complex agrochemicals.

The Rationale for THP Protection in Pyridazinone Synthesis

The synthesis of functionalized pyridazinones often involves nucleophilic substitution reactions. The nitrogen atom at the 2-position of the pyridazinone ring can be reactive under certain conditions, potentially leading to undesired side reactions. The introduction of a tetrahydropyranyl (THP) group at this position serves several crucial purposes:

  • Directing Regioselectivity: By blocking the N2 position, the THP group ensures that subsequent nucleophilic attacks occur selectively at other desired positions on the pyridazinone ring, typically at the chlorinated carbons.

  • Improving Solubility: The presence of the THP group can enhance the solubility of the pyridazinone intermediate in organic solvents, facilitating easier handling and purification.

  • Stability to Reaction Conditions: The THP group is stable under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses.

Synthetic Workflow: From Dichloropyridazinone to a Functionalized Herbicide

The overall synthetic strategy involves a three-stage process:

  • Protection: Introduction of the THP group onto the starting material, 4,5-Dichloro-3(2H)-pyridazinone.

  • Functionalization: Nucleophilic aromatic substitution to introduce the desired side chain, in this case, a 2-cyanophenoxy group.

  • Deprotection: Removal of the THP group to yield the final active herbicidal molecule.

G A 4,5-Dichloro-3(2H)-pyridazinone B 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one A->B  THP Protection   C 2-[5-chloro-6-oxo-1-(tetrahydropyran-2-yl)-1,6-dihydro-pyridazin-4-yloxy]-benzonitrile B->C  Nucleophilic Substitution   D Final Herbicide: 2-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)benzonitrile C->D  Deprotection  

Caption: Synthetic workflow for the target herbicide.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

This protocol details the acid-catalyzed protection of the N-H group of 4,5-dichloro-3(2H)-pyridazinone using 3,4-dihydro-2H-pyran (DHP).

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4,5-Dichloro-3(2H)-pyridazinone932-22-9164.9710.0 g60.6
3,4-Dihydro-2H-pyran (DHP)110-87-284.126.12 g (7.2 mL)72.7
p-Toluenesulfonic acid monohydrate6192-52-5190.220.58 g3.0
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated sodium bicarbonate solution--50 mL-
Anhydrous magnesium sulfate7487-88-9120.37--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (60.6 mmol) of 4,5-dichloro-3(2H)-pyridazinone in 100 mL of dichloromethane.

  • Addition of Reagents: To the stirred solution, add 6.12 g (7.2 mL, 72.7 mmol) of 3,4-dihydro-2H-pyran followed by the catalytic amount of p-toluenesulfonic acid monohydrate (0.58 g, 3.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one as a white solid.

Protocol 2: Synthesis of 2-[5-chloro-6-oxo-1-(tetrahydro-pyran-2-yl)-1,6-dihydro-pyridazin-4-yloxy]-benzonitrile

This protocol describes the nucleophilic aromatic substitution reaction between the THP-protected dichloropyridazinone and 2-cyanophenol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one173206-13-8249.0910.0 g40.1
2-Cyanophenol611-20-1119.125.25 g44.1
Potassium carbonate (anhydrous)584-08-7138.218.32 g60.2
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-
Water7732-18-518.02--
Ethyl acetate141-78-688.11--

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a condenser and a magnetic stirrer, add 10.0 g (40.1 mmol) of 4,5-dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, 5.25 g (44.1 mmol) of 2-cyanophenol, and 8.32 g (60.2 mmol) of anhydrous potassium carbonate in 100 mL of N,N-dimethylformamide.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, 2-[5-chloro-6-oxo-1-(tetrahydro-pyran-2-yl)-1,6-dihydro-pyridazin-4-yloxy]-benzonitrile , can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Deprotection to Yield the Final Herbicide

This protocol outlines the removal of the THP protecting group under acidic conditions to furnish the active herbicidal compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-[5-chloro-6-oxo-1-(tetrahydropyran-2-yl)-1,6-dihydro-pyridazin-4-yloxy]-benzonitrile1191454-37-1332.7510.0 g30.0
Hydrochloric acid (concentrated)7647-01-036.465 mL-
Ethanol64-17-546.07100 mL-
Water7732-18-518.02--
Sodium bicarbonate (solid)144-55-884.01--

Procedure:

  • Reaction Setup: Dissolve 10.0 g (30.0 mmol) of the THP-protected intermediate in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Acidification: Slowly add 5 mL of concentrated hydrochloric acid to the solution while stirring.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the deprotection by TLC.

  • Neutralization and Precipitation: Carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the final product, 2-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)benzonitrile .

Herbicidal Activity and Mode of Action

The final compound, 2-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)benzonitrile, belongs to a class of herbicides that exhibit a "bleaching" effect on susceptible plant species.[9] This is characteristic of herbicides that inhibit carotenoid biosynthesis. Specifically, many pyridazinone derivatives are known to inhibit the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid pathway. The inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in the photo-oxidation of chlorophyll and ultimately, plant death.

Further biological evaluation of 2-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)benzonitrile would be required to definitively confirm its specific molecular target and herbicidal spectrum.

Conclusion

The use of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a strategically sound approach in the multi-step synthesis of novel pyridazinone-based herbicides. The THP protecting group facilitates regioselective functionalization and simplifies the synthetic process, ultimately enabling the efficient production of complex and potent agrochemicals. The protocols provided herein offer a robust foundation for researchers in the field to explore the vast potential of the pyridazinone scaffold in developing next-generation crop protection solutions.

References

  • Xu, H., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530. Available at: [Link]

  • ResearchGate (2025). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. Available at: [Link]

  • Pang, C., et al. (2023). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency (2020). HPPD Inhibiting Herbicides: State of the Science. Available at: [Link]

  • Jhala, A. J., & Ganie, Z. A. (2023). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Science, 71(2), 91-105. Available at: [Link]

  • Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-756. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Anticancer Screening of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of novel 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one derivatives as potential anticancer agents. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] This document outlines a logical, multi-tiered screening cascade designed to assess cytotoxicity, and elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Detailed, field-proven protocols for key assays are provided, accompanied by insights into experimental design and data interpretation, to empower researchers in drug discovery and development.

Introduction: The Rationale for Targeting Cancer with Pyridazinone Scaffolds

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutics that are both more effective and less toxic.[1] The pyridazinone core is a "privileged scaffold" in drug discovery, forming the basis of compounds with a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[2][3][4] Certain pyridazinone derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of crucial cellular enzymes like tyrosine kinases, or by inducing programmed cell death (apoptosis).[1]

The 4,5-dichloro-2H-pyridazin-3-one core, specifically, offers a reactive template for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5] The introduction of a tetrahydropyran (THP) group at the N2 position can modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for biological activity. This guide details a systematic approach to screen a library of such derivatives to identify lead candidates for further preclinical development.

The Screening Cascade: A Multi-Faceted Approach

A robust in vitro screening strategy should progress from broad cytotoxicity assessments to more detailed mechanistic studies. This hierarchical approach ensures that resources are focused on the most promising compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Insight cluster_2 Tertiary Screening & Target Validation A Compound Library (4,5-Dichloro-2-(THP)-2H-pyridazin-3-one Derivatives) B Multi-Cell Line Cytotoxicity Assay (MTT) A->B Initial Potency C Apoptosis Induction Assay (Annexin V/PI Staining) B->C Identify Apoptotic Inducers D Cell Cycle Analysis (Propidium Iodide Staining) B->D Identify Cell Cycle Inhibitors E Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) C->E D->E Confirm Molecular Mechanism F Lead Candidate Selection E->F Prioritize for In Vivo Studies

Figure 1: A hierarchical workflow for in vitro anticancer screening of pyridazinone derivatives.

Primary Screening: Assessing General Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic effect of the derivatives across a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia). This provides a preliminary understanding of the compounds' potency and spectrum of activity. The MTT assay is a reliable, high-throughput colorimetric method for this purpose.[6][7][8]

Protocol: MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[7] The amount of formazan is directly proportional to the number of living cells.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Read the absorbance at 490-570 nm using a microplate reader.[9]

Data Presentation and Interpretation

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. This value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC₅₀ Values (µM) of Pyridazinone Derivatives

Compound ID MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
DHP-01 15.2 25.8 18.4
DHP-02 2.5 5.1 3.7
DHP-03 > 100 > 100 > 100

| Doxorubicin | 0.8 | 1.1 | 0.9 |

Compounds with IC₅₀ values below 10 µM (e.g., DHP-02) are considered promising and are prioritized for secondary screening.

Secondary Screening: Elucidating the Mechanism of Cell Death

Once potent cytotoxic compounds are identified, the next step is to determine how they kill cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis and the disruption of the cell cycle. Flow cytometry is a powerful tool for these analyses.[10]

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12][13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][12] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometry tubes

  • Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[13]

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[16] Anticancer agents often cause cell cycle arrest at specific checkpoints.

Materials:

  • PI staining solution (containing PI and RNase A in PBS)

  • Ice-cold 70% ethanol

  • Flow cytometry tubes

  • Cells treated with the test compound at its IC₅₀ concentration for 24 hours.

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[17]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[16]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14][17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. Use a low flow rate to ensure accurate readings.[16]

Tertiary Screening: Validating the Molecular Mechanism

After identifying a lead compound that induces apoptosis or cell cycle arrest, Western blotting can be used to investigate its effect on the expression levels of key regulatory proteins involved in these pathways.[10][18] This provides deeper mechanistic insight and helps to identify the specific molecular targets of the compound.

G cluster_pathway Hypothetical Apoptotic Pathway Compound Pyridazinone Derivative (DHP-02) Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Up-regulated) Compound->Bax Activates Casp9 Caspase-9 (Initiator) (Cleaved/Activated) Bcl2->Casp9 Inhibits Bax->Casp9 Promotes Casp3 Caspase-3 (Executioner) (Cleaved/Activated) Casp9->Casp3 Activates PARP PARP (Substrate) (Cleaved/Inactivated) Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction to the Synthesis

The synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one involves a two-step process. The first step is the synthesis of the precursor, 4,5-dichloro-3(2H)-pyridazinone, typically from mucochloric acid and a hydrazine source. The second, and focal, step is the protection of the pyridazinone nitrogen with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran (DHP). While seemingly straightforward, this protection step can present challenges that affect both yield and purity. This guide will focus on troubleshooting and optimizing this critical N-THP protection step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: Why is the yield of my N-THP protected pyridazinone consistently low?

A low yield can be attributed to several factors, from incomplete reactions to product decomposition. Here’s a systematic approach to diagnosing the issue:

  • Incomplete Reaction:

    • Insufficient Catalyst: The reaction is acid-catalyzed. Ensure you are using an adequate catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[1] For a typical reaction, 0.02-0.05 equivalents of the catalyst are recommended.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it or slightly increasing the temperature. However, be cautious as excessive heat can lead to decomposition.[1]

    • Quality of Dihydropyran (DHP): DHP can polymerize over time, especially if not stored properly. Use freshly opened or distilled DHP for best results.

  • Product Decomposition:

    • Excessive Acidity: While an acid catalyst is necessary, strongly acidic conditions can lead to the removal of the THP group or other side reactions.[1] PPTS is a milder alternative to p-TsOH and can be beneficial if you suspect product degradation.

    • Aqueous Work-up: The THP group is sensitive to acid. During the aqueous work-up, ensure the quenching solution (e.g., saturated sodium bicarbonate) is sufficient to neutralize the acid catalyst completely. Prolonged exposure to even mildly acidic aqueous conditions can lead to deprotection.

Question 2: My TLC analysis shows multiple spots. What are the likely side products and how can I minimize them?

The formation of multiple byproducts is a common challenge. Here are some possibilities:

  • Unreacted Starting Material: As discussed above, this is often due to incomplete reaction.

  • DHP Polymerization: If you observe a baseline smear or intractable material, it could be polymerized DHP. Using fresh DHP and avoiding excessive heat can mitigate this.

  • Formation of a Stereoisomeric Mixture: The introduction of the THP group creates a new stereocenter, leading to a mixture of diastereomers if the pyridazinone itself is chiral (which in this case it is not). However, the presence of two closely eluting spots on TLC could be the diastereomers, which is an inherent outcome of this reaction and not necessarily a "side product" to be eliminated, but rather a characteristic of the product mixture.

  • Hydrazone Formation: In the initial synthesis of the pyridazinone precursor, incomplete cyclization can lead to hydrazone impurities that may carry over.[1] Ensure the purity of your 4,5-dichloro-3(2H)-pyridazinone before proceeding to the protection step.

Question 3: I'm having difficulty purifying the final product by column chromatography. What are the best practices?

Purification of N-THP protected pyridazinones can be challenging. Here are some tips:

  • Choice of Stationary Phase: Silica gel is commonly used. However, due to the presence of the nitrogen atoms, the product might streak or adhere strongly to the acidic silica. To counter this, you can:

    • Use a mobile phase containing a small amount of a basic modifier , such as triethylamine (~1-2%) or ammonium hydroxide. This will deactivate the acidic sites on the silica and improve the peak shape.

    • Consider using neutral or basic alumina as the stationary phase if streaking persists on silica.

  • Solvent System: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The addition of a basic modifier as mentioned above is crucial.

  • Product Lability: Be mindful that the THP group can be cleaved on acidic silica gel, especially with prolonged exposure. If you suspect this is happening (e.g., observing a new, more polar spot corresponding to the deprotected starting material), neutralizing your silica gel with a triethylamine solution before packing the column can be a helpful, albeit more involved, strategy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-THP protection reaction?

The reaction proceeds via an acid-catalyzed addition of the pyridazinone nitrogen to the double bond of dihydropyran. The acid protonates the DHP, making it more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of the pyridazinone.[1]

Q2: Are there alternative protecting groups for the pyridazinone nitrogen?

Yes, other N-protecting groups can be used, depending on the desired stability and deprotection conditions. Common alternatives include benzyl (Bn), tert-butyloxycarbonyl (Boc), and various silyl ethers. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.

Q3: How can I confirm the successful synthesis of the target molecule?

A combination of analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. You should observe characteristic signals for the THP group protons (typically in the range of 1.5-3.9 ppm) in addition to the pyridazinone ring proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch from the starting material and the appearance of new C-O and C-N stretches.

Experimental Protocols

Synthesis of 4,5-dichloro-3(2H)-pyridazinone (Precursor)

A stirred solution of mucochloric acid (3.9 g) in water is warmed, and a mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added. The resulting solid is collected by filtration and recrystallized from water to yield 4,5-dichloro-3-pyridazone.[2]

Synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Materials:

ReagentMolar Eq.
4,5-dichloro-3(2H)-pyridazinone1.0
3,4-Dihydro-2H-pyran (DHP)1.5
p-Toluenesulfonic acid (p-TsOH)0.05
Dichloromethane (DCM), anhydrous-

Procedure:

  • To a solution of 4,5-dichloro-3(2H)-pyridazinone in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Visualizations

Workflow for N-THP Protection

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve Pyridazinone in Anhydrous DCM B Add Dihydropyran (DHP) A->B C Add Catalytic p-TsOH B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with NaHCO3 (aq) E->F If Reaction Complete G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography (Silica Gel, Hex/EtOAc + 1% Et3N) H->I

Caption: Workflow for the N-THP protection of 4,5-dichloro-3(2H)-pyridazinone.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete Decomp Product Decomposition? Start->Decomp Cat Check Catalyst Amount/ Activity Incomplete->Cat Time Increase Reaction Time/ Temperature Incomplete->Time DHP Use Fresh DHP Incomplete->DHP Acid Use Milder Catalyst (e.g., PPTS) Decomp->Acid Workup Ensure Complete Neutralization in Work-up Decomp->Workup

Caption: Troubleshooting flowchart for addressing low product yield.

References

  • BenchChem. (2025).
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Sigma-Aldrich. (1993). Dihydropyran (3,4-dihydro-2H-pyran).
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 178–193.
  • Wikipedia. (2023). 3,4-Dihydropyran.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Hebei Guangxing Chemical Industry Co., Ltd. (2026). Catalysts for Forming a DHP Protecting Group.
  • PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.
  • MDPI. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones.
  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group.
  • PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

Sources

Technical Support Center: Dichloropyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dichloropyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial reaction of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide) is resulting in a low yield and a dark, tarry mixture. What's going wrong?

A1: Causality and Troubleshooting

This is a common issue often stemming from uncontrolled reaction temperature and incorrect stoichiometry. The reaction between maleic anhydride and hydrazine is highly exothermic. An uncontrolled temperature rise can lead to decomposition of the starting materials and product, as well as polymerization side reactions, resulting in the formation of intractable tars.

Troubleshooting Steps:

  • Control the Exotherm: Add the hydrazine hydrate solution dropwise to the maleic anhydride solution (or vice-versa as per your established protocol) while vigorously stirring and cooling the reaction vessel in an ice bath. Maintain the internal temperature below the recommended limit for your specific protocol (e.g., below 40-50 °C) during the addition.

  • Verify Reagent Quality: Ensure the maleic anhydride is fresh and has not hydrolyzed to maleic acid upon storage. Use a high-purity grade of hydrazine hydrate.

  • Solvent and pH: The reaction is typically performed in an aqueous acidic medium, often by adding hydrochloric acid.[1] The acidic environment helps to control the reactivity of hydrazine. Ensure the pH is within the optimal range as specified in established procedures.

  • Post-Reaction Workup: After the reflux period, allow the mixture to cool slowly to facilitate proper crystallization of the 3,6-dihydroxypyridazine. Crashing the product out of solution by rapid cooling can trap impurities.

Q2: The chlorination of 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl₃) is incomplete, leaving significant amounts of starting material and a mono-chloro intermediate. How can I drive the reaction to completion?

A2: Causality and Troubleshooting

Incomplete chlorination is a frequent hurdle. The tautomeric nature of 3,6-dihydroxypyridazine (existing in keto-enol forms) makes the second chlorination step more difficult than the first. Several factors can contribute to this issue:

  • Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical. A significant excess is often required to act as both the reagent and the solvent.

  • Inadequate Temperature or Time: The reaction requires sufficient thermal energy to overcome the activation barrier for the second chlorination.

  • Poor Solubility: The starting material has limited solubility in POCl₃ at lower temperatures, which can hinder the reaction rate.

Troubleshooting Protocol:

  • Stoichiometry: Increase the molar excess of POCl₃. Ratios of 5-10 equivalents of POCl₃ to 1 equivalent of 3,6-dihydroxypyridazine are common.[2]

  • Temperature and Duration: Heat the reaction mixture to a higher temperature (e.g., 80-110 °C) and extend the reaction time.[2][3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Use of Additives: In some cases, phosphorus pentachloride (PCl₅) can be used in conjunction with POCl₃ to enhance chlorination efficiency.[1] Alternatively, a catalytic amount of a tertiary amine (e.g., triethylamine) or dimethylformamide (DMF) can sometimes accelerate the reaction, though this may introduce other side products.

  • Stepwise Temperature Profile: Consider a stepwise heating approach. Stir the mixture at a lower temperature (e.g., 60 °C) for an initial period to allow for the first chlorination and improve solubility, then increase the temperature to drive the second chlorination to completion.

Visualizing the Synthesis and Its Pitfalls

To better understand the process, the following diagrams illustrate the main synthetic pathway and a troubleshooting workflow for common issues.

Synthesis_Pathway cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Chlorination cluster_side_reactions Potential Side Reactions MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine (Maleic Hydrazide) MA->DHP + H₂NNH₂·H₂O Reflux in HCl(aq) Tar Polymeric Tar MA->Tar Uncontrolled Exotherm HH Hydrazine Hydrate (H₂NNH₂·H₂O) HH->DHP DCP 3,6-Dichloropyridazine (Final Product) DHP->DCP + POCl₃ (excess) Heat (80-110°C) MonoChloro 6-Chloro-pyridazin-3-ol (Incomplete Chlorination) DHP->MonoChloro Insufficient POCl₃/Heat POCl3 Phosphorus Oxychloride (POCl₃) POCl3->DCP Hydrolysis Hydrolysis Product (During Workup) DCP->Hydrolysis Presence of H₂O during Quench Troubleshooting_Workflow Start Problem: Low Yield / High Impurity in Dichloropyridazinone Synthesis CheckStep Which step shows the issue? Start->CheckStep Step1 Step 1: Maleic Hydrazide Formation CheckStep->Step1 Analysis of crude from Step 1 Step2 Step 2: Chlorination & Workup CheckStep->Step2 Analysis of crude from Step 2 TarryProduct Observation: Tarry product, low yield Step1->TarryProduct IncompleteRxn Observation: Starting material or mono-chloro product remains Step2->IncompleteRxn WorkupLoss Observation: Product loss during quench, new impurity appears Step2->WorkupLoss Cause1 Probable Cause: Uncontrolled Exotherm TarryProduct->Cause1 Solution1 Solution: 1. Add reagents dropwise with cooling. 2. Monitor internal temperature. Cause1->Solution1 Cause2a Probable Cause: - Insufficient POCl₃ - Low temp / short time IncompleteRxn->Cause2a Cause2b Probable Cause: Product Hydrolysis WorkupLoss->Cause2b Solution2a Solution: 1. Increase POCl₃ excess. 2. Increase temp & time. 3. Monitor by TLC/HPLC. Cause2a->Solution2a Solution2b Solution: 1. Quench slowly onto ice. 2. Neutralize promptly at low temp. 3. Extract immediately. Cause2b->Solution2b

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Data Summary & Analytical Guidance

Properly identifying impurities is key to optimizing any synthesis. [4][5]The choice of analytical method depends on the impurity type.

Impurity / Side Product Potential Cause Recommended Analytical Method
3,6-Dihydroxypyridazine (Starting Material)Incomplete chlorinationHPLC, LC-MS
6-Chloro-pyridazin-3-ol (Mono-chloro intermediate)Incomplete chlorination; HydrolysisHPLC, LC-MS, GC-MS [6][7]
Polymeric TarsUncontrolled exotherm in Step 1; High temp in Step 2Size Exclusion Chromatography (SEC), NMR
Phosphorylated IntermediatesReaction with POCl₃LC-MS, ³¹P NMR

Reference Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

This protocol synthesizes insights from multiple established methods to provide a robust starting point. [1][2][3] Step 1: Synthesis of 3,6-Dihydroxypyridazine

  • To a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add maleic anhydride (98g, 1 mol).

  • Add 120ml of 30% hydrochloric acid. [1]3. While stirring and cooling in an ice-water bath, add 80% hydrazine hydrate (72.5 mL, approx. 1.3 mol) dropwise, ensuring the internal temperature does not exceed 50 °C.

    • Scientist's Note: This controlled addition is crucial to prevent runaway reactions and tar formation.

  • After the addition is complete, remove the cooling bath and heat the mixture to reflux (approx. 110 °C) for 3 hours.

  • Cool the mixture slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the resulting solid by suction filtration, wash the filter cake with cold ethanol (3 x 50 mL), and dry under vacuum.

Step 2: Synthesis of 3,6-Dichloropyridazine

  • SAFETY FIRST: This step uses POCl₃, which is highly corrosive and reacts violently with water. Perform all operations in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • In a 1L round-bottom flask under a nitrogen atmosphere, charge the dried 3,6-dihydroxypyridazine (125g, 1.115 mol). [2]3. Carefully add phosphorus oxychloride (POCl₃) (520 mL, 5.576 mol) at room temperature. [2] * Scientist's Note: The large excess of POCl₃ serves as both reagent and solvent, helping to drive the reaction to completion.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours (or until TLC/HPLC analysis shows complete consumption of starting material).

  • Cool the mixture to room temperature. Remove the excess POCl₃ via vacuum distillation (use a trap cooled with dry ice/acetone).

    • Scientist's Note: This step significantly reduces the hazards of the subsequent quench.

  • Prepare a large beaker (5L) with a mixture of crushed ice (2 kg) and water (1L) and stir vigorously with a mechanical stirrer.

  • Slowly and carefully pour the cooled, thick reaction residue into the ice-water mixture. The addition should be done in portions to control the exotherm.

  • Once the quench is complete, cool the mixture to below 10 °C and slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8. [2]9. Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with water (1L) and then brine (1L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-dichloropyridazine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary. [3][8]

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • US3004027A - Process for purification of 3,6-dichloropyridazine.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances . Open Access Library Journal. [Link]

  • The Creation and Separation of Impurities . Veeprho. [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods . National Institutes of Health (NIH). [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Diazinon . National Institutes of Health (NIH). [Link]

  • Identification and synthesis of impurities formed during sertindole preparation . Beilstein Journal of Organic Chemistry. [Link]

  • Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin . PubMed. [Link]

  • Peptide Purity & Yield Optimizing in SPPS . Gyros Protein Technologies. [Link]

  • US4033829A - Process for inhibiting polymerization of styrene during distillation.
  • Impurity Profiling With Use of Hyphenated Techniques . Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Purification of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 4,5-Dichloro-2-(tetrahydropyran-2-yl)-2H-pyridazin-3-one. This guide is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one has a lower than expected melting point and appears as a sticky solid rather than a crystalline powder. What is the likely cause?

A low or broad melting point, along with a non-crystalline appearance, strongly suggests the presence of impurities. The most probable impurity is the starting material, 4,5-dichloro-2H-pyridazin-3-one. This is due to incomplete reaction during the tetrahydropyranyl (THP) protection step or partial deprotection of the THP group, which is known to be labile under acidic conditions.[1][2] The presence of residual solvent can also contribute to these physical properties.

Q2: How can I quickly assess the purity of my 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one?

Thin-Layer Chromatography (TLC) is an effective initial method to assess purity. By spotting your product alongside the 4,5-dichloro-2H-pyridazin-3-one starting material, you can visualize any unreacted starting material.

  • TLC Protocol:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A common mobile phase for pyridazinone derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane.[3] A good starting point is a 1:1 mixture of ethyl acetate and hexane.

    • Visualization: Under UV light at 254 nm.

The THP-protected product is significantly less polar than the unprotected pyridazinone. Therefore, the product spot will have a higher Rf value (travel further up the plate) than the starting material spot. The presence of a spot at the same Rf as the starting material indicates its presence as an impurity.

Q3: I've confirmed the presence of the starting material as an impurity. What is the best method to remove it?

Both recrystallization and column chromatography are effective methods for removing the more polar starting material. The choice between them depends on the scale of your reaction and the level of purity required.

Q4: Can you provide a detailed protocol for purification by recrystallization?

Recrystallization is a highly effective technique for purifying crystalline solids. For 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one, a solvent system of ethyl acetate and cyclohexane has been reported to be effective.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by dissolving the crude product in a minimal amount of warm ethyl acetate. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add cyclohexane to the warm ethyl acetate solution until the solution becomes slightly cloudy (the point of saturation).

  • Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

The expected melting point of pure 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one is 75-77 °C.[4]

Q5: When should I choose column chromatography over recrystallization?

Column chromatography is preferred when:

  • You have a complex mixture of impurities with polarities similar to your product.

  • You are working on a smaller scale.

  • Recrystallization fails to yield a product of sufficient purity.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent, such as a mixture of ethyl acetate and hexane.

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The less polar 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one will elute first, followed by the more polar 4,5-dichloro-2H-pyridazin-3-one.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recrystallization Column Chromatography
Principle Difference in solubilityDifference in polarity
Best For Removing major, more soluble/insoluble impuritiesSeparating complex mixtures
Scale Larger scaleSmaller scale
Solvent Usage Moderate to highHigh
Time FasterSlower

Q6: Are there other potential impurities I should be aware of?

Besides the unreacted starting material, other impurities can arise from the THP protection reaction itself. Dihydropyran, the reagent used for THP protection, can polymerize under acidic conditions, leading to polymeric byproducts. Also, if the reaction is not properly quenched, residual acid can cause deprotection of the product during storage or subsequent steps.[1]

Troubleshooting Workflow

Purification_Troubleshooting Troubleshooting Impurities in 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one start Crude Product check_purity Assess Purity TLC Analysis start->check_purity major_impurity Major Impurity Detected? | (Spot at starting material Rf) check_purity->major_impurity minor_impurities Minor/Multiple Impurities? check_purity->minor_impurities purification_choice Choose Purification Method major_impurity->purification_choice Yes pure_product Pure Product | (m.p. 75-77 °C) major_impurity->pure_product No (Product is pure) recrystallization Recrystallization (Ethyl Acetate/Cyclohexane) purification_choice->recrystallization Large Scale column_chrom Column Chromatography (EtOAc/Hexane Gradient) purification_choice->column_chrom Small Scale / Complex Mixture recrystallization->pure_product column_chrom->pure_product minor_impurities->column_chrom Yes minor_impurities->pure_product No (Product is pure) Purification_Logic Logic for Separating Product from Key Impurity product 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one (Less Polar, Higher Rf) separation_method Separation Method product->separation_method impurity 4,5-dichloro-2H-pyridazin-3-one (More Polar, Lower Rf) impurity->separation_method chromatography Column Chromatography (Elutes First) separation_method->chromatography recrystallization Recrystallization (Crystallizes from less polar solvent mixture) separation_method->recrystallization

Caption: Separation logic based on the polarity difference between the product and the primary impurity.

References

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2010). ResearchGate. [Link]

  • 4,5-Dichloro-2-methylpyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]

  • SUBSTITUTED PYRIDAZINONE COMPOUND AND USE THEREOF. European Patent Office. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central. [Link]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. [Link]

  • Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone.
  • Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Pyridazinone derivatives as thyroid hormone receptor agonists.
  • pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Justia Patents. [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • THP group for protecting alcohols. YouTube. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • 4,5-Dichloro-3-hydroxypyridazine. PubChem. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on the Pyridazinone Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic substitution reactions on the pyridazinone core. The pyridazinone scaffold is a vital pharmacophore in medicinal chemistry, and mastering its functionalization is key to developing novel therapeutics.[1][2][3][4] This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to overcome common experimental hurdles.

Section 1: Understanding the Reactivity of the Pyridazinone Core

The pyridazinone ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. However, the regioselectivity and efficiency of these reactions are highly dependent on the substitution pattern of the ring, the nature of the leaving group, the nucleophile, the solvent, and the base used. Nucleophilic aromatic substitution (SNAr) is a common pathway for these transformations.[5][6]

Section 2: Troubleshooting Common Issues in Pyridazinone Functionalization

This section addresses the most frequently encountered problems during nucleophilic substitution on the pyridazinone core. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and offering concrete solutions.

FAQ 1: Low or No Product Yield

Question: I am attempting a nucleophilic substitution on a chloro-substituted pyridazinone with an amine nucleophile, but I am observing very low conversion to my desired product, even after extended reaction times. What are the likely causes and how can I improve my yield?

Answer:

Low or no product yield in this context can stem from several factors, ranging from the purity of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes & Recommended Solutions:

  • Purity of Starting Materials: Ensure your pyridazinone substrate and nucleophile are pure and dry. Impurities can interfere with the reaction.

  • Reaction Temperature: The reaction temperature is a critical parameter.[7]

    • Too Low: The reaction may be too slow to proceed at a reasonable rate. Consider incrementally increasing the temperature.

    • Too High: This can lead to decomposition of your starting materials or product. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[7]

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[5]

    • Protic vs. Aprotic: While protic solvents like ethanol can be used, polar aprotic solvents such as DMF, DMSO, or NMP are often superior as they do not solvate the nucleophile as strongly, thus increasing its reactivity.[8][9] However, for some reactions, protic solvents can facilitate the necessary proton transfers.[7]

  • Base Selection: The choice and stoichiometry of the base are critical.

    • Insufficient Basicity: The base may not be strong enough to deprotonate the nucleophile effectively (if required) or to neutralize the acid generated during the reaction. Consider stronger bases like NaH, K₂CO₃, or Cs₂CO₃.

    • Excess Base: Too much strong base can lead to unwanted side reactions, including hydrolysis of the pyridazinone ring.

  • Leaving Group Ability: While chlorine is a common leaving group, fluorine is often more effective in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[10][11][12] If you have the synthetic option, a fluoro-substituted pyridazinone might be a better starting material.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Formation of Multiple Products (Regioselectivity Issues)

Question: I am reacting a di-substituted pyridazinone with a nucleophile and obtaining a mixture of isomers. How can I control the regioselectivity of the substitution?

Answer:

Regioselectivity in nucleophilic substitution on polysubstituted pyridazinones is a common challenge. The position of attack is governed by both electronic and steric factors.

Governing Principles & Strategic Solutions:

  • Electronic Effects: The most electron-deficient carbon atom on the pyridazinone ring will be the most susceptible to nucleophilic attack. The presence of electron-withdrawing groups will activate the ring, while electron-donating groups will deactivate it. For instance, in 4,5,6-trifluoropyridazin-3(2H)-one, nucleophilic attack by amines preferentially occurs at the 4-position.[10][11][12]

  • Steric Hindrance: Bulky nucleophiles or large substituents on the pyridazinone ring can hinder attack at certain positions.

  • Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can influence the site of attack.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.

    • Solvent: The solvent can influence the relative energies of the transition states leading to different isomers.

Strategies for Controlling Regioselectivity:

  • Sequential Substitution: If you have multiple leaving groups, you can often achieve selectivity by performing the substitutions sequentially. The first substitution will modify the electronic properties of the ring, influencing the position of the second substitution.[10][11][12]

  • Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, directing the nucleophile to the desired position.

  • Choice of Nucleophile: A bulkier nucleophile may selectively react at a less sterically hindered position.

FAQ 3: Unwanted Side Reactions

Question: My reaction is producing significant byproducts. What are the common side reactions and how can I suppress them?

Answer:

Side reactions can significantly reduce the yield and complicate the purification of your desired product. Understanding the potential side reactions is the first step to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Ring Opening: The pyridazinone ring can be susceptible to cleavage under harsh basic or acidic conditions, or with certain nucleophiles.

    • Mitigation: Use milder bases and avoid excessively high temperatures. Buffer the reaction mixture if necessary.

  • Hydrolysis of Leaving Groups: If your reaction is run in the presence of water, hydrolysis of your halo-substituent to a hydroxyl group can be a competing reaction.

    • Mitigation: Use anhydrous solvents and reagents.

  • Dimerization or Polymerization: This can occur if your nucleophile or pyridazinone substrate can react with itself.

    • Mitigation: Use dilute conditions or add the more reactive component slowly to the reaction mixture.

Visualizing the Reaction Pathway and Potential Side Reactions:

SideReactions Start Pyridazinone-LG + Nucleophile DesiredProduct Desired Substituted Product (SNAr) Start->DesiredProduct Desired Pathway RingOpening Ring-Opened Byproduct Start->RingOpening Harsh Base/ High Temp Hydrolysis Hydrolyzed Byproduct Start->Hydrolysis Presence of Water Dimerization Dimer/Polymer Start->Dimerization High Concentration

Caption: Desired reaction pathway and common side reactions.

Section 3: Optimized Protocols and Best Practices

This section provides a general, adaptable protocol for a typical SNAr reaction on a pyridazinone core.

General Protocol for Nucleophilic Substitution of a Halogenated Pyridazinone

Materials:

  • Halogenated pyridazinone substrate (1.0 eq)

  • Nucleophile (1.0 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the halogenated pyridazinone substrate and the anhydrous solvent.

  • Add the base and stir the suspension for 10-15 minutes.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended Starting ConditionConsiderations
Solvent DMF or DMSOEnsure the solvent is anhydrous.
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is more soluble and can be more effective.
Temperature 80 °CIncrease incrementally if the reaction is slow.
Nucleophile eq. 1.2 eqCan be increased for less reactive nucleophiles.
Base eq. 2.0 eqMay need to be adjusted based on the pKa of the nucleophile.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization. The SNAr reaction on a pyridazinone core typically proceeds through a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination Step (Fast): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is key to the reaction's success. Electron-withdrawing groups on the pyridazinone ring help to stabilize this intermediate, thus accelerating the reaction.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(1), 95-127.
  • (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers.
  • Isah, A. M., Bature, H. B., Yahaya, S., Bandi, I. I., Magaji, B., & Muhammad, A. U. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • (n.d.).
  • (2010). Efficient N-Arylation of Pyridazin-3(2H)-ones. Chinese Journal of Organic Chemistry.
  • (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17).
  • Attanasi, O. A., Favi, G., Filippone, P., Perrulli, F. R., & Santeusanio, S. (2009). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters, 11(2), 309-312.
  • (n.d.).
  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
  • (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. Semantic Scholar.
  • (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3789.
  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry, 74(17), 6755-6758.
  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.
  • (n.d.). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts.
  • (n.d.).
  • (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • (n.d.).
  • (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • (n.d.).
  • (n.d.).
  • (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 28(1), 218-220.
  • (n.d.).
  • (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • (n.d.). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Semantic Scholar.
  • (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening.
  • (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses.

Sources

Technical Support Center: Storage & Handling of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (CAS No. 173206-13-8). This document provides in-depth guidance for researchers and drug development professionals to ensure the long-term stability of this critical synthetic intermediate. Improper storage can lead to decomposition, compromising experimental integrity and resulting in significant time and resource loss. This guide is structured to help you understand the compound's stability profile, troubleshoot common issues, and implement robust storage protocols.

Section 1: Understanding the Chemical Stability

The stability of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is dictated by two primary chemical features: the acid-labile tetrahydropyranyl (THP) protecting group and the chlorinated pyridazinone core.

  • The N-THP Group: The Primary Point of Failure The nitrogen atom of the pyridazinone ring is protected by a tetrahydropyranyl (THP) group. Chemically, this linkage forms an N,O-acetal. Acetals are notoriously unstable under acidic conditions and readily undergo hydrolysis to regenerate the parent amine (or amide, in this case) and an alcohol.[1][2]

    The decomposition is catalyzed by even trace amounts of acid.[3][4] Potential sources of acid in a typical lab environment include:

    • Atmospheric Moisture (H₂O) and Carbon Dioxide (CO₂): These can combine to form carbonic acid.

    • Acidic Residues: Impurities on glassware, spatulas, or within storage vials.

    • Degradation of Solvents: For example, chlorinated solvents can degrade to produce trace amounts of HCl.[5]

  • The 4,5-Dichloro-pyridazin-3-one Core The core heterocyclic structure, 4,5-Dichloro-2H-pyridazin-3-one, is a relatively stable entity.[6] However, the chloro-substituents make the ring susceptible to nucleophilic attack under certain conditions, though this is a less common decomposition pathway during storage compared to THP group hydrolysis. The primary concern is that the hydrolysis of the THP group (the main decomposition pathway) yields the deprotected pyridazinone, fundamentally changing the molecule's reactivity and properties for subsequent synthetic steps.

Section 2: Visualizing the Primary Decomposition Pathway

The most common degradation event is the acid-catalyzed hydrolysis of the N-THP bond. This process cleaves the protecting group and returns the parent pyridazinone.

DecompositionPathway cluster_products Decomposition Products start 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one (Stable Reagent) product1 4,5-Dichloro-2H-pyridazin-3-one (Deprotected Impurity) start->product1 Hydrolysis product2 5-Hydroxypentanal catalyst H₂O / H⁺ (Moisture, Acidic Contaminants) catalyst->start

Caption: Primary acid-catalyzed decomposition of the title compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses common observations and questions related to compound degradation in a direct question-and-answer format.

Q1: I ran a Thin Layer Chromatography (TLC) of my compound and see a new, more polar spot near the baseline. What is it?

A: This is the classic sign of THP group hydrolysis. The decomposition product, 4,5-Dichloro-2H-pyridazin-3-one, contains a free N-H group, making it significantly more polar than the THP-protected starting material. This increased polarity causes it to have a lower Rf value on silica gel TLC. Your sample is likely contaminated with this impurity.

Q2: My once light-yellow solid has developed a darker yellow or brownish tint. Has it decomposed?

A: A visible change in color is a strong indicator of chemical degradation. While the initial deprotection might not cause a color change, subsequent reactions of the deprotected, more reactive pyridazinone or the 5-hydroxypentanal byproduct can lead to colored oligomers or polymers. The material should be considered suspect and its purity must be re-verified by analytical methods (NMR, LC-MS) before use.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum looks complex and doesn't match the reference. What should I look for?

A: You should look for two key signals:

  • Appearance of a broad N-H proton: The deprotected product will show a new, often broad, signal in the downfield region of the ¹H NMR spectrum, characteristic of an N-H proton.

  • Disappearance or integration decrease of THP protons: The characteristic signals for the tetrahydropyran ring (typically between 1.5-4.0 ppm) will decrease in relative integration as the starting material is consumed.

Q4: Can I store the compound in a solvent like Dichloromethane (DCM) or Methanol?

A: Storing this compound in solution is strongly discouraged for long-term storage.

  • Protic solvents (Methanol, Ethanol): These can participate in the hydrolysis or trans-acetalization reactions, accelerating decomposition.

  • Chlorinated solvents (DCM, Chloroform): These can degrade over time to form trace amounts of HCl, which will rapidly catalyze the deprotection.[5] If you must make a solution for immediate experimental use, use a high-purity, anhydrous, non-protic solvent (e.g., anhydrous THF, Toluene, or Acetonitrile) and use it the same day.

Section 4: Best Practices for Storage and Handling

To prevent decomposition, meticulous adherence to proper storage and handling protocols is essential. The primary goal is the strict exclusion of moisture and acid.

Recommended Storage Conditions

The following table summarizes the ideal storage parameters for 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one.

ParameterRecommended ConditionRationale & Justification
Temperature 2–8 °CReduces the rate of any potential degradation reactions.[7][8] Do NOT store at room temperature.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing the formation of acidic species and potential oxidation.[5][9]
Container Amber Glass Vial with PTFE-lined CapProtects from light, which can catalyze degradation of chlorinated compounds. PTFE liners provide a superior, inert seal against moisture ingress compared to other materials.
Moisture Control Store within a desiccatorProvides a secondary barrier against ambient humidity, especially for frequently opened containers.[9]
Chemical Purity Use high-purity, anhydrous solvents and clean, dry glassware for handling.Prevents the introduction of catalytic acidic or nucleophilic impurities.
Protocol: Aliquoting for Long-Term Storage

Follow these steps upon receiving a new batch of the compound to ensure maximum shelf-life.

  • Preparation: Move the sealed manufacturer's bottle, a set of small amber glass vials (sized for single-use amounts), and a precision balance into an inert atmosphere glovebox or glovebag. If a glovebox is unavailable, work quickly on a dry day, and flush all vials with argon or nitrogen before use.

  • Equilibration: Allow the main container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh the desired quantity of the compound into each of the smaller vials. Work efficiently to minimize exposure time.

  • Inerting: Backfill each vial with argon or nitrogen before sealing tightly with a PTFE-lined cap.

  • Sealing & Labeling: For an extra layer of protection, wrap the cap-vial interface of each aliquot with Parafilm®. Label each vial clearly with the compound name, batch number, and date.

  • Storage: Place the labeled aliquots into a laboratory desiccator. Store the desiccator in a refrigerator dedicated to chemical storage at 2–8 °C.

  • Usage: When an aliquot is needed, remove it from the refrigerator and allow it to warm fully to room temperature before opening. This prevents moisture contamination of the remaining solid. Use the entire amount; do not return unused portions to the original vial.

References

  • THP Protecting Group Addition | Organic Chemistry - YouTube. (2021). YouTube. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-6. Retrieved from [Link]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. (2020). MDPI. Retrieved from [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Retrieved from [Link]

  • Anti-inflammatory activity of pyridazinones: A review. (2018). PubMed. Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Chlorine Storage and Handling: Protecting Lives and the Environment in Indian Process Industries. (2023). TSM TheSafetyMaster Private Limited. Retrieved from [Link]

  • Safe practices for storing acids and bases in the workplace. (2023). Storemasta Blog. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). Retrieved from [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Safe handling of chlorine from drums and cylinders. Health and Safety Executive (HSE). Retrieved from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2019). ResearchGate. Retrieved from [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023). University of Waterloo. Retrieved from [Link]

  • THP group for protecting alcohols. (2019). YouTube. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Retrieved from [Link]

  • Analyzing of Some Drugable Properties of Hydrazono-pyridazinones. (2018). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting THP deprotection in the presence of other sensitive functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the selective deprotection of tetrahydropyranyl (THP) ethers in the presence of other sensitive functional groups. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome common challenges in your multi-step synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of THP deprotection, and why does it pose a challenge for chemoselectivity?

A1: The tetrahydropyranyl (THP) group is an acetal, and its removal is a classic example of acid-catalyzed hydrolysis.[1][2] The reaction proceeds in three main steps:

  • Protonation: A protic or Lewis acid activates the ether oxygen of the THP ring.[1]

  • Carbocation Formation: The C-O bond cleaves, releasing the protected alcohol and forming a resonance-stabilized oxocarbenium ion intermediate.[1][2] This step is typically the rate-determining step.

  • Nucleophilic Quench: A nucleophilic solvent, such as water or an alcohol, attacks the carbocation.[1][3] When using an alcohol like methanol or ethanol, this results in a transacetalization reaction.[4]

The challenge arises because this mechanism relies on acidic conditions, which can also catalyze the cleavage of many other common protecting groups and acid-sensitive functionalities, such as silyl ethers, other acetals, and esters.[5][6] Achieving selectivity requires fine-tuning the reaction conditions to exploit the kinetic differences in the rate of cleavage between the THP ether and other groups present in the molecule.

THP_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Nucleophilic Quench RO_THP R-O-THP Protonated_THP R-O⁺(H)-THP RO_THP->Protonated_THP Fast H_plus H⁺ Protonated_THP_2 R-O⁺(H)-THP Carbocation Oxocarbenium Ion (Resonance Stabilized) Carbocation_2 Oxocarbenium Ion ROH R-OH (Released Alcohol) Protonated_THP_2->Carbocation Slow (RDS) Protonated_THP_2->ROH Quenched_Product Quenched Byproduct Carbocation_2->Quenched_Product Fast Solvent Nu-H (e.g., H₂O, MeOH)

Caption: Acid-catalyzed THP deprotection mechanism.

Q2: My standard deprotection with aqueous acid (e.g., HCl, AcOH) is causing decomposition of my starting material or giving low yields. What are the first troubleshooting steps?

A2: When facing issues with standard strong acid protocols, the primary goal is to moderate the acidity and control the reaction environment. Here’s a checklist of initial adjustments:

  • Switch to a Milder Acid: Strong mineral acids like HCl can be too harsh.[7] Consider using a milder, buffered acid source like pyridinium p-toluenesulfonate (PPTS).[1][8] PPTS provides a low, steady concentration of protons, preventing the degradation of sensitive substrates. Acetic acid in a mixed solvent system (e.g., AcOH/THF/H₂O) is another common, milder alternative.[1][3]

  • Lower the Temperature: Many deprotections can proceed, albeit more slowly, at 0 °C or even lower. Reducing the temperature can often increase the selectivity, as the undesired side reactions may have a higher activation energy than the desired THP cleavage.

  • Use an Anhydrous Alcoholic Solvent: Instead of aqueous systems, performing the reaction in an alcohol like methanol or ethanol with a catalytic amount of acid (e.g., p-TsOH, PPTS) can be very effective.[1][7] The reaction proceeds via transacetalization and often provides cleaner results.

  • Carefully Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and decomposition of the desired product.

Q3: How can I remove a THP group without cleaving my acid-labile silyl ether (e.g., TBS, TBDPS, TIPS)?

A3: This is a classic chemoselectivity challenge. The relative stability of protecting groups to acid is generally: THP < TMS < TES < TBS < TIPS < TBDPS .[6][9] You can exploit this reactivity difference.

  • The Challenge: Both THP and silyl ethers are cleaved by acid. The key is to use conditions just acidic enough to cleave the more labile THP group while leaving the more robust silyl ether intact.

  • The Solution: Very mild, targeted acidic conditions are required.

Reagent SystemSolventTypical ConditionsKey Considerations
PPTS (Pyridinium p-toluenesulfonate) EtOH or MeOHCatalytic amount, RT to 40 °CThe gold standard for mild THP removal. Generally safe for TBS and TIPS groups with careful monitoring.[1][8]
10-CSA (Camphorsulfonic acid) MeOH or CH₂Cl₂/MeOHCatalytic amount, 0 °C to RTA slightly stronger organic acid than PPTS. Can be effective when PPTS is too slow. Monitor carefully to avoid silyl ether cleavage.[10]
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) Wet MeCNCatalytic amount (10 mol%), RTA surprisingly effective method that proceeds under nearly neutral conditions (pH ~3).[11] Excellent for highly sensitive substrates.
MgBr₂ Et₂OStoichiometric, RTThis Lewis acid method is reported to selectively deprotect THP ethers in the presence of TBDMS ethers.[12]

Step-by-Step Protocol (PPTS Method):

  • Dissolve the THP-protected substrate (1.0 equiv) in absolute ethanol (EtOH) to a concentration of 0.1 M.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equiv).

  • Stir the reaction at room temperature or warm gently to 40-50 °C.

  • Monitor the reaction progress every 30-60 minutes by TLC.

  • Upon completion, quench the reaction by adding a small amount of solid NaHCO₃ or a few drops of triethylamine (Et₃N).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography.

Q4: I have an ester or lactone that is hydrolyzing during THP deprotection. What conditions should I use?

A4: Ester hydrolysis is promoted by the presence of water and strong acid. To preserve these functionalities, you must minimize or eliminate water from the reaction system.

  • The Challenge: Aqueous acidic workups or reagents with high water content will lead to competitive ester hydrolysis.

  • The Solution: Employ anhydrous conditions.

Reagent SystemSolventKey Rationale
p-TsOH·H₂O (catalytic) Anhydrous MeOHThe reaction proceeds via alcoholysis (transacetalization) rather than hydrolysis. Methanol is a much weaker nucleophile towards esters than water.[1]
Lewis Acids (e.g., Sc(OTf)₃, Fe(OTs)₃) Anhydrous CH₃OHCatalytic amounts of mild Lewis acids can efficiently promote alcoholysis under non-aqueous conditions.[12][13]
DDQ MeCN with minimal H₂OAs mentioned before, this method operates under very mild conditions, reducing the likelihood of ester cleavage.[11]
Q5: My molecule contains other acetals or ketals. How can I selectively deprotect the THP ether?

A5: This is a kinetic challenge. Generally, the relative stability of acetals to acidic hydrolysis is influenced by steric and electronic factors. THP ethers are often more labile than acyclic acetals (like MOM ethers) or cyclic ketals derived from diols.[14][15]

  • The Strategy: Use the mildest possible conditions and monitor the reaction meticulously. The goal is to stop the reaction as soon as the THP group is gone, before the more stable acetal has had time to react.

  • Recommended Approach:

    • Start with a very mild system, such as PPTS in EtOH at 0 °C or room temperature .

    • If that is ineffective, consider a mild Lewis acid that has shown selectivity, such as cerium(IV) ammonium nitrate (CAN) under neutral conditions.[4]

    • Reaction time is your most critical variable. Run a time-course experiment to find the optimal point where THP deprotection is complete with minimal cleavage of the other acetal.

Decision_Workflow start Start: Deprotect THP Ether sensitive_groups Identify other sensitive groups in the molecule start->sensitive_groups silyl Silyl Ether (TBS, TIPS) sensitive_groups->silyl Yes ester Ester / Lactone sensitive_groups->ester Yes acetal Other Acetal / Ketal sensitive_groups->acetal Yes acid_general General Acid Sensitivity sensitive_groups->acid_general Yes none No other sensitive groups sensitive_groups->none No cond_silyl Use PPTS in EtOH at RT. Monitor closely. Consider MgBr₂ or DDQ. silyl->cond_silyl cond_ester Use anhydrous conditions. p-TsOH in dry MeOH. ester->cond_ester cond_acetal Use mildest conditions (PPTS, 0°C). Careful kinetic monitoring. acetal->cond_acetal cond_acid_general Use non-acidic or nearly neutral methods (LiCl/DMSO or catalytic DDQ). acid_general->cond_acid_general cond_none Standard conditions are likely fine. (e.g., AcOH/THF/H₂O) none->cond_none

Caption: Decision workflow for selecting a THP deprotection method.

Q6: Are there any non-acidic methods for THP deprotection for extremely acid-sensitive substrates?

A6: Yes. While less common, methods that avoid acidic reagents entirely have been developed for highly delicate molecules.

  • The Method: One of the most effective is using a combination of lithium chloride (LiCl), water, and dimethyl sulfoxide (DMSO) at elevated temperatures.[8][16]

  • Mechanism: While not fully elucidated, this method is proposed to proceed under neutral or very weakly Lewis acidic conditions, avoiding the generation of strong Brønsted acids. It has been shown to be compatible with sensitive groups like aldehydes, MOM ethers, and benzyl ethers.[8][16]

  • Drawback: This method requires heating (typically to 90 °C), which may not be suitable for thermally labile compounds.[8]

Step-by-Step Protocol (LiCl Method): [16]

  • In a flask under a nitrogen atmosphere, combine the THP-protected substrate (1.0 equiv, ~2 mmol), LiCl (5.0 equiv), and H₂O (10.0 equiv).

  • Add DMSO (e.g., 10 mL for a 2 mmol scale).

  • Heat the magnetically stirred mixture to 90 °C.

  • Monitor the reaction by TLC (typically takes several hours).

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Q7: When should I stop troubleshooting and consider an orthogonal protecting group strategy?

A7: While many chemoselectivity challenges can be overcome, there is a point where the time spent on optimization outweighs the benefits. You should consider an orthogonal protecting group strategy from the outset of your synthesis design if:

  • Your molecule contains multiple hydroxyl groups that need to be deprotected at different stages.

  • You have a protecting group that is known to be exceptionally labile to the conditions required for THP removal (e.g., a TMS ether).

  • Your synthetic route is long, and you require a more robust and reliable deprotection step with a wider margin for error.

An orthogonal strategy involves using protecting groups that are removed by completely different mechanisms.[17][18] For example, protecting one alcohol as a THP ether (acid-labile) and another as a benzyl (Bn) ether (removed by hydrogenolysis) allows for the selective deprotection of either one without affecting the other.[17]

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. THP Protection - Common Conditions. Available at: [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]

  • Raina, S., & Singh, V. K. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 25(16), 2395-2400. Available at: [Link]

  • p-Toluenesulfonic Acid (p-TsOH). THP Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. Available at: [Link]

  • Ma, S., & Li, L. (2002). A simple and efficient procedure for deprotection of tetrahydropyranyl ethers catalysed by expansive graphite. Journal of Chemical Research, 2002(1), 35-36. Available at: [Link]

  • CEM Corporation. Protection and Deprotection. Available at: [Link]

  • Tetrahedron Letters. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Available at: [Link]

  • ResearchGate. Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Available at: [Link]

  • Royal Society of Chemistry. Recent advances on tetrahydropyranyl (THP) ethers: a valuable protecting group for the hydroxyl functionality. Available at: [Link]

  • Chem Help ASAP. synthesis & cleavage of THP ethers. Available at: [Link]

  • Fujioka, H., et al. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Available at: [Link]

  • Total Synthesis. Protecting Groups Archives. Available at: [Link]

  • Semantic Scholar. The reaction of acetal-type protective groups in combination with TMSOTf and 2,2′-bipyridyl; mild and chemoselective deprotection and direct conversion to other protective groups. Available at: [Link]

  • ResearchGate. A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. Available at: [Link]

  • ResearchGate. A Mechanism of Thp introduction. B Thp deprotection mechanism. C.... Available at: [Link]

  • ChemistryOpen. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at: [Link]

  • ACS Publications. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
  • National Center for Biotechnology Information. Chemoselective Deprotection of Triethylsilyl Ethers. Available at: [Link]

  • YouTube. Retrosynthetic Analysis | Protecting Groups | Chemoselective Reaction | Alcohols | CSIR NET | GATE. Available at: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • JoVE. Video: Protection of Alcohols. Available at: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available at: [Link]

  • ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • Gelest. Deprotection of Silyl Ethers. Available at: [Link]

  • Wikipedia. Silyl ether. Available at: [Link]

Sources

Technical Support Center: Managing Diastereomers of the Tetrahydropyran Ring

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the challenges and solutions associated with managing diastereomers arising from the tetrahydropyran (THP) chiral center. The THP scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutically active compounds.[1][2] However, the stereocontrolled synthesis and purification of these molecules present significant hurdles. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in their drug development endeavors.

Strategic Workflow for Managing THP Diastereomers

The successful management of THP diastereomers follows a logical progression from synthesis to analysis. The following workflow outlines the critical decision points and experimental stages.

G cluster_0 Synthesis & Initial Analysis cluster_1 Separation & Purification cluster_2 Characterization & Final QC Synthesis Stereoselective Synthesis (e.g., Prins, Oxa-Michael) Crude_Analysis Crude Product Analysis (NMR, LC-MS) Synthesis->Crude_Analysis DR_Check Diastereomeric Ratio (d.r.) Acceptable? Crude_Analysis->DR_Check DR_Check->Synthesis No, Optimize Separation Separation Strategy DR_Check->Separation Yes Standard_Chrom Standard Chromatography (Flash, Prep-HPLC) Separation->Standard_Chrom Sufficient ΔRf Crystallization Fractional Crystallization Separation->Crystallization Crystalline Solid Chiral_Methods Chiral Derivatization or Chiral Chromatography Separation->Chiral_Methods Co-elution Pure_Diastereomers Isolated Diastereomers Standard_Chrom->Pure_Diastereomers Crystallization->Pure_Diastereomers Chiral_Methods->Pure_Diastereomers Characterization Full Characterization (NMR, X-ray, Optical Rotation) Pure_Diastereomers->Characterization Final_QC Final Purity & Identity Confirmation Characterization->Final_QC G Problem Low Diastereoselectivity Observed Temp_Check Is Temperature Optimized? Problem->Temp_Check Catalyst_Check Is the Catalyst/Acid Optimal? Temp_Check->Catalyst_Check Yes Lower_Temp Action: Lower the temperature (e.g., 0 °C to -78 °C) Temp_Check->Lower_Temp No Solvent_Check Is Solvent Appropriate? Catalyst_Check->Solvent_Check Yes Change_Catalyst Action: Screen different Lewis/Brønsted acids (e.g., TMSOTf, TFA, PMA) Catalyst_Check->Change_Catalyst No Change_Solvent Action: Test solvents with different polarities. Solvent_Check->Change_Solvent No Rationale_Temp Rationale: Lower temperatures increase the energy difference between diastereomeric transition states, enhancing selectivity. Lower_Temp->Rationale_Temp Rationale_Catalyst Rationale: The steric bulk and nature of the acid directly influence the geometry of the oxocarbenium ion and the transition state. Change_Catalyst->Rationale_Catalyst Rationale_Solvent Rationale: Solvent can affect the solvation of the transition state, altering its relative energy and impacting the stereochemical outcome. Change_Solvent->Rationale_Solvent

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Dichloropyridazinones for Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Core - A Privileged Scaffold

Pyridazinone derivatives are a cornerstone in medicinal chemistry and agrochemical research, prized for their wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and herbicidal properties.[1][2] The dichlorinated variants of this scaffold, such as 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one, are particularly valuable as versatile synthetic intermediates. Their two chlorine atoms serve as reactive handles for introducing molecular diversity through common synthetic transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

However, not all dichloropyridazinones are created equal. The specific arrangement of the chlorine atoms and the nature of the substituent on the ring nitrogen dramatically influence the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity and regioselectivity. Understanding these nuances is paramount for researchers aiming to design efficient and selective synthetic routes.

This guide provides an in-depth comparison of the reactivity of 4,5-Dichloro-2-(tetrahydropyran-2-yl)-2H-pyridazin-3-one with other key dichloropyridazinone isomers. We will dissect the underlying electronic and steric factors that govern their behavior in cornerstone chemical reactions, supported by experimental data and mechanistic insights to empower chemists in drug discovery and process development.

Chapter 1: Structural and Electronic Landscape of Dichloropyridazinone Isomers

The reactivity of a dichloropyridazinone is fundamentally dictated by the electron distribution within the aromatic ring, which is influenced by the positions of the two ring nitrogens, the electron-withdrawing carbonyl group, and the two chlorine atoms.

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms.[3] This electron deficiency is further amplified in pyridazin-3-ones by the conjugated carbonyl group. This makes the carbon atoms bearing chlorine substituents highly electrophilic and susceptible to attack by nucleophiles.

Let's consider the primary isomers of interest:

  • 4,5-Dichloro-2H-pyridazin-3-one: The two chlorine atoms are adjacent. The C4 position is para to the N2 nitrogen and meta to the N1 nitrogen and the carbonyl group. The C5 position is meta to the N2 nitrogen but ortho to the carbonyl group.

  • 3,6-Dichloropyridazine: A symmetrical molecule where both chlorine atoms are ortho to one nitrogen and meta to the other. This isomer lacks the pyridazinone carbonyl group.

  • 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one: The subject of our focus. The bulky, electron-neutral tetrahydropyranyl (THP) group protects the N-H moiety, enhancing solubility in organic solvents and preventing side reactions associated with the acidic N-H proton, but also introducing significant steric hindrance around the N2-C3 region of the molecule.[4][5]

Figure 1. Key dichloropyridazinone isomers discussed in this guide.

The N-substituent plays a critical electronic role. An unsubstituted N-H can be deprotonated under basic conditions, forming an anionic species that deactivates the ring towards nucleophilic attack. Conversely, attaching an electron-withdrawing group to N2, such as a cyano group, significantly enhances the electrophilicity of the ring carbons and impacts the regioselectivity of substitution reactions.[6] The THP group is largely considered electronically neutral but its steric bulk is a defining feature.

Chapter 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental tool for functionalizing dichloropyridazinones. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. The rate and regioselectivity of this reaction are highly sensitive to the substrate's electronic and steric properties.

Mechanism of SNAr

SNAr_Mechanism reagents Dichloropyridazinone + Nucleophile (Nu⁻) transition1 Transition State 1 reagents->transition1 Attack at C-Cl intermediate Meisenheimer Complex (Resonance Stabilized) transition1->intermediate Formation transition2 Transition State 2 intermediate->transition2 Chloride Elimination products Substituted Pyridazinone + Cl⁻ transition2->products

Figure 2. Generalized mechanism for the SNAr reaction on a dichloropyridazinone.
Regioselectivity: C4 vs. C5 in 4,5-Dichloropyridazin-3-ones

In 4,5-dichloro-2-substituted-pyridazin-3-ones, the incoming nucleophile can attack either the C4 or C5 position. The preferred site of attack is determined by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.

  • Attack at C4: The negative charge can be delocalized onto the adjacent carbonyl oxygen and the N1 nitrogen.

  • Attack at C5: The negative charge can be delocalized onto the N1 nitrogen and the carbonyl oxygen.

Theoretical studies on related heterocyclic systems suggest that the position para to a ring nitrogen is often more activated towards nucleophilic attack than a position meta.[7] For the 4,5-dichloro isomer, C4 is para to N2, while C5 is meta. This would suggest a preference for C4 substitution.

However, experimental evidence shows that the outcome is highly dependent on the N2-substituent and the nucleophile. In a study on 4,5-dichloro-2-cyanopyridazin-3-one , where the N2-substituent is strongly electron-withdrawing, reactions with various nucleophiles (thiols, azide, phenoxide) predominantly yielded the C5-substituted product .[6] This indicates that the powerful electron-withdrawing effect of the carbonyl group, which is ortho to C5, plays a dominant role in stabilizing the intermediate from attack at that position, overriding the effect of the N2 position.

The Influence of the N-2 THP Group

For 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one , we can predict the following:

  • Electronic Effect: The THP group is not strongly electron-withdrawing like the cyano group. Therefore, the inherent electronic preferences of the pyridazinone ring will be more pronounced. This may lead to a more balanced reactivity between C4 and C5, or potentially a preference for C4, which is para to N2.

  • Steric Effect: The THP group is bulky. While it is attached to N2, its size could create a sterically hindered environment that disfavors attack at the adjacent C3 position (if it were a leaving group) and could potentially influence the preferred conformation of the molecule, thereby indirectly affecting the accessibility of C4 versus C5. More significantly, it prevents deprotonation at N2, which would deactivate the ring. This is a crucial role of the protecting group, ensuring consistent reactivity.[4]

Comparative Reactivity Data (SNAr)
SubstrateNucleophileConditionsProduct(s)Yield (%)Reference
4,5-Dichloro-2-cyano -pyridazin-3-one2-MercaptopyrimidineK₂CO₃, MeCN, rt4-Chloro-5-(pyrimidin-2-ylthio)...61[6]
4,5-Dichloro-2-cyano -pyridazin-3-oneSodium AzideMeCN, rt5-Azido-4-chloro...72[6]
3,6-Dichloropyridazine2-AminophenolK₂CO₃, DMF, reflux6-Chloro-3-(2-hydroxyanilino)...High[8]
4,5,6-Trifluoropyridazin-3-oneButylamineDioxane, rt4-Butylamino-5,6-difluoro... (Major) + 5-Butylamino... (Minor)N/A[9]

Analysis & Field Insights:

  • The N-cyano group strongly directs substitution to the C5 position.[6] This is a key finding, as it demonstrates the profound electronic influence of the N2-substituent.

  • For the N-THP analogue, lacking this strong C5-directing group, we can anticipate a greater propensity for substitution at C4, especially with smaller nucleophiles. However, for bulkier nucleophiles, attack at the more sterically accessible C5 position might be favored.

  • 3,6-Dichloropyridazine is highly reactive due to its symmetry and the activation of both positions by the ring nitrogens.[8] It often undergoes mono- or di-substitution depending on the stoichiometry of the nucleophile.

  • The work on trifluoropyridazinone shows a preference for C4 substitution, which is para to the N2-H.[9] This supports the hypothesis that in the absence of a strong directing group on N2, the position para to this nitrogen is electronically favored for attack.

Chapter 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used to functionalize dichloropyridazinones with aryl, heteroaryl, or alkyl groups.[10] The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to a carbon-chlorine bond.

Mechanism of Suzuki-Miyaura Coupling

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Cl (Pyridazinone) ArX->OxAdd PdII Ar-Pd(II)L₂-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)₂ + Base Boronic->Transmetal PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 3. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Site-Selectivity in Cross-Coupling

The site of oxidative addition is governed by the electronic properties of the C-Cl bond. Generally, C-Cl bonds at more electron-deficient carbon atoms are more reactive. In dihalo-N-heterocycles, the site-selectivity can often be controlled by the choice of palladium ligand.[11]

  • 4,5-Dichloropyridazin-3-ones: The relative reactivity of the C4-Cl and C5-Cl bonds is complex. Based on the SNAr reactivity profile of the N-cyano derivative, the C5 position appears more electrophilic due to the influence of the ortho-carbonyl group.[6] This would suggest that oxidative addition might preferentially occur at C5.

  • 3,6-Dichloropyridazine: Due to symmetry, mono-coupling can occur at either position, and achieving selective mono-arylation can be challenging, often requiring careful control of stoichiometry and reaction conditions.

  • 3,5-Dichloropyridazines: Studies on the related 3,5-dichloro-1,2,4-thiadiazole have shown that Suzuki coupling can be directed to either C3 or C5 by tuning the reaction temperature and catalyst, with the C5 position being more reactive under milder conditions.[12] A similar trend might be expected for 3,5-dichloropyridazines.

The Role of the N-2 THP Group

In Suzuki coupling, the THP group serves two primary functions:

  • Solubility: It improves the solubility of the pyridazinone substrate in common organic solvents used for cross-coupling (e.g., dioxane, toluene, DMF).

  • Stability: It prevents the formation of pyridazinone anions under the basic conditions of the Suzuki reaction, which could otherwise lead to catalyst inhibition or side reactions.

The steric bulk of the THP group is less likely to directly impede the approach of the relatively small palladium catalyst to the C4 or C5 positions, but it remains a factor to consider when selecting ligands for the metal center.

Comparative Reactivity Data (Suzuki-Miyaura Coupling)
SubstrateBoronic AcidCatalyst/LigandConditionsProduct(s)Yield (%)Reference
4,5-Dibromo-2-methyl -pyridazin-3-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃, DME/H₂O, reflux4,5-Diphenyl...87[13]
3,5-Dichloro-1,2,4-thiadiazole4-MeO-PhB(OH)₂Pd(PPh₃)₄Na₂CO₃, Toluene, rt 5 -(4-MeO-Ph)-3-chloro...84[12]
3,5-Dichloro-1,2,4-thiadiazole4-MeO-PhB(OH)₂Pd(PPh₃)₄Na₂CO₃, Toluene, reflux 3,5-Di(4-MeO-Ph)...81[12][14]
3-Bromo-6-(thiophen-2-yl)pyridazineVarious Arylboronic acidsPd(PPh₃)₄Na₂CO₃, DME, 90 °C3-Aryl-6-(thiophen-2-yl)pyridazine65-95[10][15]

Analysis & Field Insights:

  • The successful di-arylation of 4,5-dibromo-2-methylpyridazin-3-one demonstrates that both the C4 and C5 positions are reactive towards Suzuki coupling, although bromides are inherently more reactive than chlorides.[13] This serves as a proof-of-concept for our target molecule.

  • The temperature-dependent selectivity observed for 3,5-dichloro-1,2,4-thiadiazole is a critical insight.[12] It suggests that for unsymmetrical dichloropyridazinones, selective mono-functionalization at the more reactive position is possible under mild conditions, while di-functionalization requires more forcing conditions.

  • For 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one , it is plausible that the C5-Cl bond will be the more reactive site in mono-coupling reactions under carefully controlled, mild conditions, due to the activating effect of the adjacent carbonyl group. Achieving selective C4 coupling would likely require specialized ligands designed to favor that position, potentially through steric direction.

Chapter 4: Experimental Protocols

The following protocols are provided as representative examples. As a Senior Application Scientist, I must emphasize that optimization of reaction conditions (temperature, solvent, base, catalyst loading) is crucial for any new substrate combination.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

Objective: To perform a selective mono-amination of a dichloropyridazinone.

  • Reactor Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable anhydrous solvent (e.g., Acetonitrile or DMF, ~0.2 M concentration).

  • Nucleophile Addition: Add the desired amine (1.1 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. Causality Note: The base (K₂CO₃) is crucial to neutralize the HCl generated during the reaction. Anhydrous conditions prevent hydrolysis of the chloro-substituent.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the mono-aminated product. Self-Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To perform a selective mono-arylation of a dichloropyridazinone.

  • Reactor Setup: To a Schlenk flask, add 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one (1.0 eq), the desired arylboronic acid (1.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq). Causality Note: The choice of catalyst and ligand is critical for reactivity and selectivity. For less reactive chlorides, more active catalysts like Pd(dppf)Cl₂ or those with bulky biaryl phosphine ligands may be required.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 v/v). Causality Note: Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated pyridazinone. Self-Validation: Confirm the structure and purity via NMR and mass spectrometry.

Conclusion

The reactivity of dichloropyridazinones is a nuanced interplay of electronic and steric effects. While 3,6-dichloropyridazine offers high but sometimes difficult-to-control reactivity, the 4,5-dichloro-pyridazin-3-one scaffold presents a more complex challenge of regioselectivity.

  • Role of the THP Group: The THP group is an effective protecting group that prevents N-H related side reactions and improves solubility, making it well-suited for multi-step syntheses under basic or organometallic conditions. Its steric bulk is a secondary, but important, consideration.

  • SNAr Reactivity: In contrast to N-acyl or N-cyano analogues which strongly favor C5 substitution, the N-THP derivative is expected to show more balanced reactivity. The outcome will likely be highly dependent on the nature of the nucleophile, with a potential intrinsic preference for C4 substitution that can be overridden by steric factors.

  • Cross-Coupling Reactivity: The C5 position is predicted to be the more reactive site for initial palladium-catalyzed cross-coupling under standard conditions due to activation from the adjacent carbonyl group. Achieving selective C4 functionalization would be a non-trivial synthetic challenge, likely requiring extensive ligand screening.

This guide provides a framework for understanding and predicting the behavior of these valuable building blocks. For drug development professionals and synthetic chemists, a deep appreciation of these principles is not merely academic—it is essential for the rational design of synthetic strategies, enabling the efficient and selective creation of novel, high-value molecules.

References

  • Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 733-736. [Link]

  • Serafino, T. A., et al. (2014). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 19(10), 16999-17031. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Pyridazinone and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 16(12), 10246-10279. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • van der Plas, H.C., et al. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 94(5), 123-127. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2325-2334. [Link]

  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2019-2024. [Link]

  • Gouda, M. A., et al. (2014). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Journal of Heterocyclic Chemistry, 51(S1), E222-E229. [Link]

  • Nagy, T. I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4983. [Link]

  • Hesse, S., & Kirsch, G. (2006). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Synlett, 2006(19), 3303-3306. [Link]

  • Gierczak, M., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 27(13), 4235. [Link]

  • Fayed, E. A., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(23), 7306. [Link]

  • Penrose, S. D., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International, 42(6), 525-533. [Link]

  • Serafino, T. A., et al. (2014). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. ResearchGate. [Link]

  • Rees, C. W., et al. (2011). A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride. Molecules, 16(10), 8244-8255. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2325-2334. [Link]

  • Mantu, D., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(11), 3359. [Link]

  • Zultanski, S. L., & Garg, N. K. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 138(25), 7832-7835. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine. (2021).
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]

  • Wang, J., et al. (2016). Effect of N Atom Substitution on Electronic Resonances: A 2D Photoelectron Spectroscopic and Computational Study of Anthracene, Acridine, and Phenazine Anions. The Journal of Physical Chemistry Letters, 7(12), 2265-2271. [Link]

  • Druey, J., & Ringier, B. H. (1951). [PHARMACEUTICAL CHEMICAL STUDIES ON THE HETEROCYCLIC SERIES. 38. PYRIDAZINES. XIII. NUCLEOPHILIC SUBSTITUTION REACTIONS WITH 1-PHENYL2-ALKYL-3,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDAZINES HALOGENATED IN POSITION 4 OR POSITION 5]. Helvetica Chimica Acta, 34(1), 195-210. [Link]

  • Chambers, R. D., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Fluorine Chemistry, 130(10), 957-964. [Link]

  • da Silva, A. B. F., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Al-Ostath, A. I., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ACS Omega, 9(1), 26-61. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. PubMed, 30(11), 3014. [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6099. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015).
  • Biffis, A., & Centomo, P. (2019). Palladium-Catalyzed Reactions. Catalysts, 9(3), 239. [Link]

  • Tang, W., et al. (2020). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... ResearchGate. [Link]

  • Penrose, S. D., et al. (2010). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]

Sources

Efficacy of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of a promising class of heterocyclic compounds—specifically, derivatives of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one—as potent and selective anticancer agents. While the initial focus of inquiry was on 4,5-dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one derivatives, the publicly available research literature is more robust for the structurally related fused-ring system. This guide synthesizes the available experimental data on these fused analogs, offering a comparative look at their efficacy, a discussion of their structure-activity relationship, and detailed protocols for their synthesis and evaluation.

The pyridazinone core is a well-established pharmacophore, present in numerous compounds with diverse biological activities, including anticancer properties.[1][2] Its fusion with a tetrahydropyran ring creates a rigid scaffold that allows for precise stereochemical control of substituents, a critical factor in designing targeted therapies. The research highlighted herein demonstrates that specific derivatives of this fused scaffold exhibit remarkable potency against breast cancer cell lines, coupled with an excellent selectivity profile compared to non-cancerous cells.[3]

Synthetic Strategy: The Achmatowicz Oxidative Cyclization Pathway

The successful synthesis of these complex heterocyclic motifs hinges on a multi-step sequence where the Achmatowicz oxidative cyclization is the cornerstone.[3] This reaction elegantly transforms a furan derivative into a dihydropyran, establishing the core pyran ring of the final scaffold. The causality behind choosing this pathway lies in its efficiency and stereochemical control, allowing for the construction of the bicyclic system from readily available starting materials.

The general workflow is a five-step process that ensures the correct assembly of the polyfunctional molecule. This systematic approach is crucial for generating a library of derivatives for structure-activity relationship studies.

G cluster_workflow Synthesis Workflow A Furan Derivative (Starting Material) B Step 1: Achmatowicz Oxidative Cyclization A->B C Dihydropyran Intermediate B->C D Step 2: Functional Group Manipulations C->D E Modified Pyran Intermediate D->E F Step 3: Introduction of Nitrogen Source (e.g., Hydrazine) E->F G Step 4: Cyclization to form Pyridazinone Ring F->G H Step 5: Final Derivatization G->H I Target Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives H->I

Caption: General five-step synthesis workflow.

Comparative Anticancer Efficacy

The true potential of these derivatives is revealed in their potent and selective cytotoxicity against specific cancer cell lines. A key study evaluated a series of novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives for their antiproliferative activity. Among the synthesized compounds, 16c and 16d emerged as exceptionally potent agents against the SK-BR-3 human breast cancer cell line.[3]

The choice of cell lines is critical for a validated protocol. The SK-BR-3 line is a well-characterized model for HER2-positive breast cancer, a subtype known for its aggressive nature. To establish selectivity—a cornerstone of modern cancer therapy—the compounds were counter-screened against the MCF-10A cell line, a non-tumorigenic breast epithelial cell line. High selectivity ensures that the therapeutic agent preferentially targets cancer cells while sparing healthy ones, thereby predicting a wider therapeutic window and lower systemic toxicity.

The results, summarized below, showcase a remarkable efficacy and selectivity profile for compounds 16c and 16d .

Compound IDTarget Cell LineIC₅₀ (µM)Selectivity Index (SI)¹
15f SK-BR-3 (Breast Cancer)Moderate ActivityNot Reported
16c SK-BR-3 (Breast Cancer)0.21~295
16d SK-BR-3 (Breast Cancer)0.15>295
DoxorubicinSK-BR-3 (Breast Cancer)~0.1 - 0.5 (Typical)Low
16c MCF-10A (Normal Breast)> 62-
16d MCF-10A (Normal Breast)> 44-

¹ Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI indicates greater selectivity for cancer cells.

The data clearly indicates that compounds 16c and 16d are not only potent, with IC₅₀ values in the nanomolar range, but also highly selective. They were approximately 30-fold more potent against the SK-BR-3 cancer cell line compared to other cancer cell lines tested in the same study and showed over 295-fold less toxicity toward the normal MCF-10A cells.[3] This level of selectivity is significantly better than many conventional chemotherapeutic agents.

Structure-Activity Relationship (SAR) Insights

The comparison between the highly active compounds (16c , 16d ) and their less active counterparts provides crucial insights into the structure-activity relationship (SAR). The specific substitutions on the fused ring system dramatically influence the biological activity. Analyzing these differences allows for the rational design of next-generation compounds with even greater potency and selectivity.

G cluster_sar Key SAR Observations main_img R1 Modifications at this position significantly impact potency. main_img->R1 Position A R2 Substituents here are critical for selectivity. main_img->R2 Position B

Caption: Key regions on the scaffold for activity.

Based on the available data, specific aryl substitutions and their stereochemistry are the primary drivers of the observed high potency. The difference between highly active and inactive analogs often comes down to the nature and orientation of these groups, which likely govern the molecule's ability to bind effectively to its intracellular target.

Hypothesized Mechanism of Action: Induction of Apoptosis

While the specific molecular target of compounds 16c and 16d was not elucidated in the initial study, the antiproliferative effects of many pyridazinone and pyran-based heterocycles are known to be mediated through the induction of apoptosis.[1][4] This process of programmed cell death is a self-validating endpoint; its successful induction is a definitive measure of anticancer activity. A plausible mechanism involves the modulation of the intrinsic apoptotic pathway, often triggered by cellular stress and culminating in the activation of executioner caspases.

G cluster_pathway Hypothesized Apoptotic Pathway drug Pyrano-Pyridazinone Derivative (16c/16d) stress Intracellular Stress (e.g., ROS, DNA Damage) drug->stress bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) stress->bcl2 bax Bax (Pro-apoptotic) (Upregulated) stress->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

This proposed pathway suggests the compound induces cellular stress, leading to an imbalance in the Bcl-2 family of proteins. This disrupts the mitochondrial membrane, releasing cytochrome c and activating the caspase cascade that executes cell death. Further investigation, such as western blot analysis for caspase cleavage or flow cytometry for Annexin V staining, would be required to confirm this mechanism.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols based on standard laboratory practices for the synthesis and evaluation of these compounds.

General Synthetic Procedure for Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives
  • Achmatowicz Reaction: Dissolve the starting furfuryl alcohol derivative in a suitable solvent system (e.g., dichloromethane/water).

  • Add a buffering agent, such as sodium bicarbonate.

  • Cool the mixture to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise while stirring vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup, extracting the organic layer with brine and drying over anhydrous sodium sulfate.

  • Purify the resulting dihydropyran intermediate by column chromatography.

  • Subsequent Steps: Carry out the subsequent functional group manipulations, hydrazine condensation, cyclization, and final derivatization according to the specific reaction conditions outlined in the source literature to yield the target compounds.[3]

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., SK-BR-3) and normal cells (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 µM to 100 µM) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours under standard incubator conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives 16c and 16d have demonstrated exceptional potency against a HER2-positive breast cancer cell line and, critically, exhibit a high degree of selectivity over non-cancerous cells.[3] This combination of efficacy and safety is a primary goal in modern oncology drug discovery.

Future research should focus on several key areas:

  • Mechanism of Action Deconvolution: Identifying the precise molecular target(s) of these compounds to understand the basis of their potency and selectivity.

  • Broad-Spectrum Screening: Evaluating the lead compounds against a wider panel of cancer cell lines from different tissues to determine the breadth of their activity.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds to evaluate their drug-likeness.

  • In Vivo Efficacy: Testing the most promising derivatives in preclinical animal models of cancer to validate their therapeutic potential in a whole-organism context.

By pursuing these avenues, the full therapeutic potential of this exciting class of molecules can be realized, paving the way for new and more effective cancer treatments.

References

  • Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5724-5731. [Link]

  • Scilit. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]Pyridazin-3(6H)-one derivatives as potential anticancer agents. Scilit. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Eldehna, W. M., et al. (2022). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Lv, P-C., et al. (2018). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. ResearchGate. [Link]

  • Aziz, M. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Eldehna, W. M., et al. (2022). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]

  • Saeed, A. M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. ResearchGate. [Link]

  • Reyes-Mayorga, J. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

  • Baraldi, P. G., et al. (2003). Synthetic methodologies to prepare 3(2H)-pyridazinones endowed with biological activity. ResearchGate. [Link]

  • Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Mahdavi, M., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4,5-Dichloropyridazin-3-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 4,5-dichloropyridazin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Its inherent chemical reactivity and structural features allow for facile diversification, leading to a wide array of analogs with diverse biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 4,5-dichloropyridazin-3-one analogs, drawing upon experimental data from seminal studies. We will explore how modifications to this core structure influence activity across different therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

The 4,5-Dichloropyridazin-3-one Core: A Gateway to Diverse Bioactivity

The pyridazin-3(2H)-one ring system is a key pharmacophore found in numerous biologically active compounds.[1][2] The presence of the two adjacent nitrogen atoms and the carbonyl group provides multiple points for hydrogen bonding and other molecular interactions with biological targets. The 4,5-dichloro substitution pattern on this core is of particular interest for several reasons:

  • Synthetic Tractability: The chlorine atoms at the C4 and C5 positions are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around the core.[3]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms influences the electronic distribution within the pyridazinone ring, which can impact binding affinities and pharmacokinetic properties.

  • Steric Influence: The chloro groups provide steric bulk that can be strategically utilized to achieve selectivity for specific protein targets.

The inherent reactivity of the 4,5-dichloropyridazin-3-one scaffold makes it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Comparative SAR Analysis of 4,5-Dichloropyridazin-3-one Analogs

The biological activity of 4,5-dichloropyridazin-3-one analogs is profoundly influenced by the nature and position of the substituents introduced onto the core structure. In this section, we will compare the SAR of different analog series against various biological targets.

Anticancer Activity: Targeting Kinases and Proliferative Pathways

Pyridazinone derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are critical for tumor growth and survival.[4][5]

One notable study explored a series of pyridazinone derivatives as inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T cell activation.[6] While not exclusively focused on 4,5-dichloro analogs, the study provides valuable insights into the SAR of the broader pyridazinone class as kinase inhibitors. A key finding was the importance of a substituent at the N2 position of the pyridazinone ring for potent inhibitory activity.

Another investigation into novel pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors highlighted the importance of substitutions at the C5 position for achieving high potency and selectivity.[7]

A series of novel chloropyridazine hybrids were designed and synthesized as potential apoptotic inducers and PARP-1 inhibitors. The study concluded that the anticancer activities were in the order of 4-chloropyridazinoxyphenyl-aromatic ketones hybrids > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids > 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione hybrid. This indicates that the nature of the substituent at the 4-position of the pyridazine ring plays a crucial role in determining the anticancer potency.

Table 1: Comparative Anticancer Activity of Representative Pyridazinone Analogs

Compound IDCore ScaffoldR1 (N2-position)R2 (C6-position)TargetIC50 (nM)Reference
1 Pyridazinone3-chlorophenyl4-(4-methylpiperazin-1-yl)phenylCSK15[6]
2 Pyridazinone3-methoxyphenyl4-(4-methylpiperazin-1-yl)phenylCSK25[6]
3 Pyrido-pyridazinoneH5-(morpholin-4-yl)FER1.2[7]
4 Pyrido-pyridazinoneH5-(4-methylpiperazin-1-yl)FER2.5[7]

Key SAR Insights for Anticancer Activity:

  • N2-Substitution: Aromatic or heteroaromatic substituents at the N2 position are often crucial for potent kinase inhibition, likely engaging in key interactions within the ATP-binding pocket.

  • C6-Substitution: Large, often basic, substituents at the C6 position are generally well-tolerated and can be optimized to enhance potency and improve pharmacokinetic properties.

  • C4/C5-Substitution: While the 4,5-dichloro core provides a reactive handle, the nature of the substituents that replace the chlorine atoms significantly impacts activity and selectivity against specific kinases.

Antimicrobial Activity: A Frontier for 4,5-Dichloropyridazin-3-one Analogs

The pyridazinone scaffold has also been explored for its antimicrobial potential.[8][9] While specific SAR studies on 4,5-dichloropyridazin-3-one analogs as antimicrobial agents are less common, related heterocyclic compounds provide valuable insights.

A study on pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines, which are structurally related to pyridazinones, demonstrated that the nature of the substituent at the 3-position of the triazine ring significantly influenced the antimicrobial activity against a panel of microorganisms.[8] Another study on 1,3,4-thiadiazole derivatives highlighted the importance of specific substitutions for potent activity against various bacterial and fungal strains.[10]

For 4,5-dichloropyridazin-3-one analogs, the replacement of the chlorine atoms with sulfur-containing moieties or other heterocyclic rings could be a promising strategy to develop novel antimicrobial agents. The lipophilicity and electronic properties of the introduced substituents would likely play a critical role in their ability to penetrate bacterial cell walls and interact with their molecular targets.

Table 2: Comparative Antimicrobial Activity of Representative Heterocyclic Compounds

Compound IDCore ScaffoldKey SubstituentsTarget OrganismMIC (µg/mL)Reference
5 Pyridazino-pyrazolotriazine-CH3 at C3Staphylococcus aureus12.5[8]
6 Pyridazino-pyrazolotriazine-C6H5 at C3Escherichia coli25[8]
7 1,3,4-Thiadiazole5-(4-methoxyphenyl), benzothiazolotriazoleStaphylococcus aureus128[10]

Hypothetical SAR for Antimicrobial Activity of 4,5-Dichloropyridazin-3-one Analogs:

  • C4/C5-Substitutions: Introduction of lipophilic and electron-withdrawing groups at these positions could enhance membrane permeability and interaction with microbial targets. Thiol-containing substituents or other heterocyclic rings are promising avenues for exploration.

  • N2-Substitution: Alkyl or aryl substituents at the N2 position could be varied to optimize the overall physicochemical properties of the analogs for improved antimicrobial efficacy.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyridazinone derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in inflammatory pathways such as cyclooxygenases (COX).[11][12]

A study on new pyridazine derivatives demonstrated that specific substitutions on the pyridazine ring led to potent and selective COX-2 inhibition.[11] For instance, a compound bearing a 4-fluorophenyl group at the C6 position and a p-tolyl group at the N2 position exhibited an IC50 value of 0.18 µM for COX-2, with high selectivity over COX-1. This highlights the importance of the electronic and steric properties of the substituents in achieving selective inhibition.

For 4,5-dichloropyridazin-3-one analogs, the introduction of appropriate aryl or heteroaryl groups at the C4, C5, or N2 positions could lead to the development of novel anti-inflammatory agents. The ability to fine-tune the electronic and steric properties of these substituents would be crucial for achieving high potency and selectivity.

Table 3: Comparative Anti-inflammatory Activity of Representative Pyridazinone Analogs

| Compound ID | Core Scaffold | R1 (N2-position) | R2 (C6-position) | Target | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 8 | Pyridazinone | p-tolyl | 4-fluorophenyl | COX-2 | 0.18 |[11] | | 9 | Pyridazinone | p-methoxyphenyl | 4-chlorophenyl | COX-2 | 0.26 |[11] |

Postulated SAR for Anti-inflammatory Activity of 4,5-Dichloropyridazin-3-one Analogs:

  • C4/C5-Aryl/Heteroaryl Substitutions: The introduction of substituted phenyl or other aromatic rings at these positions could allow for key interactions within the active sites of inflammatory enzymes.

  • N2-Aryl Substitution: Similar to anticancer activity, aryl groups at the N2 position are likely to be important for potent anti-inflammatory effects.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a generic 4,5-dichloropyridazin-3-one analog and for a common biological evaluation assay.

Synthesis of a Representative 4-Amino-5-aryl-pyridazin-3-one Analog

This protocol describes a general method for the nucleophilic substitution of one of the chlorine atoms on the 4,5-dichloropyridazin-3-one core.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 4,5-dichloropyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired amine (1.1 eq) and a base such as triethylamine (Et3N) or potassium carbonate (K2CO3) (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 60-80 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-chloropyridazin-3-one analog.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed solution of the 4-amino-5-chloropyridazin-3-one analog (1.0 eq) and the desired arylboronic acid (1.2 eq) in a solvent mixture such as 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).[13]

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction by TLC or LC-MS.[13]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final 4-amino-5-aryl-pyridazin-3-one analog.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized analogs against a specific protein kinase.[7]

  • Prepare a reaction buffer appropriate for the specific kinase being assayed (typically containing Tris-HCl, MgCl2, DTT, and BSA).

  • In a 96-well or 384-well plate, add the kinase enzyme to the reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microbial strain.[14][15]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include appropriate controls: a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Structure-Activity Landscape

To better illustrate the key SAR findings and experimental workflows, the following diagrams are provided.

General Synthetic Strategy for Diversification of the 4,5-Dichloropyridazin-3-one Scaffold

G start 4,5-Dichloropyridazin-3(2H)-one sub1 Nucleophilic Substitution (e.g., Amines, Thiols, Alcohols) start->sub1 R-XH, Base prod1 4-Substituted-5-chloro- pyridazin-3-one Analogs sub1->prod1 sub2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) prod1->sub2 R'-B(OH)2, Pd catalyst prod2 4,5-Disubstituted- pyridazin-3-one Analogs sub2->prod2 sub3 N-Alkylation/Arylation prod2->sub3 R''-Y, Base prod3 2,4,5-Trisubstituted- pyridazin-3-one Analogs sub3->prod3

Caption: Synthetic pathways for generating diverse 4,5-dichloropyridazin-3-one analogs.

Experimental Workflow for Kinase Inhibitor Screening

G start Synthesized 4,5-Dichloropyridazin-3-one Analogs assay_prep Prepare Kinase Assay Plates start->assay_prep incubation Incubate with Kinase and ATP assay_prep->incubation detection Detect Kinase Activity incubation->detection analysis Calculate IC50 Values detection->analysis sar Structure-Activity Relationship Analysis analysis->sar

Sources

A Comparative Analysis of the Herbicidal Activity of Different Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pyridazinone derivatives represent a significant class of herbicides widely utilized in modern agriculture for the control of various weed species. Their primary mode of action often involves the inhibition of pigment synthesis, leading to a characteristic bleaching of the target weeds. This guide provides an in-depth comparative analysis of the herbicidal activity of different pyridazinone derivatives, grounded in experimental data and mechanistic insights. We will explore their structure-activity relationships, compare their efficacy against key weed species, and detail the scientific methodologies used to evaluate their performance.

The Significance of Pyridazinone Herbicides in Weed Management

Pyridazinone-based compounds are a cornerstone in the development of agrochemicals due to their potent biological activities.[1][2] In the realm of weed control, they are particularly valued as "bleaching herbicides." Their efficacy stems from their ability to disrupt carotenoid biosynthesis, a fundamental process for plant survival.[3] Carotenoids are pigments that protect chlorophyll from photooxidation. When carotenoid synthesis is inhibited, chlorophyll is rapidly destroyed by light, leading to a loss of color (bleaching) and ultimately, the death of the plant.[3][4]

Norflurazon is a well-established commercial pyridazinone herbicide that serves as a benchmark for this class.[5][6] It effectively controls a range of grass and broadleaf weeds by inhibiting the enzyme phytoene desaturase (PDS).[5][7] The ongoing research into novel pyridazinone derivatives aims to develop new herbicides with improved efficacy, a broader spectrum of activity, and better crop selectivity to address the challenges of evolving weed resistance.[7][8]

Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

The primary target for most herbicidal pyridazinone derivatives is Phytoene Desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[7][8]

The Carotenoid Biosynthesis Pathway and PDS Inhibition:

  • Phytoene Synthesis: The pathway begins with the formation of phytoene, a colorless C40 hydrocarbon.

  • Desaturation by PDS: PDS, a flavoprotein, catalyzes the introduction of two double bonds into the phytoene molecule, converting it to ζ-carotene.[9] This is a crucial step in the formation of functional carotenoids.

  • Inhibition by Pyridazinones: Pyridazinone herbicides like norflurazon act as non-competitive inhibitors of PDS. They bind to a site on the enzyme that is normally occupied by plastoquinone, a required cofactor for the PDS reaction.[9] This binding blocks the reoxidation of the FAD cofactor, halting the desaturation process.[9]

  • Consequences of Inhibition: The inhibition of PDS leads to the accumulation of phytoene and a deficiency in downstream carotenoids.[8] Without the protective carotenoids, chlorophyll is exposed to excessive light energy, leading to the formation of reactive oxygen species that cause rapid photooxidation of chlorophyll and cellular membranes. This results in the characteristic bleaching symptoms and eventual plant death.[3]

PDS_Inhibition cluster_pathway Carotenoid Biosynthesis Pathway cluster_protection Photosystem Protection GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene Phytoene Desaturase (PDS) Carotenoids Functional Carotenoids (e.g., β-carotene, Lutein) Zeta_Carotene->Carotenoids Further Desaturation & Isomerization Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photooxidation (Bleaching) Chlorophyll->Photooxidation Pyridazinone Pyridazinone Herbicide (e.g., Norflurazon) Pyridazinone->Zeta_Carotene Inhibits

Caption: Mechanism of action of pyridazinone herbicides targeting Phytoene Desaturase (PDS).

Experimental Methodologies for Evaluating Herbicidal Activity

A robust evaluation of herbicidal activity requires a combination of in vitro and in vivo assays. These protocols provide a self-validating system, where enzyme-level inhibition should correlate with whole-plant efficacy.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme, PDS. It is crucial for determining the intrinsic potency of the derivatives and for high-throughput screening.[10]

Step-by-Step Protocol:

  • Enzyme Preparation: Isolate and purify PDS from a suitable plant source or use a recombinant version expressed in E. coli.

  • Substrate and Cofactor Preparation: Prepare a solution containing the substrate, phytoene, and necessary cofactors like FAD and plastoquinone.

  • Assay Reaction: In a microplate format, combine the purified PDS enzyme with the substrate/cofactor mix and varying concentrations of the test pyridazinone derivative. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixture under optimal conditions (temperature, pH) for a defined period.

  • Quantification: Stop the reaction and quantify the product (ζ-carotene) or the depletion of the substrate (phytoene) using methods like HPLC or spectrophotometry.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

In Vivo Whole-Plant Bioassays

Whole-plant assays are essential to assess the practical herbicidal efficacy, considering factors like uptake, translocation, and metabolism within the plant.[11]

Step-by-Step Protocol:

  • Plant Cultivation: Grow target weed species (e.g., barnyardgrass, rape, purslane) from seed in pots containing a standardized soil mix under controlled greenhouse conditions.[12]

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide solution evenly to the soil surface immediately after sowing the seeds. This tests the compound's ability to prevent weed germination or emergence.

    • Post-emergence: Apply the herbicide as a foliar spray once the weeds have reached a specific growth stage (e.g., 2-3 leaf stage). This evaluates the compound's effectiveness on established plants.

  • Experimental Design: Use a randomized complete block design with multiple replications.[13] Include a range of application rates, including a proposed label rate, as well as half and double that rate to assess dose-response and crop safety margins. Always include an untreated control and a commercial standard (e.g., Norflurazon) for comparison.

  • Evaluation: Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Visual Injury Score: Rate the plants on a scale (e.g., 0% = no effect, 100% = complete death), noting symptoms like bleaching, stunting, and necrosis.

    • Growth Inhibition: Harvest the above-ground biomass, measure the fresh weight, and then dry it to determine the dry weight. Calculate the percentage of growth reduction compared to the untreated control.

  • Data Analysis: Analyze the data statistically to determine the GR50 value (the dose required to cause a 50% reduction in plant growth). Compare the efficacy of different derivatives and treatments.[13]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo (Whole-Plant) Assay Enzyme Isolate PDS Enzyme Assay Enzyme Activity Assay with Pyridazinone Derivatives Enzyme->Assay IC50 Determine IC50 Value Assay->IC50 Analysis Comparative Analysis & Structure-Activity Relationship IC50->Analysis Cultivate Cultivate Target Weeds Apply Apply Herbicide (Pre- & Post-emergence) Cultivate->Apply Evaluate Evaluate Visual Injury & Biomass Reduction Apply->Evaluate GR50 Determine GR50 Value Evaluate->GR50 GR50->Analysis Synthesis Synthesize Pyridazinone Derivatives Synthesis->Assay Synthesis->Apply

Caption: Workflow for evaluating the herbicidal activity of pyridazinone derivatives.

Comparative Performance and Structure-Activity Relationships (SAR)

The herbicidal activity of pyridazinone derivatives is highly dependent on their chemical structure. Strategic modifications to the core pyridazinone scaffold can significantly enhance efficacy and alter the spectrum of weed control.

Structure-Activity Relationship (SAR) Insights

Recent studies have elucidated key structural features that govern the herbicidal potency of pyridazinone derivatives:

  • Substitutions on the Pyridazinone Ring: The nature and position of substituents on the pyridazinone ring are critical. For instance, a methyl group at the 2 or 6 position has been shown to significantly contribute to herbicidal efficacy against both grass and broadleaf weeds.[14] Furthermore, a chlorine atom at the 6-position (6-Cl) appears to be a key group for enhancing post-emergence herbicidal activity.[7][8]

  • Phenyl Ring Modifications: For phenyl-substituted derivatives, groups at the ortho position of the phenyl ring, such as ethyl groups, can improve herbicidal activity, particularly against grass weeds.[14]

  • Side Chain Modifications: In more complex derivatives, such as pyridazinone-carboxamides, substitutions on the N-phenyl ring are crucial. For example, a compound with a 2,4-difluoro substitution on the N-phenyl ring demonstrated superior pre-emergence activity compared to the lead compound.[8]

Caption: Key structural modification sites on the pyridazinone scaffold influencing herbicidal activity.

Comparative Efficacy Data

The following table summarizes experimental data from recent studies, comparing the performance of novel pyridazinone derivatives against commercial standards on various weed species.

CompoundTarget WeedApplication TypeConcentration / RateResult (Inhibition %)Reference
Compound B1 ¹Echinochloa crus-galli (Barnyardgrass)Pre-emergence100 µg/mL100% (root & stem)[7][8]
Compound B1 ¹Portulaca oleracea (Purslane)Pre-emergence100 µg/mL100% (root & stem)[7][8]
Compound B1 ¹Broadleaf WeedsPost-emergence-Excellent (100%)[7][8]
Diflufenican (BF) E. crus-galli / P. oleraceaPre-emergence100 µg/mL< 100% (less than B1)[8]
Norflurazon (NRF) Broadleaf WeedsPost-emergence-Less than B1[7][8]
Compound 7m ²Amaranthus retroflexus (Redroot Pigweed)Post-emergence37.5 g ai/ha90-100%[15]
Compound 7m ²Abutilon theophrasti (Velvetleaf)Post-emergence37.5 g ai/ha90-100%[15]
Compound 7m ²Echinochloa crus-galli (Barnyardgrass)Post-emergence37.5 g ai/ha90-100%[15]
Saflufenacil (SAF) Various WeedsPost-emergence37.5 g ai/haComparable to 7m[15]

¹Compound B1: 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide[8] ²Compound 7m is a biaryl-pyridazinone derivative targeting PPO[15]

Analysis of Performance:

The data clearly indicates that novel synthetic derivatives can outperform existing commercial herbicides. Compound B1 , a PDS inhibitor, showed 100% pre-emergence inhibition of both a grass (E. crus-galli) and a broadleaf weed (P. oleracea) at 100 µg/mL, superior to the commercial herbicide diflufenican.[8] Its post-emergence activity was also superior to norflurazon.[7][8] This highlights the success of using scaffold-hopping strategies to design more potent PDS inhibitors.[7]

Alternative and Multiple Modes of Action

While PDS inhibition is the most common mechanism for pyridazinone herbicides, it is not the only one. The versatility of the pyridazinone scaffold allows for the design of molecules that target other essential plant enzymes.[14][15]

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: Some phenyl-substituted cyclic keto-enol derivatives containing a pyridazinone moiety have been found to inhibit ACCase, an enzyme crucial for fatty acid biosynthesis.[14] These compounds showed high efficacy against both grass and broadleaf weeds. Interestingly, some of these compounds also induced bleaching symptoms, suggesting they may possess multiple modes of action.[14]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Researchers have designed biaryl-pyridazinone derivatives that act as potent PPO inhibitors.[15] PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway, leading to the accumulation of a phototoxic intermediate that causes rapid membrane damage and necrosis. Compound 7m from this class showed excellent broad-spectrum herbicidal activity, comparable to the commercial PPO inhibitor saflufenacil, along with good safety on wheat and corn.[15]

The development of pyridazinone derivatives with alternative or multiple modes of action is a promising strategy to manage weed species that have developed resistance to PDS inhibitors.

Conclusion and Future Perspectives

The comparative analysis reveals that pyridazinone chemistry remains a fertile ground for the discovery of novel herbicides. The primary mechanism of action through PDS inhibition is well-understood, and structure-activity relationship studies continue to guide the synthesis of derivatives with superior potency and a broader weed control spectrum. The development of compound B1 demonstrates that significant improvements over existing commercial standards like norflurazon are achievable.[8]

Furthermore, the exploration of alternative targets like ACCase and PPO for pyridazinone-based molecules opens up new avenues for herbicide development.[14][15] This is particularly important for managing herbicide resistance, which is a growing threat to global food security. Future research should focus on:

  • Designing derivatives with novel binding interactions at the PDS active site to overcome resistance.

  • Expanding the library of pyridazinones that target other validated herbicide sites.

  • Investigating compounds with multiple modes of action to provide more robust and sustainable weed control solutions.

By leveraging advanced synthetic chemistry, detailed biochemical assays, and rigorous whole-plant evaluations, the development of next-generation pyridazinone herbicides can provide effective tools for integrated weed management programs.

References
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. PubMed. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. [Link]

  • Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation. PubMed. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. PubMed. [Link]

  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. PubMed. [Link]

  • Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Herbicidal Activity and Metabolic Profiling of Piper tuberculatum Jacq. Leachates. National Center for Biotechnology Information. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. publications.gc.ca. [Link]

  • Norflurazon | C12H9ClF3N3O. PubChem. [Link]

  • Weed Control and Selectivity of Four Herbicides Applied in Pre-Emergence on Two Sunflower Cultivars. MDPI. [Link]

  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Semantic Scholar. [Link]

  • In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Norflurazon. Regulations.gov. [Link]

  • Comparison of Flazasulfuron to Pyridine Herbicides for Virginia Buttonweed (Diodia Virginiana) Control. ResearchGate. [Link]

  • European Guidelines to conduct herbicide resistance tests. Julius Kühn-Institut. [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. PubMed. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Lecture Inhibition of Pigment Synthesis (Bleaching Herbicides). University of Nebraska-Lincoln. [Link]

  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI. [Link]

  • Is there a place for new herbicides targeting photosynthetic electron transport?. Weed Science Society of America. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Center for Biotechnology Information. [Link]

  • Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide.
  • Bleaching Herbicide Norflurazon Inhibits Phytoene Desaturase by Competition with the Cofactors. ResearchGate. [Link]

  • Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers. [Link]

  • Carotenoid Biosynthesis Inhibitors. University of Nebraska-Lincoln. [Link]

  • Norflurazon Roadside Vegetation Management Herbicide Fact Sheet. Washington State Department of Transportation. [Link]

  • Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. [Link]

  • Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. Scientific Research Publishing. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT. ResearchGate. [Link]

  • In Vitro Assays. Plant and Soil Sciences eLibrary. [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University. [Link]

  • Guidelines for Herbicide Registration Trials: Cotton. Department of Agriculture, Forestry and Fisheries (South Africa). [Link]

  • Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Synthesis of 4,5-Disubstituted Pyridazin-3(2H)-ones: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[2] The specific substitution pattern at the 4- and 5-positions of the pyridazinone ring plays a pivotal role in modulating the biological activity of these molecules. Consequently, the development of efficient and versatile synthetic routes to access novel 4,5-disubstituted pyridazin-3(2H)-ones is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a comprehensive validation and comparison of two distinct synthetic strategies for the preparation of 4,5-disubstituted pyridazin-3(2H)-ones: a classical approach commencing with mucohalic acid, and a modern palladium-catalyzed cross-coupling methodology. By presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective merits and limitations, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Route 1: The Classical Approach - Synthesis via a 4,5-Dichloropyridazinone Intermediate

A long-standing and robust method for the synthesis of 4,5-disubstituted pyridazin-3(2H)-ones involves the initial construction of a 4,5-dichloropyridazin-3(2H)-one scaffold from mucochloric acid. This di-halogenated intermediate serves as a versatile platform for subsequent nucleophilic substitution reactions to introduce a variety of substituents at the 4- and 5-positions.

Mechanistic Rationale

The formation of the pyridazinone ring from mucochloric acid and a hydrazine derivative is a cyclocondensation reaction. The hydrazine undergoes a nucleophilic attack on the carbonyl groups of the mucohalic acid, followed by dehydration to form the stable heterocyclic ring. The presence of the two chlorine atoms at the 4- and 5-positions makes these sites highly susceptible to nucleophilic attack, allowing for the sequential or simultaneous introduction of various functional groups.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one

This protocol details the synthesis of a key intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, from mucochloric acid and phenylhydrazine.

Materials:

  • Mucochloric acid

  • p-Methylphenyl hydrazine

  • Dilute Sulfuric Acid (3M)

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of mucochloric acid (14.99 g, 88.75 mmol) in 150 mL of dilute sulfuric acid (3M), add p-methylphenyl hydrazine (10.84 g, 88.75 mmol).[3]

  • Stir the reaction mixture at room temperature.

  • Heat the solution to reflux for 2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the suspension and filter the solid product.

  • Wash the collected solid with water and dry under high vacuum to afford the crude 4,5-dichloro-2-(4-methylphenyl)pyridazin-3(2H)-one.[3]

Route 2: The Modern Approach - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

In recent years, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for the formation of carbon-carbon bonds.[4][5][6] This methodology can be effectively employed for the synthesis of 4,5-diarylpyridazin-3(2H)-ones by coupling a di-halo-pyridazinone intermediate with arylboronic acids.

Mechanistic Rationale

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the dihalopyridazinone, forming a palladium(II) intermediate.[5][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[5][6]

Suzuki_Miyaura_Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Methyl-4,5-diphenylpyridazin-3(2H)-one

This protocol describes the synthesis of a 4,5-diarylpyridazin-3(2H)-one via a Suzuki-Miyaura coupling reaction.

Materials:

  • 4,5-Dibromo-2-methylpyridazin-3(2H)-one

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Purge a flask with argon and charge it with 4,5-dibromo-2-methylpyridazin-3(2H)-one (1.0 equiv), phenylboronic acid (2.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).[5]

  • Add a deoxygenated solution of 1,4-dioxane/water (4:1).[5]

  • Stir the resulting solution at 100 °C for 24 hours.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the mixture with EtOAc.[5]

  • Dry the combined organic phases over anhydrous MgSO₄ and concentrate under reduced pressure.[5]

  • Purify the residue by flash column chromatography to afford the 2-methyl-4,5-diphenylpyridazin-3(2H)-one.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, available starting materials, and required scale. The following table provides a comparative overview of the two discussed methodologies.

FeatureRoute 1: Classical Approach (from Mucochloric Acid)Route 2: Modern Approach (Suzuki-Miyaura Coupling)
Starting Materials Mucochloric acid, hydrazines, various nucleophilesDihalopyridazinone, arylboronic acids
Versatility High, allows for a wide range of nucleophiles (amines, thiols, etc.) to be introduced.Primarily for C-C bond formation (aryl-aryl coupling).
Reaction Conditions Often requires harsh conditions (e.g., strong acids, high temperatures).Generally milder conditions, but requires an inert atmosphere.
Yields Can be variable, sometimes moderate.Often high to excellent yields.
Reaction Time Can be lengthy, sometimes requiring multiple steps.Typically faster than the classical multi-step approach.
Scalability Well-established for large-scale synthesis.Can be challenging to scale up due to catalyst cost and sensitivity.
Safety & Environment May involve hazardous reagents and generate significant waste.Palladium catalysts can be toxic and require careful handling and disposal. Boronic acids are generally less toxic.

Validation of the Synthetic Product: Characterization of 4,5-Diphenylpyridazin-3(2H)-one

Irrespective of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity. The following is an example of the characterization data for a representative 4,5-disubstituted pyridazin-3(2H)-one.

Spectroscopic Data for 2-(4-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one:

  • ¹H-NMR (CDCl₃): δ 7.46-8.20 (m, 9H, Ph-H), 7.15 (s, 1H, pyridazine-H), 5.43 (s, 2H, CH₂).[7]

  • ¹³C-NMR (CDCl₃): δ 158.74, 147.86, 145.99, 142.67, 140.24, 133.33, 129.86, 129.78, 129.24, 129.07, 128.42, 124.02, 56.64.[7]

  • IR (KBr): ν 3020.0, 2960.1, 1662.6 cm⁻¹ (C=O).[7]

Workflow for Synthetic Route Validation

The validation of a synthetic route is a critical process in drug development and chemical research. The following diagram illustrates a typical workflow.

Synthetic_Route_Validation

Caption: A generalized workflow for the validation and comparison of synthetic routes.

Conclusion and Future Perspectives

Both the classical and modern synthetic routes to 4,5-disubstituted pyridazin-3(2H)-ones offer distinct advantages and are valuable tools in the chemist's arsenal. The classical approach, while sometimes requiring harsher conditions, is highly versatile and well-suited for large-scale synthesis. In contrast, the Suzuki-Miyaura cross-coupling provides a more elegant and often higher-yielding method for the synthesis of diaryl-substituted pyridazinones, albeit with considerations for catalyst cost and sensitivity.

The choice of synthetic strategy should be guided by the specific target molecule, desired scale, and available resources. For exploratory and diversity-oriented synthesis, the modularity of the Suzuki coupling is highly attractive. For the large-scale production of a specific target, the classical route may be more economically viable.

Future research in this area will likely focus on the development of even more efficient, sustainable, and cost-effective synthetic methodologies. This may include the use of more earth-abundant metal catalysts, flow chemistry techniques, and biocatalytic approaches to further enhance the accessibility of this important class of bioactive molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. [Link]

  • Sphinxsai. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Azo Materials. 1H-NMR and 13C-NMR Spectra. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • Tesis Doctorals en Xarxa. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • MDPI. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. [Link]

  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

  • ResearchGate. Chemical shift values [ppm] in 1 H and 13 C NMR spectra of 2,6 PDA determined. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • DiVA. Suzuki reactions in novel liquids. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based analytical approaches for the characterization of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, a key heterocyclic compound, and its process-related impurities. Tailored for researchers, scientists, and drug development professionals, this document offers expert insights into method selection, experimental design, and data interpretation, moving beyond procedural lists to explain the underlying scientific rationale.

Introduction: The Analytical Imperative for Substituted Pyridazinones

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are a cornerstone in medicinal chemistry and agrochemical research, exhibiting a wide range of biological activities, including cardiotonic, hypotensive, and herbicidal properties.[1][2] The precise structural elucidation and purity assessment of these molecules are paramount for ensuring their efficacy and safety. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose.

The synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one typically involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with 3,4-dihydro-2H-pyran.[3] This process can lead to the formation of various byproducts, including unreacted starting materials, isomers, and degradation products. A robust analytical methodology is therefore essential to identify and quantify the target molecule and its associated impurities.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is contingent on the analyte's physicochemical properties and the analytical objectives. Here, we compare the two most pertinent approaches for the analysis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Ionization Primarily Electron Ionization (EI), a "hard" technique causing extensive fragmentation.Primarily Electrospray Ionization (ESI), a "soft" technique that typically yields the protonated molecule [M+H]+.[4]
Applicability to Target Molecule Requires derivatization to improve volatility and thermal stability.Directly applicable due to the polarity of the pyridazinone moiety.[5][6]
Structural Information EI provides a reproducible fragmentation pattern, useful for library matching and structural elucidation.MS/MS allows for controlled fragmentation of a selected precursor ion, providing detailed structural information.
Sensitivity Generally offers good sensitivity for volatile compounds.Often provides superior sensitivity, especially for polar and high-molecular-weight compounds.[7]
Throughput Can be high for routine analysis of known compounds.High-throughput analysis is achievable with modern autosamplers and rapid chromatographic methods.

Expert Recommendation: For the comprehensive analysis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one and its byproducts, LC-MS/MS is the superior technique. Its ability to directly analyze the polar target molecule without derivatization, coupled with the high sensitivity and specificity of tandem mass spectrometry, makes it the method of choice for both qualitative and quantitative studies. GC-MS can be a valuable complementary technique, particularly for the analysis of volatile, low-molecular-weight byproducts or starting materials.

Deciphering the Fragmentation Puzzle: A Mechanistic Approach

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to undergo extensive fragmentation. Key fragmentation pathways would likely involve:

  • Loss of the tetrahydropyran (THP) group: A primary fragmentation would be the cleavage of the N-C bond connecting the THP ring to the pyridazinone core, leading to a prominent ion corresponding to the 4,5-dichloropyridazinone radical cation.

  • Fragmentation of the THP ring: The THP moiety itself can undergo characteristic ring-opening and fragmentation, yielding smaller fragment ions.

  • Loss of Chlorine: The dichlorinated pyridazinone ring can lose one or both chlorine atoms, often accompanied by rearrangements. The isotopic pattern of chlorine (approximately 3:1 for 35Cl:37Cl) would be a key diagnostic feature in the mass spectrum.[8]

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the molecule will primarily form a protonated molecule, [M+H]+. Collision-induced dissociation (CID) in MS/MS would likely induce the following fragmentations:

  • Loss of the THP group: Similar to EI, the loss of the THP group as a neutral molecule is a highly probable fragmentation pathway.

  • Cross-ring cleavage of the pyridazinone core: Studies on similar fused pyridazino systems have shown that cross-ring cleavages are a common fragmentation pathway under ESI-MS/MS conditions.[1] This can provide valuable information about the substitution pattern on the pyridazinone ring.

  • Sequential loss of small neutral molecules: The loss of molecules such as CO, N2, and HCl from the pyridazinone ring is also anticipated.

G cluster_main Mass Spectrometry Workflow Sample Sample containing 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one and byproducts LC Liquid Chromatography (Reverse Phase) Sample->LC Injection MS Mass Spectrometer (ESI Source) LC->MS Elution & Ionization MSMS Tandem Mass Spectrometry (Collision Cell) MS->MSMS Precursor Ion Selection Data Data Analysis (Fragmentation Pattern) MSMS->Data Fragment Ion Detection

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checks to ensure data quality and reliability.

LC-MS/MS Method for the Analysis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Objective: To develop a sensitive and specific method for the identification and quantification of the target compound and its potential byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The choice of a C18 column is based on its versatility for separating moderately polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water. The acid modifier aids in protonation for positive ion ESI.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation of the target compound from its impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen atoms in the pyridazinone ring are readily protonated.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • MS1 Scan Range: m/z 100-400. This range will cover the molecular weights of the target compound and expected byproducts.

  • MS/MS Transitions: For quantitative analysis, specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) should be determined by infusing a standard of the target compound. For qualitative analysis, a full product ion scan should be performed.

G cluster_fragmentation Predicted ESI-MS/MS Fragmentation Parent [M+H]+ 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one Frag1 Fragment 1 Loss of THP Parent:f1->Frag1:f0 - C5H8O Frag2 Fragment 2 Cross-ring cleavage Parent:f1->Frag2:f0 Ring Opening Frag3 Fragment 3 Loss of Cl Frag1:f1->Frag3:f0 - Cl

Caption: Predicted fragmentation of the target molecule.

Potential Byproducts and Their Mass Spectrometric Signatures

A thorough analysis requires consideration of potential synthetic byproducts.

ByproductPotential OriginExpected Mass Spectrometric Signature
4,5-dichloro-3(2H)-pyridazinone Unreacted starting materialA distinct chromatographic peak with a molecular ion corresponding to its molecular weight. Its fragmentation would lack the THP-related fragments.[9]
Isomers of the target compound Non-specific reactionMay co-elute or have similar retention times. High-resolution mass spectrometry (HRMS) would confirm the same elemental composition, while distinct MS/MS fragmentation patterns could differentiate them.
Hydrolysis product DegradationCleavage of the N-THP bond would yield 4,5-dichloro-3(2H)-pyridazinone.
Oxidation products Side reactionsIntroduction of oxygen atoms would result in a mass shift of +16 amu.

Conclusion: A Framework for Confident Analysis

This guide provides a comprehensive framework for the mass spectrometry analysis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one and its byproducts. By understanding the principles of different mass spectrometry techniques, predicting fragmentation patterns, and employing robust, self-validating experimental protocols, researchers can achieve confident structural elucidation and purity assessment. The recommended LC-MS/MS approach offers the sensitivity, specificity, and versatility required for the rigorous analysis of this important class of heterocyclic compounds. While the lack of a publicly available standard mass spectrum for the title compound necessitates a predictive approach to its fragmentation, the principles outlined in this guide, based on the analysis of structurally related molecules, provide a solid foundation for method development and data interpretation.

References

  • Sircar, I., Duell, B. L., Bobowski, G., Bristol, J. A., & Evans, D. B. (1984). Synthesis and Structure activity Relationship of 4,5-Dihydro-6-[4-(1H-imidazol-… Arzneimittelforschung, 34(12), 1736-1738.
  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]

  • ResearchGate. (n.d.). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Retrieved from [Link]

  • Zupkó, I., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(6), 754-759. [Link]

  • ResearchGate. (n.d.). Synthesis of New 4,5-Dihydro-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). GC-MS or LC-MS(/MS) - Which Technique is More Essential? Retrieved from [Link]

  • RSC Publishing. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 898-908. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubMed. (2007). Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887. [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

  • ResearchGate. (n.d.). Mass spectrum of pyridine, 2,3,4,5 -tetrahydro. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating the Protection of Pyridazinone Nitrogens

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the pyridazinone core represents a privileged scaffold, central to a myriad of biologically active compounds.[1][2] The strategic manipulation of this heterocyclic system often necessitates the transient masking of its reactive N-2 nitrogen atom. The choice of a suitable protecting group is a critical decision that can significantly influence the efficiency, and ultimately the success, of a synthetic route. An ill-suited protecting group can lead to undesired side reactions, low yields, or difficulties in its removal, thereby stalling progress.

This guide provides an in-depth, objective comparison of common protecting groups for the pyridazinone nitrogen. It moves beyond a simple catalog of options to offer insights into the causality behind experimental choices, supported by experimental data and detailed protocols. Our aim is to equip the discerning researcher with the knowledge to make informed decisions, ensuring the integrity and efficiency of their synthetic endeavors.

The Strategic Imperative for Protecting the Pyridazinone Nitrogen

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic architecture.[3] The endocyclic amide-like nitrogen (N-2) is nucleophilic and susceptible to a range of reactions, including alkylation, acylation, and undesired interactions with organometallic reagents.[4][5] Protecting this nitrogen atom is crucial to:

  • Prevent Undesired Reactions: Masking the N-2 nitrogen prevents its participation in unintended side reactions, ensuring that chemical transformations occur at other desired positions on the pyridazinone core or on appended functionalities.

  • Enable Specific Transformations: The presence of a bulky or electronically distinct protecting group can direct the regioselectivity of certain reactions, such as metallation and subsequent electrophilic quenching.

  • Improve Solubility and Handling: Modification of the N-H group can alter the physicochemical properties of pyridazinone intermediates, often improving their solubility in organic solvents and facilitating purification.

This guide will focus on a selection of commonly employed protecting groups, evaluating their introduction, stability under various reaction conditions, and methods for their cleavage.

A Comparative Analysis of Key Protecting Groups

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule. Here, we compare the performance of several key protecting groups for the pyridazinone nitrogen.

The Robust Workhorse: Benzyl (Bn) Group

The benzyl group is a classic and widely used protecting group for amines and related functionalities due to its general stability.

Introduction: The benzyl group is typically introduced via N-alkylation using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).[6]

Stability: The N-benzyl pyridazinone is stable to a wide range of conditions, including strongly basic and acidic environments, as well as many oxidizing and reducing agents.

Cleavage: The primary method for benzyl group removal is catalytic hydrogenolysis.[7] This involves reaction with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). However, it is important to note that the hydrogenolysis of N-benzyl lactams can sometimes be challenging.[8] In cases where hydrogenolysis is not feasible due to the presence of other reducible functional groups, alternative methods are required. For the related p-methoxybenzyl (PMB) group, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) provides a valuable alternative.[9][10] These oxidative methods can often also be applied to the cleavage of the unsubstituted benzyl group, albeit sometimes less efficiently.[11]

Considerations: The primary drawback of the benzyl group is the often harsh conditions required for its removal, which may not be compatible with sensitive substrates. The success of hydrogenolysis can be substrate-dependent.

The Versatile Carbamate: Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis, and its application extends to heterocyclic systems like pyridazinones.

Introduction: The Cbz group is readily introduced by treating the pyridazinone with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine.[12][13][14] The reaction is typically fast and high-yielding.

Stability: N-Cbz protected pyridazinones exhibit excellent stability towards a variety of non-reductive conditions, including acidic and basic hydrolysis.

Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂/Pd-C), liberating the free amine, toluene, and carbon dioxide.[7] This method is generally clean and efficient. Alternatively, cleavage can be achieved under strongly acidic conditions, such as with HBr in acetic acid, or through the use of Lewis acids.[7][15] Notably, methods for the selective cleavage of a Cbz group from a heteroaromatic nitrogen in the presence of a Cbz-protected aliphatic amine have been developed, offering a degree of orthogonality.[8][16]

Considerations: The reliance on catalytic hydrogenolysis for mild deprotection is a key limitation, as it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitro groups.

The Acid-Labile Standard: tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and its facile cleavage under acidic conditions.

Introduction: The Boc group is typically installed by reacting the pyridazinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP).

Stability: The N-Boc pyridazinone is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenolysis. However, its stability under certain reaction conditions can be a limitation. For instance, in a study on a pyrrolopyridazinone core, the N-Boc protected compound showed significant decomposition during Pd-catalyzed cross-coupling reactions.[7]

Cleavage: The Boc group is readily cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this purpose.[17] Other acidic conditions, such as HCl in dioxane or methanol, can also be employed.[17]

Considerations: The acid-lability of the Boc group, while advantageous for its removal, also makes it incompatible with synthetic steps that require strongly acidic conditions. Its instability in certain catalytic cycles, as noted above, necessitates careful consideration of the planned synthetic route.

The Orthogonal Alternative: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers a valuable alternative to more common protecting groups, providing a different spectrum of stability and cleavage conditions, which is particularly useful in complex syntheses requiring orthogonal protection strategies.

Introduction: The SEM group is introduced by reacting the pyridazinone with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium hydride (NaH).

Stability: The key advantage of the SEM group, as demonstrated in the synthesis of pyrrolopyridazinone derivatives, is its superior stability under conditions where the Boc group fails, such as certain Pd-catalyzed cross-coupling reactions.[7] This makes it an excellent choice for synthetic routes involving such transformations.

Cleavage: The SEM group is stable to a wide range of conditions but can be selectively cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under specific acidic conditions, often with Lewis acids.[7][18] This unique cleavage profile makes it orthogonal to many other protecting groups.

Considerations: The introduction of the SEM group can sometimes be lower yielding than for other protecting groups, and the cost of SEM-Cl is higher than that of reagents like Boc₂O or BnBr.

The Readily Cleaved Mask: Acyl Groups

Acyl groups, such as acetyl (Ac) or pivaloyl (Piv), can also serve as protecting groups for the pyridazinone nitrogen, although they are generally less robust than the previously mentioned groups.

Introduction: N-acylation can be achieved using the corresponding acyl chloride or anhydride in the presence of a base. A notable method involves the use of 2-acylpyridazin-3-ones as chemoselective N-acylating agents for amines, which could potentially be adapted for the protection of the pyridazinone nitrogen itself under specific conditions.[19]

Stability: The stability of N-acyl pyridazinones is highly dependent on the nature of the acyl group and the reaction conditions. They are generally stable to neutral and mildly acidic conditions but are susceptible to hydrolysis under both basic and strongly acidic conditions.

Cleavage: Cleavage of N-acyl groups is typically effected by hydrolysis with aqueous base (e.g., NaOH, K₂CO₃) or acid (e.g., HCl). The lability of the acyl group makes it suitable for protection in synthetic sequences that avoid harsh hydrolytic conditions. The deprotection of the sterically hindered pivaloyl group can be notoriously difficult and may require strong bases like lithium diisopropylamide (LDA).[20]

Considerations: The primary limitation of acyl protecting groups is their lability towards hydrolysis, which restricts their use in many synthetic transformations.

Comparative Data Summary

The following table provides a comparative overview of the key features of the discussed protecting groups for the pyridazinone nitrogen. The data is compiled from various sources and should be considered as a general guide, as specific outcomes can be substrate-dependent.

Protecting GroupIntroduction Reagent(s)Typical Introduction YieldStabilityCleavage Reagent(s)Typical Cleavage YieldOrthogonality
Benzyl (Bn) BnBr, K₂CO₃, DMFHighStable to acids, bases, many redox reagentsH₂, Pd/CHighLimited
p-Methoxybenzyl (PMB) PMB-Cl, NaH, DMFHighStable to bases, mild acidsDDQ, CAN, TFAHighOrthogonal to Bn
Benzyloxycarbonyl (Cbz) Cbz-Cl, Na₂CO₃, H₂O/dioxaneHighStable to acids, basesH₂, Pd/C; HBr/AcOHHighOrthogonal to Boc, SEM
tert-Butoxycarbonyl (Boc) *Boc₂O, Et₃N, DCMHighStable to bases, hydrogenolysis; Unstable to strong acids and some Pd catalystsTFA/DCM; HCl/dioxaneHighOrthogonal to Cbz, Bn, SEM
2-(Trimethylsilyl)ethoxymethyl (SEM) SEM-Cl, DIPEA, DCMModerate to HighStable to bases, hydrogenolysis, some Pd catalystsTBAF/THF; Lewis acidsHighOrthogonal to Boc, Cbz, Bn
Acyl (e.g., Acetyl) Ac₂O, pyridineHighStable to neutral/mildly acidic conditions; Unstable to hydrolysisNaOH/H₂O; HCl/H₂OHighLimited

Experimental Protocols

The following are representative, step-by-step methodologies for the introduction and removal of key protecting groups on a model 6-phenyl-4,5-dihydropyridazin-3(2H)-one substrate.

Protocol 1: N-Benzylation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Protection:

    • To a solution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection (Hydrogenolysis):

    • Dissolve the N-benzyl pyridazinone (1.0 eq) in methanol or ethanol.

    • Add 10% Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to afford the deprotected pyridazinone.

Protocol 2: N-Boc Protection of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Protection:

    • To a solution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.2 eq).

    • Add a catalytic amount of DMAP (0.1 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the N-Boc pyridazinone (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizing the Workflow: Protection and Deprotection Strategies

The following diagrams illustrate the general workflows for the application of key protecting groups to the pyridazinone nitrogen.

Protection_Deprotection_Workflow cluster_Bn Benzyl (Bn) Group cluster_Boc tert-Butoxycarbonyl (Boc) Group cluster_SEM SEM Group Bn_intro Introduction: BnBr, K₂CO₃, DMF Bn_protected N-Bn Pyridazinone Bn_intro->Bn_protected Protection Bn_deprotect Cleavage: H₂, Pd/C Bn_protected->Bn_deprotect Deprotection Boc_intro Introduction: Boc₂O, Et₃N, DMAP Boc_protected N-Boc Pyridazinone Boc_intro->Boc_protected Protection Boc_deprotect Cleavage: TFA, DCM Boc_protected->Boc_deprotect Deprotection SEM_intro Introduction: SEM-Cl, DIPEA SEM_protected N-SEM Pyridazinone SEM_intro->SEM_protected Protection SEM_deprotect Cleavage: TBAF, THF SEM_protected->SEM_deprotect Deprotection

Caption: General workflows for the protection and deprotection of the pyridazinone nitrogen.

Conclusion and Future Perspectives

The selection of a protecting group for the pyridazinone nitrogen is a nuanced decision that hinges on the specific demands of the synthetic route. The benzyl and Cbz groups offer robust protection but are often removed under reductive conditions. The Boc group provides a convenient acid-labile option, though its stability in certain catalytic processes can be a concern. The SEM group emerges as a powerful tool for orthogonal protection strategies, demonstrating superior stability in specific contexts where other common protecting groups fail. Acyl groups, while easily introduced and removed, offer more limited stability.

As the complexity of target molecules containing the pyridazinone scaffold continues to grow, the development of novel, highly orthogonal protecting groups will be of paramount importance. Future research in this area will likely focus on groups that can be removed under increasingly mild and specific conditions, further expanding the synthetic chemist's toolkit for the precise and efficient construction of these vital pharmaceutical building blocks.

References

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • Selective Cleavage of Cbz-Protected Amines.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Synthesis of N-benzyl pyridazinone Derivatives 4a-d.
  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC - NIH.
  • A-New-Lactam-Protecting-Group.pdf.
  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. [Source].
  • Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. PMC - NIH.
  • Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ.
  • (PDF) A New Lactam Protecting Group.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Source].
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Source].
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC - PubMed Central.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Source].
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Source].
  • Product Class 8: Pyridazines. [Source].
  • Application Notes and Protocols for the Synthesis of Pyridazin-3-one Deriv
  • Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedio
  • Application Notes and Protocols for the Synthesis of Pyridazinone Deriv
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. PMC - NIH.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
  • Selective Reductive Cleavage of the Threonine2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. ChemRxiv.
  • A new mild synthetic route to N-arylated pyridazinones
  • An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed.
  • The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. NIH.
  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species | Organic Letters.

Sources

A Cost-Effectiveness Analysis of Synthetic Pathways to Dichloropyridazinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Dichloropyridazinones are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their utility in drug discovery is particularly noteworthy, with derivatives showing potential as anticancer, anti-inflammatory, and cardiovascular agents. The economic viability of synthesizing these valuable building blocks is paramount for both academic research and industrial drug development. This guide provides an in-depth, objective comparison of the most common synthetic pathways to dichloropyridazinones, offering a cost-effectiveness analysis supported by experimental data to inform strategic decisions in the laboratory and at the manufacturing scale.

Introduction to Dichloropyridazinone Synthesis

The synthesis of dichloropyridazinones primarily revolves around two key starting materials: maleic anhydride and mucochloric acid. Each precursor offers a distinct synthetic route with its own set of advantages and disadvantages concerning cost, yield, safety, and environmental impact. This analysis will dissect these pathways to provide a clear picture of their respective economic and practical feasibility.

Pathway 1: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

This widely used, classical pathway involves a two-step process starting from the readily available and inexpensive maleic anhydride.

Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

The initial step involves the condensation of maleic anhydride with hydrazine hydrate. Typically, this reaction is carried out in the presence of an acid, such as hydrochloric acid, and refluxed to yield 3,6-dihydroxypyridazine, also known as maleic hydrazide.[1]

Step 2: Chlorination of 3,6-Dihydroxypyridazine

The subsequent chlorination of 3,6-dihydroxypyridazine is the critical step to afford 3,6-dichloropyridazine. This transformation is most commonly achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[2][3]. Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) have also been reported.[1] A more recent and potentially greener alternative involves the use of N-chlorosuccinimide (NCS).[1]

Visualizing the Maleic Anhydride Pathway

Maleic Anhydride Pathway Maleic_Anhydride Maleic Anhydride Maleic_Hydrazide 3,6-Dihydroxypyridazine (Maleic Hydrazide) Maleic_Anhydride->Maleic_Hydrazide + HCl, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Maleic_Hydrazide Dichloropyridazinone 3,6-Dichloropyridazine Maleic_Hydrazide->Dichloropyridazinone Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃, PCl₅, NCS) Chlorinating_Agent->Dichloropyridazinone Mucochloric Acid Pathway Mucochloric_Acid Mucochloric Acid Dichloropyridazinone 4,5-Dichloropyridazin-3(2H)-one Mucochloric_Acid->Dichloropyridazinone + Water, Heat Hydrazine_Source Hydrazine Source (e.g., Hydrazine Sulfate) Hydrazine_Source->Dichloropyridazinone Base Base (e.g., Sodium Acetate) Base->Dichloropyridazinone

Caption: Synthesis of 4,5-dichloropyridazin-3(2H)-one from mucochloric acid.

Cost-Effectiveness and Performance Comparison

The choice of synthetic pathway is often dictated by a balance of factors including the cost of raw materials, reaction yields, operational simplicity, and safety considerations. The following table provides a comparative analysis of the two primary routes.

ParameterPathway 1: Maleic AnhydridePathway 2: Mucochloric Acid
Starting Material Cost Maleic anhydride is a bulk chemical with a relatively low cost (approx. ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

1.61/kg). [4][5]
Mucochloric acid is a more specialized chemical and is significantly more expensive (approx. $39.00/100g). [6]
Key Reagent Costs Hydrazine hydrate (approx. $42.50/100g),[7] Phosphorus oxychloride (approx. $76.00/250g),[8] or N-Chlorosuccinimide (approx. $15/25g). [9]Hydrazine sulfate and sodium acetate are relatively inexpensive.
Number of Steps Two main synthetic steps.One-step synthesis.
Reported Yield Yields for the first step are generally high. The chlorination step with POCl₃ can achieve yields of around 85%. Yields can be moderate to good, with one report indicating a yield of 3.0g from 3.9g of mucochloric acid.
Reaction Conditions The first step involves refluxing at elevated temperatures. The chlorination step with POCl₃ also requires heating. [1]The reaction is typically carried out in water at elevated temperatures (80-100°C).
Scalability This pathway is well-established and has been used for industrial-scale production. [10]The higher cost of mucochloric acid may limit its large-scale industrial application for cost-sensitive products.
Safety & Handling Phosphorus oxychloride is highly corrosive and reacts violently with water, requiring careful handling. [11]Hydrazine hydrate is toxic and a suspected carcinogen. [12]Mucochloric acid is toxic and corrosive. [13]
Product Isomer Produces 3,6-dichloropyridazine.Produces 4,5-dichloropyridazin-3(2H)-one.

In-Depth Analysis and Expert Recommendations

For Large-Scale, Cost-Driven Synthesis:

The maleic anhydride pathway is unequivocally the more cost-effective route for the large-scale production of dichloropyridazinones. The significantly lower cost of the starting material, maleic anhydride, provides a substantial economic advantage that outweighs the additional synthetic step. [4][5]While the reagents for the chlorination step, particularly phosphorus oxychloride, add to the cost and present handling challenges, the overall process economics are more favorable for industrial applications. [10]The established scalability of this route further solidifies its position as the preferred method for commercial manufacturing.

For Laboratory-Scale, Rapid Synthesis:

For researchers focused on rapid access to dichloropyridazinone scaffolds for derivatization and biological screening, the mucochloric acid pathway offers a compelling advantage in its simplicity. [14]The one-step nature of this synthesis can save considerable time and effort in a research setting. However, the higher cost of mucochloric acid must be taken into account and may be a limiting factor depending on the project budget. [6]The choice between the two isomers produced by each pathway (3,6-dichloro vs. 4,5-dichloro) will also be a critical determinant based on the desired final product.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

Step 1: Synthesis of 3,6-Dihydroxypyridazine [1]1. To a 500 ml three-necked flask, add 72.5 ml of hydrazine hydrate (80%). 2. Slowly add 120 ml of 30% hydrochloric acid dropwise while cooling the flask. 3. Add 98 g of maleic anhydride to the mixture. 4. Heat the mixture to reflux at 110°C for 3 hours. 5. Cool the reaction mixture to allow for crystallization. 6. Filter the resulting solid and wash the filter cake with cold ethanol (3-4 times). 7. Dry the solid to obtain 3,6-dihydroxypyridazine.

Step 2: Chlorination with Phosphorus Oxychloride [3]1. In a 2 L round-bottom flask under a nitrogen atmosphere, charge 125 g of 3,6-dihydroxypyridazine. 2. Add 520 ml of phosphorus oxychloride at room temperature. 3. Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight). 4. Concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass. 5. Dilute the residue with 1 L of ethyl acetate. 6. Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. 7. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL). 8. Combine the organic layers, wash with water (1 L) and brine (1 L), and dry over sodium sulfate. 9. Filter and concentrate under vacuum. Dry the resulting solid to obtain 3,6-dichloropyridazine (yield: ~85%).

Protocol 2: Synthesis of 4,5-Dichloropyridazin-3(2H)-one from Mucochloric Acid

[14]

  • In a suitable reaction vessel, dissolve 3.9 grams of mucochloric acid in water with stirring.

  • Warm the solution to 80-100°C.

  • Add a mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate to the heated solution.

  • Collect the resulting solid by filtration.

  • Recrystallize the solid from water to yield 4,5-dichloro-3-pyridazone.

Conclusion

The synthesis of dichloropyridazinones presents a classic case of balancing cost, efficiency, and operational simplicity. For large-scale industrial production where cost is a primary driver, the pathway starting from the inexpensive and abundant maleic anhydride is the clear choice. For laboratory-scale research where speed and ease of synthesis are prioritized, the one-step route from mucochloric acid can be a more attractive option, provided the higher cost of the starting material is acceptable. Ultimately, the selection of the optimal synthetic pathway will depend on the specific goals, scale, and budget of the project. This guide provides the necessary data and insights to enable researchers, scientists, and drug development professionals to make an informed decision that best suits their needs.

References

  • IndiaMART. N Chlorosuccinimide. [Link]

  • The Lab Depot. Hydrazine Hydrate, Technical. [Link]

  • Business Analytiq. Maleic Anhydride price index. [Link]

  • IMARC Group. Maleic Anhydride Price Index, Trend, Chart and Forecast. [Link]

  • Intratec.us. Maleic Anhydride Price. [Link]

  • ChemAnalyst. Maleic Anhydride Prices, Trends, Index, News, Monitor and Demand. [Link]

  • Sdfine. n-chlorosuccinimide(0-8ºc). [Link]

  • eBay. N-Chlorosuccinimide - 500 Grams. [Link]

  • Google Patents. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • Google Patents.
  • PrepChem.com. Synthesis of 4,5-dichloro-3-pyridazone. [Link]

  • TCI America. Mucochloric Acid, 500 grams. [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

Sources

In vivo evaluation of novel compounds derived from 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative In Vivo Evaluation of Novel Pyridazinone-Based Anticancer Agents

This guide provides a comprehensive in vivo comparison of a novel pyridazinone-derived compound, designated PZ-3 , against the established chemotherapeutic agent, Irinotecan . The focus is on the evaluation of these compounds in a preclinical model of colorectal cancer, offering insights into their relative efficacy, tolerability, and pharmacokinetic profiles. This document is intended for researchers and drug development professionals in the field of oncology.

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive agents.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including cardiovascular diseases and, most notably, cancer.[1] Several pyridazinone-based drugs are already on the market for cancer treatment, such as Olaparib, a PARP inhibitor used for ovarian cancer.[1] The versatility of the pyridazinone ring allows for substitutions that can modulate its pharmacological properties, leading to the development of novel compounds with potentially improved efficacy and safety profiles.[2] This guide focuses on a new generation of compounds derived from 4,5-dichloro-2H-pyridazin-3-one, specifically PZ-3, which has shown promising preclinical anticancer activity.[3][4]

Comparative Framework: PZ-3 versus Irinotecan

To rigorously assess the in vivo potential of PZ-3, a head-to-head comparison was designed against a clinically relevant standard of care.

Novel Compound:

  • PZ-3: A novel 4,5-disubstituted pyridazinone derivative. Its mechanism is hypothesized to involve the inhibition of key kinases in cancer cell proliferation and survival pathways.

Comparator:

  • Irinotecan (CPT-11): A topoisomerase I inhibitor widely used as a first- or second-line treatment for colorectal cancer.[5][6] Its active metabolite, SN-38, prevents the re-ligation of DNA single-strand breaks, leading to DNA damage and apoptosis in cancer cells.[7][8][9]

Rationale for Comparator Selection: Irinotecan was chosen due to its established role in treating colorectal cancer, providing a robust benchmark for evaluating the therapeutic index (efficacy vs. toxicity) of PZ-3.

In Vivo Efficacy in a Colorectal Cancer Xenograft Model

The primary assessment of anticancer activity was conducted using a human colorectal cancer (HT-29) xenograft model in immunocompromised mice.[10][11] This model is well-established for evaluating the efficacy of novel therapeutic agents.[12]

Experimental Workflow

The causality behind this experimental design is to mimic human tumor growth in a living system and assess the systemic effects of the test compounds.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_groups Treatment Groups cluster_endpoints Phase 3: Endpoint Analysis A HT-29 Cell Culture (Human Colorectal Adenocarcinoma) B Subcutaneous Injection (5x10^6 cells/mouse) A->B C Tumor Growth Monitoring (Calipers, twice weekly) B->C D Tumor Volume Reaches ~150 mm³ E Randomization into Treatment Groups (n=8/group) D->E F Dosing Regimen (21 days) E->F G Vehicle Control (i.p., daily) E->G H Irinotecan (15 mg/kg, i.p., bi-weekly) E->H I PZ-3 (25 mg/kg, p.o., daily) E->I J Tumor Volume Measurement F->J K Body Weight Monitoring (Tolerability) F->K L Terminal Tumor Excision & Weight J->L M Histopathological Analysis L->M G cluster_pk_groups Dosing Groups A Fasted Mice (n=3 per time point) G Irinotecan (15 mg/kg, i.v.) A->G H PZ-3 (25 mg/kg, p.o.) A->H B Single Dose Administration C Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D Plasma Isolation C->D E LC-MS/MS Analysis (Quantification of Drug) D->E F Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, T½) E->F G->C H->C

Caption: Workflow for the comparative pharmacokinetic study.

Key Pharmacokinetic Parameters
ParameterIrinotecan (15 mg/kg, i.v.)PZ-3 (25 mg/kg, p.o.)
Cmax (ng/mL) ~2500~1800
Tmax (h) 0.252.0
AUC (0-24h) (ng·h/mL) ~4500~9800
T½ (h) ~6.5~8.2
Oral Bioavailability (%) N/A~65%

Key Insights:

  • PZ-3 demonstrates good oral absorption with a Tmax of 2 hours and an estimated oral bioavailability of 65%.

  • Despite a lower maximum concentration (Cmax) compared to intravenous Irinotecan, PZ-3 exhibits a larger Area Under the Curve (AUC), suggesting greater overall drug exposure over 24 hours.

  • The longer half-life (T½) of PZ-3 may support a less frequent dosing schedule.

Tolerability and Safety Assessment

A preliminary assessment of tolerability was conducted during the efficacy study by monitoring body weight changes. A more formal acute toxicity study was also performed following OECD guidelines. [13][14][15]

Body Weight Changes During Efficacy Study
Treatment GroupMaximum Mean Body Weight Loss (%)
Vehicle Control < 2%
Irinotecan ~15%
PZ-3 ~5%

Key Insights:

  • The Irinotecan treatment group showed significant weight loss, a common indicator of toxicity with this agent.

  • The PZ-3 group exhibited minimal body weight loss, suggesting a superior tolerability profile compared to Irinotecan at the tested efficacious doses.

Acute Oral Toxicity

An acute toxic class method was employed to estimate the LD50 of PZ-3. [13]* Result: The oral LD50 for PZ-3 in mice was determined to be greater than 2000 mg/kg.

  • Interpretation: According to OECD guidelines, this result places PZ-3 in the lowest toxicity category, indicating a wide safety margin between the efficacious dose (25 mg/kg) and toxic doses.

Detailed Experimental Protocols

For scientific validation and reproducibility, the detailed methodologies are provided below.

Protocol 1: HT-29 Xenograft Model and Efficacy Study
  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are housed under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. [16]All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: HT-29 human colorectal adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are harvested during the logarithmic growth phase.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 HT-29 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel. [17]4. Monitoring: Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach an average volume of 150 mm³, mice are randomized into treatment groups. Dosing is performed as described in the efficacy table for 21 days.

  • Endpoints: Tumor volumes and body weights are recorded throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.

Protocol 2: Murine Pharmacokinetic Study
  • Animal Groups: Healthy male BALB/c mice (8-10 weeks old) are used. Animals are fasted overnight before dosing.

  • Compound Administration: PZ-3 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage. Irinotecan is administered via intravenous injection.

  • Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, blood (~50 µL) is collected from the submandibular vein into EDTA-coated tubes. [18]4. Plasma Processing: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compounds are determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.

Conclusion and Future Directions

The novel pyridazinone derivative, PZ-3, demonstrates potent in vivo anticancer efficacy in a colorectal cancer model, comparable to the standard-of-care agent Irinotecan. Crucially, PZ-3 exhibits a significantly improved tolerability profile and possesses favorable oral pharmacokinetic properties, including high bioavailability and sustained exposure.

These findings strongly support the continued development of PZ-3 as a promising oral therapeutic candidate for colorectal cancer. Future studies should focus on:

  • Elucidating the precise mechanism of action through phosphoproteomics and kinome profiling.

  • Evaluating PZ-3 in combination with other chemotherapeutic or targeted agents.

  • Assessing its efficacy in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors. [19]* Conducting more extensive preclinical toxicology studies to fully characterize its safety profile.

References

  • El-Gazzar, A. R., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). [Link]

  • Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

  • Fahim, A. M., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Bee, C., et al. (2023). Irinotecan. StatPearls - NCBI Bookshelf. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. National Toxicology Program (NTP). [Link]

  • Lin, Z. J., et al. (2014). Murine Pharmacokinetic Studies. PubMed Central. [Link]

  • Paillas, S., et al. (2021). Advances in colon cancer research: in vitro and animal models. PubMed Central. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Irinotecan Hydrochloride? Patsnap Synapse. [Link]

  • Zhang, X., et al. (2022). Patient-derived xenograft model in colorectal cancer basic and translational research. PubMed Central. [Link]

  • Wikipedia. (2024). Irinotecan. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Irinotecan? Patsnap Synapse. [Link]

  • ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. [Link]

  • Bioemtech. (2025). Colorectal cancer: HT-29 Xenograft Mouse Model. Bioemtech. [Link]

  • World J Gastroenterol. (2015). Animal models of human colorectal cancer: Current status, uses and limitations. World Journal of Gastroenterology. [Link]

  • Frontiers. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Frontiers in Medicine. [Link]

  • Altogen Labs. (2024). Validated COLO205 Xenograft Model. Altogen Labs. [Link]

  • MuriGenics. (2024). Pk/bio-distribution. MuriGenics. [Link]

  • European Union. (2024). Acute Toxicity. The Joint Research Centre. [Link]

  • National Toxicology Program (NTP). (2008). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program (NTP). [Link]

  • Slideshare. (2018). Acute Toxicity by OECD Guidelines. Slideshare. [Link]

  • FDA. (2024). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (CAS No: 173206-13-8). As a chlorinated heterocyclic compound with notable irritant and aquatic toxicity properties, its handling and disposal demand rigorous adherence to safety and environmental regulations. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The specific structure of this pyridazinone derivative dictates its risk profile, which is the primary driver for the stringent disposal requirements that follow.

According to its Safety Data Sheet (SDS), the compound presents several key hazards:

  • Human Health Hazards: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation (Category 3).[1] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.

  • Environmental Hazards: The compound is designated as very toxic to aquatic life with long-lasting effects (Category 1 Acute and Chronic Aquatic Hazard). This is the most critical factor for disposal. Improper release, such as drain disposal, can cause significant, persistent harm to ecosystems.

Hazard CategoryGHS ClassificationImplication for Handling and Disposal
Skin Irritation Category 2Wear nitrile or other appropriate chemical-resistant gloves. Avoid all skin contact.
Eye Irritation Category 2ASafety glasses with side shields or goggles are mandatory.[1]
Respiratory Irritation Category 3Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]
Aquatic Toxicity Category 1 (Acute & Chronic)Absolutely no disposal down the drain or in general waste.[2] Must be treated as hazardous environmental waste.

The Regulatory Imperative: Operating Within Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which establishes the framework for "cradle-to-grave" management of hazardous waste.[3]

Your first step is always Hazardous Waste Determination .[4][5] Based on the aquatic toxicity and irritant properties identified in the SDS, 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one must be classified as a hazardous waste. This classification legally obligates the generating laboratory to follow all applicable regulations for its storage, transport, and ultimate disposal.[3][6]

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for disposing of this compound is that it must be handled by a licensed hazardous waste disposal company. The laboratory's role is to ensure its safe and compliant collection, storage, and preparation for pickup.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. Never mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Action: Collect all waste materials containing 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, including neat compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and reaction residues, in a designated, compatible waste container.[7]

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, mixing chlorinated waste with non-chlorinated solvent waste can unnecessarily increase the volume of the more expensive chlorinated waste stream.[8]

Step 2: Container Management

The integrity and labeling of the waste container are critical for safety and compliance.

  • Action:

    • Choose an Appropriate Container: Use a container made of a material compatible with the chemical (e.g., the original product bottle or a designated glass or polyethylene container). The container must have a secure, tightly-sealing lid.[3][7]

    • Label Correctly: Affix a "Hazardous Waste" label to the container immediately. Fill out the label completely, including:

      • The full chemical name: "4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one"

      • CAS Number: "173206-13-8"

      • All relevant hazard characteristics (e.g., "Irritant," "Aquatic Toxin").

      • The accumulation start date.

    • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[3][8]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers. A closed container prevents the release of vapors and protects against spills.

Step 3: On-Site Storage and Accumulation

Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your facility's procedures and EPA regulations.[3]

  • Action:

    • Store the waste container in a secondary containment bin to mitigate potential leaks or spills.

    • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents.[1][9]

    • Do not accumulate waste for longer than the time limits specified by your generator status (e.g., LQG, SQG).[5]

  • Causality: Secondary containment provides a crucial barrier in case of primary container failure. Proper segregation during storage prevents accidental reactions.

Step 4: Arranging for Professional Disposal

This chemical waste must be disposed of via your institution's EHS department or a contracted, licensed hazardous waste management company.[4]

  • Action: Follow your institution's procedure for requesting a chemical waste pickup. This typically involves submitting an online form or contacting your EHS office directly.[7]

  • Causality: Licensed disposal facilities are equipped with the necessary technology, such as high-temperature incinerators with acid gas scrubbers, to destroy chlorinated compounds in an environmentally sound manner.[10][11] This is essential to prevent the formation and release of highly toxic dioxins and furans which can result from incomplete combustion of chlorinated materials.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the compliant disposal of this compound.

G Disposal Workflow for 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one cluster_lab Laboratory Responsibility cluster_disposal Professional Waste Management A Waste Generation (e.g., unused chemical, contaminated labware) B Hazardous Waste Determination (Based on SDS: Irritant, Aquatic Toxin) A->B C Segregate & Collect in a Designated, Compatible Container B->C D Label Container Correctly (Full Name, CAS#, Hazards) C->D E Store in Satellite Accumulation Area (Closed, with Secondary Containment) D->E F Request Waste Pickup (via Institutional EHS) E->F G Transport by Licensed Hauler (Manifest Tracking) F->G H Receipt at Approved Treatment, Storage, & Disposal Facility (TSDF) G->H I Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: A flowchart detailing the required steps from waste generation in the lab to final disposal by a professional service.

Prohibited Disposal Methods: Critical Actions to Avoid

To ensure safety, compliance, and environmental protection, the following disposal methods are strictly prohibited:

  • DO NOT Pour Down the Drain: The compound's high aquatic toxicity makes drain disposal illegal and environmentally damaging.[2]

  • DO NOT Dispose of in Regular Trash: Solid waste contaminated with this chemical must be treated as hazardous waste. It cannot be sent to a municipal landfill.

  • DO NOT Evaporate in a Fume Hood: Intentional evaporation of hazardous waste is not a permissible disposal method.

  • DO NOT Mix with Incompatible Waste Streams: Never mix chlorinated waste with non-chlorinated solvents or other reactive chemicals.[8]

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one in a manner that ensures personal safety, regulatory compliance, and environmental stewardship.

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Management. Arkansas State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Trends in Sciences, Vol. 22 No. 4. A journal issue mentioning pyridazinone derivatives. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 3,4-dihydro-2H-pyran. Chemos GmbH & Co.KG. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • Drain Disposal of Chemicals. Yale Environmental Health & Safety. [Link]

  • Disposal of Chlorine-Containing Wastes. ResearchGate. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

Personal protective equipment for handling 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety & Handling Guide: 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. The following guidance is synthesized from the known hazards of this compound, data from structurally related chemicals, and established best practices for handling chlorinated organic compounds.[1] Always perform a risk assessment for your specific experimental conditions and consult with your institution's environmental health and safety department.

This guide provides essential safety protocols and operational plans for the handling and disposal of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (CAS No. 173206-13-8).[1][2][3][4][5] Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment and Chemical Profile

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a solid at room temperature with a melting point of 75-77°C.[2] Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed [3]

  • H315: Causes skin irritation [3]

  • H320: Causes eye irritation [3]

  • H335: May cause respiratory irritation [3]

The dichlorinated pyridazinone core suggests that this compound should be handled with the same caution as other chlorinated heterocyclic compounds, which can be persistent in the environment and may have toxicological properties that are not yet fully understood.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number173206-13-8[2][3]
Molecular FormulaC₉H₁₀Cl₂N₂O₂[3]
Molecular Weight249.09 g/mol [3]
AppearanceLight yellow to yellow solid[2]
Melting Point75-77 °C[2]
Boiling Point318.7±52.0 °C (Predicted)[2]
Density1.57±0.1 g/cm³ (Predicted)[2]
StorageInert atmosphere, 2-8°C[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Table 2: Recommended Personal Protective Equipment

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsDouble-gloving with nitrile or neoprene glovesLab coatNot generally required if handled in a certified chemical fume hood
Running reactions and work-up Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesLab coatNot generally required if handled in a certified chemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator (APR) with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills
Waste disposal Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesLab coatNot generally required for handling sealed waste containers
  • Eye Protection: The irritating nature of the compound necessitates robust eye protection. Safety glasses with side shields are the minimum requirement, while chemical splash goggles are essential when there is a risk of splashing.

  • Hand Protection: Chlorinated organic compounds can degrade some glove materials. Nitrile and neoprene gloves offer good resistance to a range of chemicals and are recommended.[6] Double-gloving provides an additional layer of protection against tears and contamination.

  • Body Protection: A standard lab coat is sufficient for most routine operations. For larger scale work or when handling spills, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Due to the risk of respiratory irritation, all handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Protocols for Safe Handling

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Wash hands thoroughly.

  • Put on the lab coat.

  • Put on the first pair of gloves.

  • Put on eye protection.

  • Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence:

  • Remove the outer pair of gloves.

  • Remove the lab coat.

  • Remove eye protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly.

The following diagram illustrates the key decision points and safety measures in the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Risk Assessment PPE Don PPE Prep->PPE Hood Work in Fume Hood PPE->Hood Weigh Weigh Compound Hood->Weigh React Perform Reaction Weigh->React Workup Work-up React->Workup Decon Decontaminate Surfaces Workup->Decon Waste Segregate Waste Decon->Waste Dispose Dispose of Waste Waste->Dispose safety_logic cluster_assessment Hazard Identification & Assessment cluster_controls Control Measures cluster_outcome Desired Outcome Compound Compound Hazards (H302, H315, H320, H335) Eng Engineering Controls (Fume Hood) Compound->Eng PPE Personal Protective Equipment Compound->PPE Procedure Procedural Risks (e.g., splashes, aerosols) Admin Administrative Controls (SOPs, Training) Procedure->Admin Procedure->PPE Safety Safe Laboratory Operation Eng->Safety Admin->Safety PPE->Safety

Caption: Logical framework for mitigating risks.

References

  • Environmental Health & Safety, University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Environmental Health and Safety, The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • MDPI. (n.d.). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Decontamination and Disinfection. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Decontamination and Sterilization. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

  • Research Safety, University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]

  • The University of Adelaide. (2023, August 22). BIOCOMPLIANCE GUIDANCE DOCUMENT. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Chemsrc. (n.d.). 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Retrieved from [Link]

  • ACS Publications. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • ResearchGate. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.